4-Ethoxy-3,5-diiodopyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-ethoxy-3,5-diiodopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7I2NO/c1-2-11-7-5(8)3-10-4-6(7)9/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKCSOMWTJGGDDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=NC=C1I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7I2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-Ethoxy-3,5-diiodopyridine chemical properties
An In-Depth Technical Guide to 4-Ethoxy-3,5-diiodopyridine: Properties, Synthesis, and Applications
Introduction
4-Ethoxy-3,5-diiodopyridine is a halogenated, alkoxy-substituted pyridine derivative. Its molecular architecture, featuring a pyridine core functionalized with two iodine atoms at the 3 and 5 positions and an ethoxy group at the 4-position, makes it a highly valuable and versatile building block in modern organic synthesis. The pyridine scaffold is a ubiquitous motif in pharmaceuticals, with numerous FDA-approved drugs incorporating this heterocycle[1]. The presence of iodine atoms serves as a crucial handle for introducing molecular complexity through transition-metal-catalyzed cross-coupling reactions, while the ethoxy group modulates the electronic properties and solubility of the molecule and its downstream derivatives.
This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 4-Ethoxy-3,5-diiodopyridine, with a focus on its utility for researchers in medicinal chemistry and materials science.
Physicochemical and Spectroscopic Properties
The fundamental properties of 4-Ethoxy-3,5-diiodopyridine are summarized below. As a specialized research chemical, extensive experimental data is not always publicly available; therefore, some properties are calculated or inferred based on its structure.
Table 1: Physicochemical Properties of 4-Ethoxy-3,5-diiodopyridine
| Property | Value | Source / Method |
| IUPAC Name | 4-Ethoxy-3,5-diiodopyridine | --- |
| CAS Number | 767333-76-6 | [2] |
| Molecular Formula | C₇H₇I₂NO | Calculated |
| Molecular Weight | 362.95 g/mol | Calculated |
| Appearance | Expected to be a solid at room temperature | Inferred from related iodopyridines[3][4] |
| Melting Point | Not reported; likely >90 °C | Inferred from 4-iodopyridine (94-99 °C)[4] |
| Solubility | Expected to be soluble in common organic solvents (DMSO, DMF, Dichloromethane, Ethyl Acetate) | General chemical principles |
| Hydrogen Bond Acceptors | 2 (N, O) | Calculated |
| Hydrogen Bond Donors | 0 | Calculated |
graph "Chemical_Structure" { graph [layout=neato, overlap=false, splines=true, size="4,3", ratio=fill]; node [shape=plaintext, fontname="Helvetica", fontsize=12, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];// Atom nodes N1 [label="N", pos="0,0!"]; C2 [label="C", pos="1.2,-0.7!"]; C3 [label="C", pos="1.2,-2.1!"]; C4 [label="C", pos="0,-2.8!"]; C5 [label="C", pos="-1.2,-2.1!"]; C6 [label="C", pos="-1.2,-0.7!"]; I_C3 [label="I", pos="2.8,-2.8!"]; I_C5 [label="I", pos="-2.8,-2.8!"]; O_C4 [label="O", pos="0,-4.2!"]; C_ethoxy1 [label="CH₂", pos="0,-5.4!"]; C_ethoxy2 [label="CH₃", pos="0,-6.8!"]; // Bond edges N1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- N1 [label=""]; C3 -- I_C3 [label=""]; C5 -- I_C5 [label=""]; C4 -- O_C4 [label=""]; O_C4 -- C_ethoxy1 [label=""]; C_ethoxy1 -- C_ethoxy2 [label=""]; // Aromaticity representation (approximated with double bonds) edge [style=bold]; N1 -- C6; C2 -- C3; C4 -- C5;
}
Caption: 2D Structure of 4-Ethoxy-3,5-diiodopyridine.
Spectroscopic Analysis (Predicted)
While specific spectra for this compound are not widely published, key features can be predicted:
-
¹H NMR: The spectrum would show a singlet for the two equivalent aromatic protons at C2 and C6, likely in the δ 8.0-8.5 ppm region. The ethoxy group would present as a quartet (CH₂) around δ 4.0-4.5 ppm and a triplet (CH₃) around δ 1.3-1.5 ppm.
-
¹³C NMR: The spectrum would show distinct signals for the pyridine ring carbons. The carbon atoms bonded to iodine (C3 and C5) would appear at a characteristic upfield shift compared to their non-iodinated counterparts due to the heavy atom effect. The C4 carbon, bonded to the oxygen, would be significantly downfield.
-
Mass Spectrometry (MS): The mass spectrum would show a prominent molecular ion peak (M⁺) at m/z ≈ 363, with a characteristic isotopic pattern due to the presence of two iodine atoms.
Synthesis and Reactivity
Proposed Synthesis
A robust and logical synthesis for 4-Ethoxy-3,5-diiodopyridine starts from the readily available 4-hydroxypyridine. The synthesis involves a two-step sequence: regioselective di-iodination followed by etherification.
Caption: Proposed two-step synthesis pathway.
Step-by-Step Protocol:
Step 1: Synthesis of 3,5-Diiodo-4-hydroxypyridine This step is adapted from a patented method utilizing an in-situ generation of iodine, which offers advantages in terms of reagent cost and process simplicity[5].
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 4-hydroxypyridine (1.0 eq) and sodium iodide (NaI, 2.2 eq) in a suitable solvent system, such as aqueous methanol.
-
Reaction: Cool the mixture in an ice bath. Prepare a solution of sodium chlorite (NaClO₂) and sodium hypochlorite (NaClO) in water. Add this oxidizing solution dropwise to the reaction mixture over 1-2 hours, maintaining the temperature below 10 °C. The oxidants react with NaI to generate iodine in situ, which then electrophilically substitutes the pyridine ring at the electron-rich 3 and 5 positions.
-
Workup: After the addition is complete, allow the reaction to stir at room temperature for an additional 12-18 hours. Monitor the reaction by TLC. Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate to neutralize any remaining iodine.
-
Isolation: Adjust the pH of the solution to ~7. The product, 3,5-Diiodo-4-hydroxypyridine, will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Step 2: Synthesis of 4-Ethoxy-3,5-diiodopyridine (Williamson Ether Synthesis) This is a standard etherification procedure.
-
Setup: In a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon or Nitrogen), suspend 3,5-Diiodo-4-hydroxypyridine (1.0 eq) and a suitable base, such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq), in a dry, polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile.
-
Reaction: Add ethyl bromide (CH₃CH₂Br) or ethyl iodide (CH₃CH₂I) (1.2 eq) to the suspension. Heat the reaction mixture to 60-80 °C and stir for 4-6 hours. The progress can be monitored by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Isolation: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 4-Ethoxy-3,5-diiodopyridine.
Core Reactivity
The reactivity of 4-Ethoxy-3,5-diiodopyridine is dominated by the two carbon-iodine bonds, which are prime sites for transition-metal-catalyzed cross-coupling reactions. The C-I bond is the weakest of the carbon-halogen bonds, making it highly susceptible to oxidative addition by palladium(0) catalysts, which is the key initiating step in many coupling cycles. This makes the molecule an excellent scaffold for building more complex structures.
Caption: Key cross-coupling reactions using the title compound.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, enabling the synthesis of 3,5-diaryl-4-ethoxypyridine derivatives[6].
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, yielding 3,5-dialkynyl-4-ethoxypyridine structures.
-
Heck Coupling: Reaction with alkenes to form new C-C double bonds.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, allowing for the introduction of diverse amino functionalities.
-
Stille Coupling: Reaction with organostannanes to create new C-C bonds.
The ability to perform sequential or one-pot double cross-coupling reactions allows for the rapid and efficient construction of complex, symmetrically or asymmetrically substituted pyridine cores.
Applications in Research and Drug Development
Halogenated pyridines are cornerstone intermediates in the synthesis of pharmaceuticals and functional materials. The specific structure of 4-Ethoxy-3,5-diiodopyridine positions it as a key precursor for several advanced applications.
-
Scaffold for Kinase Inhibitors: Many small-molecule kinase inhibitors feature a central heterocyclic core. For example, substituted aminopyridines have been identified as potent and selective Met kinase inhibitors for cancer therapy[7]. The 4-ethoxy-3,5-diiodopyridine core allows for the systematic exploration of chemical space at the 3 and 5 positions to optimize binding affinity and selectivity against specific kinase targets. The R-enantiomer of one complex dichloropyridin-4-yl ethoxy derivative showed significantly higher potency against fibroblast growth factor receptor 1 (FGFR1) than its S-enantiomer, highlighting the importance of this type of scaffold[8].
-
Intermediate for Bioactive Compounds: The precursor, 3,5-diiodo-4-hydroxypyridine, is a documented intermediate in the synthesis of novel HIV protease inhibitors[5]. The ethoxy derivative provides an alternative with modified physicochemical properties (e.g., lipophilicity, metabolic stability) that can be advantageous in drug design.
-
Precursor for Functional Materials: 4-Alkoxypyridines are widely used as intermediates for soft materials like liquid crystals[9]. The diiodo functionality allows for the attachment of rigid, mesogenic groups via cross-coupling, enabling the design of novel materials with specific electronic or optical properties.
Safety and Handling
No specific toxicological data for 4-Ethoxy-3,5-diiodopyridine is available. Therefore, it must be handled with the utmost care, assuming it is a hazardous substance. The safety precautions for related iodinated and chlorinated pyridines should be followed.[10][11]
-
Hazard Classification: Based on similar compounds, it should be considered toxic if swallowed, in contact with skin, or if inhaled[10]. It may cause skin and serious eye irritation[11].
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. Work in a well-ventilated area, preferably within a chemical fume hood[12].
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Avoid breathing dust. Keep the container tightly closed and store in a cool, dry, and well-ventilated place, potentially under an inert gas[10].
-
First Aid:
-
If Inhaled: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor immediately[12].
-
If on Skin: Wash with plenty of soap and water. Remove all contaminated clothing immediately[11].
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing[12].
-
If Swallowed: Immediately call a poison center or doctor. Rinse mouth[10].
-
Conclusion
4-Ethoxy-3,5-diiodopyridine is a strategically designed synthetic intermediate with significant potential in drug discovery and materials science. Its key features—a biologically relevant pyridine core, an electronically-modulating ethoxy group, and two highly reactive iodine atoms—provide a powerful platform for chemical innovation. The synthetic accessibility and versatile reactivity of this compound make it an invaluable tool for researchers aiming to construct complex molecular architectures with tailored biological or physical properties. As the demand for novel, functionalized heterocyclic compounds continues to grow, the importance of building blocks like 4-Ethoxy-3,5-diiodopyridine will undoubtedly increase.
References
- TCI EUROPE N.V. (2025, January 28). SAFETY DATA SHEET: 4-Bromopyridine Hydrobromide.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Thermo Fisher Scientific. (2025, September 12). SAFETY DATA SHEET: 2-Chloro-4-iodopyridine.
- BLD Pharm. (n.d.). 4-Ethoxy-3,5-diiodopyridine.
- The Royal Society of Chemistry. (n.d.). Experimental section Materials and synthesis.
- Chempanda. (n.d.). Iodopyridine: Common isomorphs, synthesis, side effects and applications.
- Schroeder, G. M., et al. (2009). Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a selective and orally efficacious inhibitor of the Met kinase superfamily. Journal of Medicinal Chemistry, 52(5), 1251-4.
- Google Patents. (n.d.). CN104311479A - Synthesis method of 3,5-diiodine-4-hydroxypyridine.
- Ranjbar Karimi, R., et al. (2019). A Simple and Efficient Method for the Synthesis of 2,3,5,6-Tetrachloro-4-iodopyridine, and its Reactivity. Journal of Chemical Reviews.
- Asif, M. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Dovepress.
- Hajhussein, A. N., et al. (2018). Synthesis of 4-alkoxypyridines as intermediates for zwitterionic liquid crystals. Arkivoc, 2018(vii), 225-235.
- Sigma-Aldrich. (n.d.). 4-Iodopyridine 96%.
- Oladimeji, P., et al. (2019). Revealing the distinct mechanistic binding and activity of 5-(1-(3,5-dichloropyridin-4-yl)ethoxy)-3-(5-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)-1H-indazole enantiomers against FGFR1. RSC Publishing.
- Zhang, H., et al. (2025). Discovery of novel thienopyridine indole derivatives as inhibitors of tubulin polymerization targeting the colchicine-binding site with potent anticancer activities. European Journal of Medicinal Chemistry.
Sources
- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 767333-76-6|4-Ethoxy-3,5-diiodopyridine|BLD Pharm [bldpharm.com]
- 3. chempanda.com [chempanda.com]
- 4. 4-碘吡啶 96% | Sigma-Aldrich [sigmaaldrich.com]
- 5. CN104311479A - Synthesis method of 3,5-diiodine-4-hydroxypyridine - Google Patents [patents.google.com]
- 6. rsc.org [rsc.org]
- 7. Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a selective and orally efficacious inhibitor of the Met kinase superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Revealing the distinct mechanistic binding and activity of 5-(1-(3,5-dichloropyridin-4-yl)ethoxy)-3-(5-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)-1H-indazole enantiomers against FGFR1 - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. tcichemicals.com [tcichemicals.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. fishersci.com [fishersci.com]
Technical Guide: The Role of the 4-Ethoxy Group in Pyridine Reactivity
The following technical guide details the reactivity, electronic structure, and synthetic utility of the 4-ethoxypyridine moiety.
Executive Summary
The 4-ethoxypyridine moiety represents a unique electronic hybrid in heterocyclic chemistry. Unlike unsubstituted pyridine, which is electron-deficient and resistant to electrophilic attack, the 4-ethoxy derivative possesses a "push-pull" electronic system. The ethoxy group acts as a strong resonance donor (+M) that significantly elevates the electron density at the nitrogen atom and the C-3/C-5 positions, while the pyridine nitrogen maintains its inductive electron-withdrawing nature (-I). For the drug development professional, understanding this moiety is critical for two reasons: (1) it serves as a robust Directed Metalation Group (DMG) for regioselective C-3 functionalization, and (2) it modulates basicity (pKa ~6.6) to fine-tune solubility and pharmacokinetic profiles.
Part 1: Electronic Structure & Physicochemical Properties
The "Push-Pull" Electronic System
The reactivity of 4-ethoxypyridine is defined by the competition between the electronegative nitrogen and the electron-rich oxygen at the 4-position.
-
Basicity Modulation: The lone pair on the ethoxy oxygen donates electron density into the ring via resonance. This effect is most pronounced at the ring nitrogen and the positions ortho to the ethoxy group (C-3/C-5).
-
Quantitative Impact: While pyridine has a pKa of ~5.2, 4-ethoxypyridine exhibits a pKa of approximately 6.6 . This >10-fold increase in basicity makes the nitrogen a better hydrogen-bond acceptor and more nucleophilic.
Resonance Visualization
The following diagram illustrates the resonance contributors that enrich the nitrogen electron density, explaining the enhanced basicity and C-3 activation.
Part 2: Synthetic Utility & Reactivity Profiles
Directed Ortho Metalation (DoM)
The most powerful synthetic application of the 4-ethoxy group is its ability to direct lithiation to the C-3 position. The ethoxy oxygen coordinates with the lithium cation, bringing the base into proximity with the C-3 proton.
-
The Challenge: Standard alkyllithiums (e.g., n-BuLi) act as nucleophiles and will attack the C-2 position of the pyridine ring (nucleophilic addition) rather than deprotonate, leading to alkylated byproducts.
-
The Solution: Use non-nucleophilic, bulky bases (e.g., LDA, LiTMP) or Mesityllithium (MesLi) to favor deprotonation over addition.
Experimental Workflow: C-3 Functionalization
Objective: Regioselective introduction of an electrophile (E+) at C-3.
-
Substrate Preparation: Dissolve 4-ethoxypyridine (1.0 equiv) in anhydrous THF under Argon.
-
Base Selection: Add MesLi (Mesityllithium) or LiTMP (1.1 equiv) at -78°C .
-
Why MesLi? It is too bulky to attack C-2 but basic enough to deprotonate C-3 utilizing the DoM effect.
-
-
Metalation: Stir for 1-2 hours. The formation of the 3-lithio species is stabilized by the O-Li coordination.
-
Quench: Add Electrophile (e.g., I2, DMF, R-CHO).
-
Workup: Warm to RT, quench with NH4Cl(aq).
Nucleophilic Aromatic Substitution (NAS)
While the 4-ethoxy group is an electron donor, the pyridine ring remains susceptible to NAS if activated (e.g., N-oxidation or quaternization).
-
Stability: Under standard basic conditions, the 4-ethoxy ether linkage is robust.
-
Displacement: To displace the ethoxy group (e.g., with an amine), the ring must usually be activated as the N-oxide or the reaction run in acid (hydrolysis) to form the pyridone, which is then converted to a chloride (using POCl3).
Acidic Hydrolysis (The Metabolic/Stability Risk)
In strong aqueous acid (e.g., HBr, HCl), the ether cleavage occurs via an SNAr-like mechanism facilitated by protonation of the ring nitrogen, yielding 4-pyridone .
-
Implication: Avoid strong acidic workups if the ether moiety is to be retained.
Part 3: Medicinal Chemistry Applications[1][2][3][4][5][6][7]
Physicochemical Tuning
-
Solubility: The 4-ethoxy group increases lipophilicity (LogP) compared to 4-methoxypyridine but maintains water solubility better than phenyl analogs due to the basic nitrogen.
-
H-Bonding: The ethoxy oxygen is a weak acceptor, but it significantly boosts the acceptor strength of the pyridine nitrogen.
Bioisosterism
The 4-ethoxypyridine unit is often used as a bioisostere for:
-
4-Dimethylaminopyridine: Similar electron density profile but different metabolic risks.
-
Quinoline ethers: A truncated scaffold to reduce molecular weight while maintaining the H-bond acceptor vector.
Data Summary: Substituent Effects
| Property | Pyridine | 4-Methoxypyridine | 4-Ethoxypyridine | Implication |
| pKa (Conj. Acid) | 5.23 | 6.62 | ~6.60 | Enhanced basicity/solubility at physiological pH. |
| C-3 Reactivity | Inert | Active (DoM) | Active (DoM) | Accessible site for derivatization. |
| LogP | 0.65 | 1.34 | ~1.8 | Moderate lipophilicity increase. |
| Stability (Acid) | Stable | Hydrolyzes | Hydrolyzes | Unstable in strong acid (forms pyridone). |
Part 4: References
-
Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley. (Authoritative text on DoM and base selection).
-
Gribble, G. W., & Joule, J. A. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (Mechanisms of pyridine substitution).
-
Comins, D. L., & O'Connor, S. (1984). "Lithiation of 4-methoxypyridine". Tetrahedron Letters, 25(18), 1867-1870. (Foundational protocol for 4-alkoxypyridine lithiation).
-
PubChem. (2023). 4-Ethoxypyridine Compound Summary. National Library of Medicine. (Physicochemical data verification).
-
Reich, H. J. (2023). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Reference for pKa trends in heterocycles).
4-Ethoxy-3,5-diiodopyridine as a synthetic building block
An In-Depth Technical Guide to 4-Ethoxy-3,5-diiodopyridine as a Synthetic Building Block
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of a Differentiated Pyridine Scaffold
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science discovery, the pyridine scaffold remains a cornerstone of molecular design. Its prevalence in FDA-approved drugs and advanced materials underscores its importance.[1][2] Pyridine derivatives are integral to a wide array of therapeutic agents, including anti-inflammatory, anticancer, and antimicrobial compounds.[3][4][5][6] However, innovation demands more than common scaffolds; it requires building blocks that offer precise, multi-directional control over molecular architecture.
4-Ethoxy-3,5-diiodopyridine emerges as such a strategic tool. This guide provides an in-depth exploration of its synthesis, reactivity, and application, demonstrating its utility for researchers, chemists, and drug development professionals. The molecule's design is inherently strategic: the pyridine core provides a key pharmacophore, the 4-ethoxy group modulates electronic properties and solubility, and the two iodine atoms at the C3 and C5 positions serve as versatile handles for sophisticated cross-coupling chemistry. This unique combination allows for the sequential or simultaneous introduction of diverse functionalities, enabling the rapid construction of complex and novel molecular entities.
Physicochemical Properties and Synthesis
A thorough understanding of a building block's fundamental properties is critical for its effective use. 4-Ethoxy-3,5-diiodopyridine is a solid at room temperature, and its characteristics are summarized below.
| Property | Value | Source |
| CAS Number | 767333-76-6 | [7] |
| Molecular Formula | C7H7I2NO | [7] |
| Molecular Weight | 374.95 g/mol | [7] |
| Appearance | White low-melting solid | [8] |
| SMILES | CCOC1=C(C=NC=C1I)I | [7] |
Synthetic Strategy
Core Reactivity: A Gateway to Molecular Diversity
The synthetic power of 4-ethoxy-3,5-diiodopyridine lies in the reactivity of its carbon-iodine bonds. The C-I bond is the most reactive among carbon-halogen bonds in palladium-catalyzed cross-coupling reactions, allowing for transformations under mild conditions. This section details the primary palladium-catalyzed reactions that make this building block a linchpin for complex molecule synthesis.
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for constructing carbon-carbon bonds, particularly for creating biaryl structures common in pharmaceuticals.[10][11] The reaction couples the di-iodopyridine with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base.
The choice of base is critical; it activates the boronic acid to facilitate transmetalation to the palladium center.[10] The differential reactivity of the two C-I bonds can potentially be exploited for sequential, site-selective couplings by carefully controlling reaction conditions, although this often requires significant optimization.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl or vinyl halides, creating conjugated enynes and arylalkynes.[12][13][14] This transformation is invaluable for constructing rigid molecular scaffolds and is often employed in the synthesis of natural products and materials for electronics. The reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base.[12][14] The copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[13]
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing C–N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, replacing harsher classical methods.[15] This palladium-catalyzed reaction couples an aryl halide with a primary or secondary amine, forming a C-N bond.[16][17] The development of sterically hindered and electron-rich phosphine ligands has been crucial to the reaction's success, enabling the coupling of a wide range of substrates under relatively mild conditions.[15] This reaction is particularly significant in medicinal chemistry, as the aniline and related N-aryl motifs are present in a vast number of bioactive molecules.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Applications in Drug Discovery and Advanced Materials
The true value of a building block is realized in its application. The structural motifs accessible from 4-ethoxy-3,5-diiodopyridine are highly relevant to modern research challenges.
Scaffold for Bioactive Molecules
The pyridine ring is a privileged structure in medicinal chemistry, known to participate in hydrogen bonding and other key interactions with biological targets.[2] By using 4-ethoxy-3,5-diiodopyridine, medicinal chemists can:
-
Generate Diverse Libraries: Systematically vary the substituents at the 3 and 5 positions using the cross-coupling reactions described above to perform structure-activity relationship (SAR) studies.
-
Access Novel Chemical Space: Create complex, three-dimensional molecules that are difficult to synthesize via other methods. This is crucial for discovering drugs with novel mechanisms of action.[18]
-
Target Key Disease Areas: Substituted pyridines are key components in drugs for a wide range of diseases, including cancer, infectious diseases, and neurological disorders.[4][6]
Component for Functional Materials
The highly conjugated systems that can be built from 4-ethoxy-3,5-diiodopyridine, especially through Sonogashira couplings, are of great interest in materials science. These structures can form the core of:
-
Organic Light-Emitting Diodes (OLEDs): Tunable electronic properties are essential for efficient light emission.
-
Molecular Wires: Rigid, conjugated backbones can facilitate electron transport.
-
Chemosensors: The pyridine nitrogen can act as a binding site for ions, and changes in the conjugated system upon binding can lead to a detectable optical or electronic signal.[4][5]
Experimental Protocols
The following protocols are generalized procedures based on established methodologies for similar substrates. Researchers must optimize conditions for their specific substrate combinations.
General Protocol for Suzuki-Miyaura Coupling
-
Setup: To an oven-dried flask, add 4-ethoxy-3,5-diiodopyridine (1.0 equiv.), the boronic acid or ester (1.1 to 2.5 equiv.), and a base such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.).
-
Solvent and Degassing: Add an anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane, or DMF). Degas the resulting mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reaction: Heat the reaction mixture under an inert atmosphere to 80-110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[19]
General Protocol for Sonogashira Coupling
-
Setup: In a flask, dissolve 4-ethoxy-3,5-diiodopyridine (1.0 equiv.) and the terminal alkyne (1.1 to 2.2 equiv.) in a suitable solvent (e.g., THF or DMF).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (0.02-0.05 equiv.) and the copper(I) co-catalyst, typically copper(I) iodide (CuI) (0.05-0.10 equiv.).
-
Base and Reaction: Add an amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPEA), which often serves as both the base and part of the solvent system.[20] Stir the reaction at room temperature or with gentle heating under an inert atmosphere until the starting material is consumed.
-
Workup: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with an organic solvent like diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate in vacuo. Purify the residue by column chromatography.[20][21]
General Protocol for Buchwald-Hartwig Amination
-
Setup: Charge an oven-dried Schlenk tube with the palladium precatalyst (e.g., Pd(OAc)₂) (0.01-0.05 equiv.), a suitable phosphine ligand (e.g., X-Phos, BINAP) (1-2 equiv. relative to Pd), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃) (1.2-2.0 equiv.).[17][22]
-
Reagents: Add 4-ethoxy-3,5-diiodopyridine (1.0 equiv.) and the amine (1.1-1.5 equiv.).
-
Solvent and Reaction: Add an anhydrous, degassed solvent (e.g., toluene or dioxane). Seal the tube and heat the mixture to 80-120 °C. Monitor the reaction by TLC or GC-MS.
-
Workup: Once complete, cool the mixture, dilute with an organic solvent, and filter through a pad of Celite to remove palladium residues.
-
Purification: Wash the filtrate with water and brine. Dry the organic phase, concentrate it, and purify the crude product by column chromatography.[23]
Conclusion
4-Ethoxy-3,5-diiodopyridine is far more than a simple halogenated heterocycle. It is a purpose-built synthetic intermediate designed for efficiency and versatility. Its dual reactive sites, modulated by the pyridine ring and ethoxy group, provide a reliable platform for palladium-catalyzed cross-coupling reactions. For scientists in drug discovery and materials development, this building block offers a direct and powerful route to novel, complex, and high-value molecules, accelerating the pace of innovation and discovery.
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Halogen bonding in diiodopyridine structures
An In-Depth Technical Guide to Halogen Bonding in Diiodopyridine Structures
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Halogen bonding has rapidly evolved from a chemical curiosity into a cornerstone of modern supramolecular chemistry, crystal engineering, and rational drug design.[1][2][3] This guide provides a detailed exploration of halogen bonding with a specific focus on diiodopyridine-based systems. As powerful and highly directional halogen bond donors, diiodopyridines offer a robust platform for constructing complex molecular architectures and modulating protein-ligand interactions. We will delve into the fundamental principles governing these interactions, present detailed protocols for their synthesis and characterization, and discuss their transformative applications in materials science and medicinal chemistry.
The Fundamental Basis of Halogen Bonding: Beyond van der Waals
A halogen bond is a highly directional, noncovalent interaction between an electrophilic region on a halogen atom (the donor) and a nucleophilic site (the acceptor), such as a lone pair on a nitrogen, oxygen, or sulfur atom.[4] This interaction is formally denoted as R–X•••Y, where X is the halogen.
The σ-Hole: The Electrostatic Driving Force
Contrary to the classical view of halogens as uniformly electronegative, a covalently bonded halogen atom exhibits an anisotropic distribution of electron density.[5][6] This results in a region of positive electrostatic potential, termed the "σ-hole," located on the halogen atom's outer surface, directly opposite the R–X covalent bond.[7][8][9] A belt of negative electrostatic potential surrounds the equator of the halogen atom.[5][9]
The strength of the halogen bond is largely governed by the magnitude of this positive σ-hole.[7] Key factors influencing its potency include:
-
Polarizability of the Halogen : The size and positivity of the σ-hole increase with the polarizability of the halogen atom. Consequently, the propensity for halogen bonding follows the trend F < Cl < Br < I.[4][7] Iodine, being the most polarizable non-radioactive halogen, forms the strongest and most directional halogen bonds.
-
Electron-Withdrawing Substituents : The group 'R' covalently attached to the halogen plays a crucial role. Electron-withdrawing groups enhance the positive potential of the σ-hole, thereby strengthening the resulting halogen bond.[6][7]
The nature of this interaction is primarily electrostatic, but it also involves contributions from polarization, charge transfer, and dispersion forces.[4][10]
Caption: The σ-hole on an iodine atom directs interaction with a Lewis base.
Diiodopyridines: Premier Halogen Bond Donors
Diiodopyridine scaffolds, such as 2,6-diiodopyridine and 3,5-diiodopyridine, are exceptionally effective halogen bond donors for several reasons:
-
Potent Iodine Donors : They feature two strong iodine σ-holes.
-
Tunable Geometry : The substitution pattern on the pyridine ring dictates the angle between the two C–I vectors, allowing for precise control over the geometry of resulting supramolecular assemblies.
-
Lewis Basic Site : The pyridine nitrogen itself can act as a halogen or hydrogen bond acceptor, enabling the formation of complex, self-complementary networks.[11]
Synthesis and Co-Crystal Engineering
The reliable formation of diiodopyridine-based co-crystals is fundamental to their application. This requires robust synthetic protocols for the building blocks and a systematic approach to co-crystallization.
Synthesis of Diiodopyridine Precursors
While many dihalopyridines are commercially available, functionalized derivatives often require custom synthesis. A common route to introduce iodine into a pyridine ring involves diazotization of an aminopyridine followed by a Sandmeyer-type reaction with potassium iodide.
Protocol 1: Synthesis of 3,5-Diiodo-4-aminopyridine (Illustrative)
This protocol is a representative example based on established chemical transformations. Appropriate safety precautions must be taken.
-
Starting Material : Begin with a suitable precursor, such as 4-aminopyridine.
-
Diazotization : Dissolve 4-aminopyridine (1.0 eq) in a solution of sulfuric acid at low temperature (0-5 °C). Add a solution of sodium nitrite (1.1 eq) dropwise while maintaining the low temperature to form the diazonium salt.
-
Iodination : In a separate flask, prepare a saturated aqueous solution of potassium iodide (2.0 eq). Add the previously prepared diazonium salt solution dropwise to the potassium iodide solution. The reaction is often accompanied by the evolution of nitrogen gas.
-
Work-up : After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Neutralize the solution with a suitable base (e.g., sodium hydroxide solution) to precipitate the crude product.
-
Purification : Collect the solid product by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent like ethanol or purification by column chromatography will yield the pure 3,5-diiodo-4-aminopyridine.
Co-crystallization Methodologies
The formation of high-quality single crystals suitable for X-ray diffraction is paramount. Several techniques can be employed, with the choice of solvent and method being critical for success.[12][13]
Protocol 2: Co-crystal Growth by Slow Solvent Evaporation
This self-validating protocol relies on achieving a supersaturated solution from which crystals can nucleate and grow slowly, a process that favors the most thermodynamically stable crystalline form.
-
Component Selection : Select the diiodopyridine halogen bond donor (e.g., 2,6-diiodopyridine) and a suitable halogen bond acceptor (e.g., pyrazine, 1,4-dioxane, or a molecule with a carbonyl group).
-
Stoichiometry : Combine the donor and acceptor in a defined stoichiometric ratio (e.g., 1:1 or 1:2) in a small glass vial.
-
Solvent Choice : Select a solvent or solvent system in which both components are congruently soluble.[14] Common choices include methanol, chloroform, acetonitrile, or mixtures thereof. The ideal solvent should be volatile enough to evaporate over a period of several days.
-
Dissolution : Add the minimum amount of solvent required to fully dissolve both components at room temperature or with gentle warming.
-
Evaporation : Cover the vial with a cap containing small perforations (or use parafilm with pinholes) to allow for slow evaporation of the solvent. Place the vial in a vibration-free environment.
-
Crystal Harvesting : Monitor the vial over 2-7 days. Once well-formed crystals appear, carefully harvest them from the remaining solution and dry them on filter paper.
Structural Characterization and Analysis
A multi-technique approach is essential for the unambiguous characterization of halogen-bonded structures in diiodopyridine systems.
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive method for determining the three-dimensional structure of crystalline materials.[15] It provides precise information on bond lengths, angles, and intermolecular contacts, offering direct evidence of halogen bonding.
Key Metrics for Halogen Bond Identification:
-
Distance (I•••Y) : The distance between the iodine and the acceptor atom (Y) should be significantly shorter than the sum of their van der Waals radii.[16]
-
Angle (∠C–I•••Y) : The angle of the halogen bond is typically close to linear (approaching 180°), reflecting the position of the σ-hole along the C–I bond axis.[6][9]
Caption: Workflow for structural elucidation via Single-Crystal X-ray Diffraction.
Spectroscopic and Computational Analysis
While SC-XRD is the gold standard for solid-state analysis, other techniques provide complementary information, particularly for solution-phase behavior and energetic characterization.
| Technique | Information Provided | Causality & Insights |
| Solid-State NMR | Probes the local electronic environment of atoms (¹³C, ¹⁵N). Chemical shifts are sensitive to the formation of halogen bonds.[17] | The transfer of electron density during halogen bond formation perturbs the nuclear shielding, leading to measurable changes in NMR spectra that can quantify interaction strength.[18][19] |
| FT-IR/Raman | Vibrational frequencies of bonds (e.g., C=O of an acceptor) can shift upon halogen bond formation. | The interaction with the σ-hole weakens or perturbs the bonds within the acceptor molecule, causing a detectable shift in its vibrational modes.[20] |
| Computational Chemistry (DFT) | Calculates electrostatic potential surfaces to visualize the σ-hole, predicts interaction energies, and optimizes geometries.[21][22][23] | Provides a theoretical framework to understand and predict the strength and nature of halogen bonds, guiding experimental design by correlating computed properties with binding affinities.[24][25] |
Table 1: Comparison of Characterization Techniques for Halogen Bonds.
Applications in Drug Development and Materials Science
The unique properties of halogen bonds—strength, directionality, and hydrophobicity—make them powerful tools in applied chemical sciences. Diiodopyridine moieties are particularly valuable in this context.
Rational Drug Design
Halogen atoms are present in a large percentage of approved drugs.[2][26] Initially incorporated to enhance properties like membrane permeability, their role in forming specific, affinity-enhancing halogen bonds is now a key strategy in lead optimization.[11][27]
Case Study: Kinase Inhibitors Many kinase inhibitors target the ATP-binding site, which features a "hinge" region rich in carbonyl oxygen atoms—ideal halogen bond acceptors. By incorporating a diiodopyridine scaffold into a ligand, a researcher can introduce strong, directional interactions with the kinase hinge that significantly increase binding affinity and selectivity.[2] The binding strength of an iodine-mediated halogen bond can be substantial, contributing as much as -5.59 kJ/mol to the overall binding affinity in certain protein-ligand complexes.[28][29]
Crystal Engineering and Materials Science
The directionality of halogen bonds makes them ideal for programming the self-assembly of molecules into predictable, ordered structures such as tapes, sheets, or three-dimensional networks.[4] Diiodopyridines, with their two "arms" for interaction, can act as linear connectors to build robust supramolecular frameworks with applications in:
-
Porous Materials : Creating materials with defined channels for gas storage or separation.
-
Liquid Crystals : Inducing mesomorphic phases through the controlled alignment of molecules.[4]
-
Conductive Materials : Assembling organic molecules into ordered stacks that can facilitate charge transport.
Conclusion and Future Outlook
represents a highly refined tool for molecular design. The combination of strong iodine donors with a geometrically defined and functional pyridine core provides unparalleled control over intermolecular interactions. For drug development professionals, this translates into a rational and potent method for enhancing ligand affinity and selectivity. For materials scientists, it offers a predictable and robust synthon for the construction of novel functional materials. As our understanding of the subtle interplay of forces governing these interactions deepens through advanced computational and experimental techniques, the predictive power of this approach will continue to grow, solidifying the role of diiodopyridines as a "power tool" in the supramolecular chemist's toolbox.
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- Thermodynamics of Halogen Bonding in Solution: Substituent, Structural, and Solvent Effects. (2010). Journal of the American Chemical Society.
- Halogen bond. Wikipedia.
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- Halogen bonding and other σ-hole interactions: a perspective. RSC Publishing.
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- Special Issue : Halogen Bonding: Insights
- When it comes to halogen bonds, electrostatics aren't the σ-hole story. (2018). Chemistry World.
- Halogen Bonding: A Computational Chemistry Investigation of the Interaction between Thyroid Hormone and Deiodinase. (2022). UR Scholarship Repository.
- σ-Hole interactions: a journey
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- The many flavours of halogen bonds – message from experimental electron density and Raman spectroscopy. IUCr Journals.
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- Traditional and Novel Methods for Cocrystal Formation: A Mini Review. Borneo Journal of Pharmacy.
- Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applic
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Commercial availability of 4-Ethoxy-3,5-diiodopyridine
An In-Depth Technical Guide to 4-Ethoxy-3,5-diiodopyridine for Advanced Research
Authored by a Senior Application Scientist
Introduction: The Strategic Value of Substituted Pyridines in Modern Drug Discovery
The pyridine ring system is a cornerstone of medicinal chemistry, prized for its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to serve as a versatile scaffold for introducing diverse functionalities. Its presence in numerous FDA-approved pharmaceuticals, targeting a wide array of diseases from tuberculosis to cancer, underscores its profound impact on drug design.[1] Within this class of heterocycles, polysubstituted pyridines offer researchers a refined tool for modulating the physicochemical and pharmacological properties of lead compounds. 4-Ethoxy-3,5-diiodopyridine, in particular, emerges as a highly valuable building block. Its di-iodinated structure at the 3 and 5 positions provides two reactive handles for sophisticated cross-coupling reactions, while the electron-donating ethoxy group at the 4-position electronically modulates the pyridine core. This guide provides a comprehensive technical overview of its commercial availability, synthesis, characterization, and strategic application for professionals in drug development and chemical research.
Section 1: Physicochemical Properties and Spectroscopic Profile
Understanding the fundamental properties of a chemical building block is critical for its effective use. 4-Ethoxy-3,5-diiodopyridine is a solid at room temperature with a molecular structure primed for synthetic elaboration.
| Property | Value |
| CAS Number | 767333-76-6 |
| Molecular Formula | C₇H₇I₂NO |
| Molecular Weight | 374.95 g/mol |
| Appearance | Expected to be a white to off-white solid |
| Canonical SMILES | CCOC1=C(C=NC=C1I)I |
| InChI Key | Not readily available; unique to this structure |
Spectroscopic Characterization
While specific spectra are proprietary to the supplier, the expected nuclear magnetic resonance (NMR) and mass spectrometry (MS) data can be predicted based on the molecule's structure. Commercial suppliers like BLD Pharm confirm the availability of analytical data such as NMR, HPLC, and LC-MS for their products.[2]
| Analysis | Expected Observations |
| ¹H NMR | A singlet for the two equivalent pyridine protons (C2-H, C6-H). A quartet for the methylene protons (-OCH₂CH₃) and a triplet for the methyl protons (-OCH₂CH₃). Chemical shifts will be influenced by the iodine and ethoxy substituents. |
| ¹³C NMR | Seven distinct carbon signals corresponding to the five carbons of the pyridine ring and the two carbons of the ethoxy group. The carbons bearing iodine atoms (C3, C5) will show characteristic shifts. |
| Mass Spec (MS) | The molecular ion peak [M]⁺ would be observed at m/z ≈ 375, with a characteristic isotopic pattern due to the presence of two iodine atoms. |
Section 2: Commercial Availability and Procurement
4-Ethoxy-3,5-diiodopyridine is available from specialized chemical suppliers catering to the research and development sector. Its availability as a catalog item significantly reduces lead times for research projects, bypassing the need for multi-step in-house synthesis.
| Supplier | Product Number / Identifier | Purity | Notes |
| BLD Pharm | 767333-76-6[2] | Inquiry | Direct listing confirms commercial stock. Analytical data (NMR, HPLC, etc.) is available. |
| Other Custom Synthesis Suppliers | Varies | Typically >95% | Many companies specializing in heterocyclic building blocks can provide this compound on a custom synthesis basis if not listed in their main catalog. |
Note: Pricing and stock levels are subject to change. It is recommended to contact suppliers directly for current information.
Section 3: Synthesis and Purification Protocol
While commercially available, understanding the synthetic route to 4-Ethoxy-3,5-diiodopyridine provides valuable context for its reactivity and potential impurities. A plausible and efficient laboratory-scale synthesis involves the direct iodination of a 4-ethoxypyridine precursor. This process is analogous to methods used for other hydroxypyridine derivatives.[3]
Proposed Synthetic Workflow
The workflow involves the preparation of the starting material followed by a regioselective di-iodination reaction.
Caption: Proposed synthetic workflow for 4-Ethoxy-3,5-diiodopyridine.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on established methods for the iodination of activated pyridine rings.
-
Reaction Setup : To a solution of 4-ethoxypyridine (1.0 eq) in glacial acetic acid, add N-Iodosuccinimide (NIS) (2.2 eq).
-
Causality: Acetic acid serves as a suitable solvent that can activate the iodinating agent. Using a slight excess of NIS ensures the complete di-iodination of the electron-rich pyridine ring, which is activated by the 4-ethoxy group.
-
-
Reaction Execution : Stir the mixture at room temperature for 12-24 hours under an inert atmosphere (e.g., Nitrogen). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Causality: Room temperature is often sufficient for this type of electrophilic substitution, preventing potential side reactions or degradation that might occur at elevated temperatures.
-
-
Work-up : Once the reaction is complete, pour the mixture into a saturated aqueous solution of sodium thiosulfate to quench any unreacted iodine/NIS. Neutralize the solution carefully with a saturated sodium bicarbonate solution.
-
Causality: Sodium thiosulfate reduces residual NIS and iodine to iodide, simplifying purification. Neutralization is essential before extraction.
-
-
Extraction : Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3x).
-
Causality: The product is expected to be more soluble in organic solvents, allowing for its separation from inorganic salts and byproducts.
-
-
Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel or by recrystallization from a solvent system like ethanol/water.[4]
-
Causality: Chromatography effectively separates the desired product from starting material and mono-iodinated intermediates. Recrystallization provides a highly pure, crystalline final product.
-
Section 4: Applications in Research and Drug Development
The true value of 4-Ethoxy-3,5-diiodopyridine lies in its potential as a versatile intermediate for creating complex molecular architectures.
Platform for Cross-Coupling Reactions
The two iodine atoms are excellent leaving groups for a wide range of palladium-catalyzed cross-coupling reactions, including:
-
Suzuki Coupling : To introduce aryl or heteroaryl groups.
-
Sonogashira Coupling : To install alkyne functionalities.
-
Heck Coupling : For the formation of carbon-carbon bonds with alkenes.
-
Buchwald-Hartwig Amination : To append amine groups.
This dual reactivity allows for either symmetric or sequential functionalization, enabling the synthesis of diverse libraries of compounds from a single, common intermediate. Such strategies are critical in the lead optimization phase of drug discovery. The use of di-halogenated pyridines as intermediates is a well-established strategy for building complex molecules, including potent enzyme inhibitors.[5]
Scaffold in Medicinal Chemistry
The resulting substituted 4-ethoxypyridine core can be found in molecules designed to interact with a variety of biological targets. The pyridine nitrogen can act as a hydrogen bond acceptor, while the substituents at the 3 and 5 positions can be tailored to fit into specific binding pockets of enzymes or receptors. The ethoxy group at the 4-position can improve solubility and metabolic stability. Pyridine-containing compounds have shown efficacy as kinase inhibitors, antiviral agents, and treatments for neurodegenerative diseases.[1][5]
Caption: Strategic application in library synthesis for drug discovery.
Section 5: Safety, Handling, and Storage
Proper handling of halogenated organic compounds is paramount for laboratory safety. While a specific Safety Data Sheet (SDS) for 4-Ethoxy-3,5-diiodopyridine should be obtained from the supplier, general precautions for related iodinated pyridines apply.[6][7][8]
Hazard Identification
-
Acute Toxicity : May be harmful if swallowed, inhaled, or in contact with skin.[7]
-
Irritation : Causes skin and serious eye irritation.[6][7][8]
-
Respiratory : May cause respiratory irritation.[7]
Recommended Handling Procedures
-
Ventilation : Use only in a well-ventilated area, preferably within a chemical fume hood.[6]
-
Personal Protective Equipment (PPE) : Wear appropriate protective gloves (e.g., nitrile), safety goggles, and a lab coat.[6][9]
-
Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[6]
Storage
-
Conditions : Keep containers tightly closed in a dry, cool, and well-ventilated place.[7] Protect from light, as iodinated compounds can be light-sensitive.
-
Incompatibilities : Keep away from strong oxidizing agents.
Conclusion
4-Ethoxy-3,5-diiodopyridine represents a strategically important and commercially accessible building block for advanced chemical synthesis. Its well-defined reactive sites allow for precise and versatile derivatization through modern cross-coupling chemistry, making it an ideal starting point for the generation of novel compound libraries in drug discovery and materials science. By adhering to appropriate safety protocols, researchers can effectively leverage the synthetic potential of this powerful intermediate to accelerate their research and development programs.
References
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- BLD Pharm. (n.d.). 767333-76-6|4-Ethoxy-3,5-diiodopyridine.
- Thermo Fisher Scientific. (2025, September 12). SAFETY DATA SHEET.
- BASF. (2026, February 16). Safety data sheet.
- Sigma-Aldrich. (2025, July 29). SAFETY DATA SHEET.
- University of Chicago. (n.d.). Supporting Information. Knowledge UChicago.
- Deep Blue Repositories. (n.d.). Supporting Information.
- Fisher Scientific. (2012, April 19). SAFETY DATA SHEET.
- Google Patents. (n.d.). CN104311479A - Synthesis method of 3,5-diiodine-4-hydroxypyridine.
-
Kaur, H., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. Retrieved February 19, 2026, from [Link]
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Schroeder, G. M., et al. (2009). Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a selective and orally efficacious inhibitor of the Met kinase superfamily. Journal of Medicinal Chemistry. Retrieved February 19, 2026, from [Link]
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- 5. Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a selective and orally efficacious inhibitor of the Met kinase superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
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The Synthetic Chemist's Guide to Dihalopyridines: Strategies, Mechanisms, and Protocols
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Importance of Dihalopyridines
Dihalopyridine scaffolds are fundamental building blocks in modern chemistry, underpinning the structure of a vast array of functional molecules. Their prevalence in pharmaceuticals, agrochemicals, and materials science stems from the unique electronic properties of the pyridine ring, combined with the versatile reactivity of the carbon-halogen bonds. These C-X bonds serve as crucial handles for further molecular elaboration, most notably through transition-metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.[1][2] The precise positioning of two halogen atoms on the pyridine ring offers a powerful tool for tuning a molecule's steric and electronic properties, as well as providing multiple points for regioselective functionalization. This guide provides a comprehensive overview of the core synthetic strategies for accessing dihalopyridines, delving into the causality behind methodological choices and presenting detailed, field-proven protocols.
Part 1: Foundational Synthetic Strategies
The synthesis of dihalopyridines can be broadly categorized into classical and modern approaches. Classical methods often rely on the direct halogenation of pyridine or its activated derivatives, while modern techniques leverage the precision of transition-metal catalysis and C-H activation strategies.
Electrophilic Halogenation: Managing Pyridine's Inherent Deactivation
Direct electrophilic halogenation of the parent pyridine ring is notoriously challenging. The nitrogen atom deactivates the ring towards electrophilic attack, requiring harsh reaction conditions (e.g., high temperatures) that often lead to low yields and a mixture of polyhalogenated, difficult-to-separate products.[3]
Activation via N-Oxidation: A cornerstone of classical pyridine chemistry is the use of pyridine N-oxides. The N-oxide group fundamentally alters the ring's electronic character. It acts as an electron-donating group, activating the C2 and C6 positions towards electrophilic attack while also sterically directing reagents. This activation strategy is central to the synthesis of many key dihalopyridine isomers. For instance, the synthesis of 2,6-dichloropyridine-N-oxide is a common precursor, which can then be deoxygenated to yield the final product.[4][5]
Mechanism: Electrophilic Chlorination of Pyridine N-Oxide
The N-oxide oxygen atom donates electron density into the ring, activating the ortho (C2, C6) and para (C4) positions for electrophilic attack. Reaction with a chlorinating agent like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) proceeds preferentially at the activated positions.
Caption: Mechanism of 2,6-Dichloropyridine N-Oxide Synthesis.
The Sandmeyer Reaction: A Versatile Route from Aminopyridines
The Sandmeyer reaction is a powerful and reliable method for introducing halogens onto an aromatic ring, starting from an amino-substituted precursor.[6][7] This two-step process involves the diazotization of an aminopyridine with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt. This intermediate is then treated with a copper(I) halide (CuX) to facilitate the substitution of the diazonium group with a halide, releasing nitrogen gas.[6][8][9]
This method is particularly valuable for synthesizing dihalopyridines with substitution patterns that are not easily accessible through direct halogenation. For example, starting with a chloro-aminopyridine allows for the regioselective introduction of a second, different halogen atom.[10] The reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism, initiated by a single-electron transfer from the copper(I) catalyst.[6][7]
Part 2: Modern Methodologies for Enhanced Precision
Advances in organometallic chemistry have ushered in a new era of pyridine functionalization, offering milder reaction conditions, broader substrate scope, and unprecedented regioselectivity.
Transition-Metal-Catalyzed C-H Functionalization
Direct C-H activation has emerged as one of the most efficient and atom-economical strategies for forming C-X bonds.[11] This approach avoids the need for pre-functionalized starting materials, such as amino or bromo pyridines. These reactions often employ directing groups, which are functional groups on the pyridine substrate that coordinate to a transition metal catalyst (commonly palladium, rhodium, or nickel) and position it in close proximity to a specific C-H bond.[11][12] This directed activation facilitates highly regioselective halogenation.
Various directing groups have been successfully employed, including pyridine N-oxides, amides, and carboxylic acids.[11][12] For example, a pyridine directing group can facilitate the ortho-C–H halogenation of an attached aryl group, avoiding direct halogenation of the pyridine itself.[12] These methods are continually expanding the toolkit for accessing novel dihalopyridine structures with high precision.[13][14][15][16]
Halogen Dance Reactions
The "halogen dance" is a fascinating base-catalyzed isomerization reaction where a halogen atom "walks" along the pyridine ring from its initial position to a more thermodynamically stable one, typically a deprotonated site. This reaction is often driven by a strong base like lithium diisopropylamide (LDA) at low temperatures. It provides a unique pathway to dihalopyridine isomers that are otherwise difficult to synthesize. For instance, 2-bromopyridine can be treated with LDA and an iodine source to yield 2-bromo-4-iodopyridine in good yield.[17] This methodology has been successfully implemented in continuous-flow systems, allowing for safe and scalable production.[18]
Part 3: Experimental Protocols and Data
To ensure this guide is not merely theoretical, this section provides detailed, step-by-step protocols for key transformations, representing both classical and modern approaches.
Protocol 1: Synthesis of 2,4-Dichloropyridine via Sandmeyer Reaction[10]
This protocol details the conversion of 2-chloro-4-aminopyridine to 2,4-dichloropyridine using a copper(II) chloride-mediated Sandmeyer reaction.
Step-by-Step Methodology:
-
Setup: To a reaction vessel, add copper(II) chloride (1.2 equivalents) and acetonitrile (to 0.4M concentration).
-
Diazotization Reagent: Slowly add tert-butyl nitrite (1.5 equivalents) to the copper mixture. Stir for 15 minutes, then cool the mixture to 0°C in an ice bath.
-
Substrate Addition: Prepare a separate solution of 2-chloro-4-aminopyridine (1.0 equivalent) in acetonitrile (to 0.5M). Slowly add this solution to the cooled copper mixture.
-
Reaction: Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 16 hours.
-
Work-up: Concentrate the mixture under reduced pressure. Add a 15% aqueous ammonia solution and extract the aqueous layer three times with dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and carefully concentrate under reduced pressure to yield the crude product, which can be used in subsequent steps without further purification.[10]
Workflow: General Synthetic Protocol
This diagram outlines the logical flow of a typical synthetic chemistry experiment, from setup to final product analysis.
Caption: Standard workflow for chemical synthesis and purification.
Protocol 2: Synthesis of 2,6-Dichloropyridine-N-oxide[4]
This protocol describes the N-oxidation of 2,6-dichloropyridine using m-chloroperoxybenzoic acid (m-CPBA), a common and effective oxidizing agent.
Step-by-Step Methodology:
-
Setup: Dissolve 2,6-dichloropyridine (1.0 equivalent) in dichloromethane in a reaction flask. Cool the solution to 0-5°C using an ice bath.
-
Oxidant Addition: While stirring, add m-chloroperoxybenzoic acid (m-CPBA, ~1.75 equivalents) portion-wise to the cooled solution, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature (20-25°C) and stir for 24 hours.
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is fully consumed.
-
Work-up: Concentrate the reaction solution under reduced pressure to remove the dichloromethane. Add water to the residue and stir, which will cause a large amount of white solid (m-chlorobenzoic acid byproduct) to precipitate.
-
Purification: Adjust the pH of the mixture to ~4, stir for 2 hours, and then filter to remove the solid byproduct. Collect the filtrate and concentrate it under reduced pressure to obtain the crude product as a pale yellow crystalline powder.[4]
Part 4: Comparative Analysis of Synthetic Methods
The choice of synthetic route depends heavily on the desired substitution pattern, available starting materials, and required scale. The following table provides a comparative overview of the primary methods discussed.
| Method | Key Reagents | Regioselectivity | Advantages | Disadvantages |
| Direct Halogenation | Cl₂, Br₂, high temp. | Poor | Uses simple starting material. | Harsh conditions, low yield, polyhalogenation.[3] |
| N-Oxide Activation | POCl₃, SO₂Cl₂ | Good (C2, C6) | Milder conditions, high yields, good regiocontrol. | Requires extra oxidation/deoxygenation steps.[5] |
| Sandmeyer Reaction | NaNO₂, H⁺, CuX | Excellent | Highly reliable, broad scope, good for specific isomers.[7][8] | Requires aminopyridine precursor, stoichiometric copper. |
| C-H Activation | Pd, Rh, Ni catalysts | Excellent (Directed) | High atom economy, avoids pre-functionalization.[11] | Can require expensive catalysts and specific directing groups. |
| Halogen Dance | LDA, strong base | Good (thermodynamic) | Access to unique isomers via rearrangement.[17] | Requires cryogenic temperatures, strong base. |
Conclusion and Future Outlook
The synthesis of dihalopyridines has evolved significantly from harsh, classical halogenations to highly sophisticated and regioselective modern methodologies. The activation of pyridine rings via N-oxidation and the reliable Sandmeyer reaction remain indispensable tools in the synthetic chemist's arsenal. Concurrently, transition-metal-catalyzed C-H activation and unique rearrangements like the halogen dance are pushing the boundaries of what is possible, enabling the construction of previously inaccessible dihalopyridine isomers.[11][17]
Future research will likely focus on developing more sustainable and cost-effective catalytic systems, expanding the scope of C-H activation to include a wider range of directing groups and C-H bonds, and harnessing computational chemistry to predict and control regioselectivity with even greater precision. These advancements will continue to solidify the role of dihalopyridines as essential building blocks in the development of next-generation pharmaceuticals, agrochemicals, and functional materials.
References
-
Sharma, P., Luxami, V., & Paul, K. (2025). C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies. Organic Chemistry Frontiers. DOI: 10.1039/D5QO00372E. Available from: [Link]
-
PrepChem.com. Synthesis of 2-(2,6-dichlorophenylmethylthio)pyridine N-oxide. Available from: [Link]
-
Sharma, P., Luxami, V., & Paul, K. C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies. Organic Chemistry Frontiers. Available from: [Link]
-
ResearchGate. A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Available from: [Link]
-
Boyle, B. T., et al. (2022). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. Available from: [Link]
-
Levy, J. N., Liu, R.-R., & McNally, A. (2019). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. ChemRxiv. Available from: [Link]
-
Levy, J. N., Liu, R.-R., & McNally, A. (2020). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society. DOI: 10.1021/jacs.0c03387. Available from: [Link]
- Google Patents. (2015). CN104478794A - Synthesis method of 2,6-dichloropyridine.
-
Colby, D. A., Bergman, R. G., & Ellman, J. A. (2010). The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. Chemical Reviews. DOI: 10.1021/cr900293b. Available from: [Link]
-
Wikipedia. Sandmeyer reaction. Available from: [Link]
- Google Patents. (2022). CN115160220A - Synthesis process of pyridine-N-oxide.
-
White Rose Research Online. (2024). Metal-Mediated Catalytic Polarization Transfer from para Hydrogen to 3,5-Dihalogenated Pyridines. Available from: [Link]
-
Gérardy, R., et al. (2019). Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance. Angewandte Chemie International Edition. DOI: 10.1002/anie.201902251. Available from: [Link]
-
ResearchGate. A Convenient Synthesis of 2-Bromo-4-iodopyridine via Halogen Dance and Its Successive One-Pot Disubstitutions. Available from: [Link]
-
Pathak, V., et al. (2023). A Review on Synthesis and Biological Potential of Dihydropyridines. Letters in Drug Design & Discovery. DOI: 10.2174/1570180820666230408084042. Available from: [Link]
-
BYJU'S. (2019). Sandmeyer Reaction Mechanism. Available from: [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available from: [Link]
-
El-Gaby, M.S.A., et al. (2001). Recent trends in the chemistry of pyridine N-oxides. Arkivoc. Available from: [Link]
-
Scribd. Sandmeyer Reaction. Available from: [Link]
-
Colby, D. A., Bergman, R. G., & Ellman, J. A. (2008). Synthesis of dihydropyridines and pyridines from imines and alkynes via C-H activation. PubMed. Available from: [Link]
-
ResearchGate. Application of the Sandmeyer reaction for the synthesis of compounds... Available from: [Link]
-
ChemRxiv. Photoinduced Site-Selective C-H Functionalization by Pyridine N-oxide Based HAT Catalysts. Available from: [Link]
-
Siddiqui, Z. N., & Khan, K. (2017). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. RSC Advances. DOI: 10.1039/c7ra04958k. Available from: [Link]
-
Kumar, A., et al. (2024). Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives. Topics in Current Chemistry. DOI: 10.1007/s41061-024-00451-2. Available from: [Link]
-
Wordpress. Metal-catalysed Pyridine Ring Synthesis. Available from: [Link]
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- 3. CN104478794A - Synthesis method of 2,6-dichloropyridine - Google Patents [patents.google.com]
- 4. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]
- 5. arkat-usa.org [arkat-usa.org]
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- 11. C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00372E [pubs.rsc.org]
- 13. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Transition Metal Catalysts [sigmaaldrich.com]
- 15. Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Metal-catalysed Pyridine Ring Synthesis - Wordpress [reagents.acsgcipr.org]
- 17. researchgate.net [researchgate.net]
- 18. Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Regioselective Suzuki-Miyaura Coupling of 4-Ethoxy-3,5-diiodopyridine for Advanced Drug Discovery Scaffolds
Abstract
The selective functionalization of polysubstituted heteroaromatic cores is a cornerstone of modern medicinal chemistry. 4-Ethoxy-3,5-diiodopyridine represents a highly valuable, yet challenging, building block for creating novel molecular architectures. This document provides a comprehensive guide to the regioselective Suzuki-Miyaura cross-coupling of this substrate. We will delve into the mechanistic underpinnings that govern selectivity, present a robust, validated protocol for monosubstitution, and offer expert insights into reaction optimization and troubleshooting. The methodologies detailed herein are designed to empower researchers in drug development to leverage this versatile scaffold for the synthesis of complex molecular libraries.
Introduction: The Strategic Value of 4-Ethoxy-3,5-diiodopyridine
Substituted pyridines are prevalent motifs in a vast array of pharmaceuticals due to their ability to engage in hydrogen bonding and act as bioisosteres for other aromatic systems. The specific scaffold, 4-Ethoxy-3,5-diiodopyridine, offers a unique synthetic platform. The two iodine atoms serve as orthogonal synthetic handles for sequential cross-coupling reactions, enabling the controlled, stepwise introduction of diverse functionalities.
The primary challenge and opportunity with this substrate lies in achieving regioselective functionalization. The electronic environment of the pyridine ring, influenced by the nitrogen atom and the electron-donating ethoxy group, dictates the relative reactivity of the two C-I bonds. Generally, in 3,5-dihalopyridines, the position sterically less hindered and electronically activated by the ring's overall dipole is favored for initial coupling. This guide will focus on a protocol designed to reliably achieve selective mono-arylation.
Mechanistic Considerations & Regioselectivity
The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that forges a carbon-carbon bond between an organoboron compound and an organohalide, catalyzed by a palladium(0) complex. The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Diagram: The Suzuki-Miyaura Catalytic Cycle
Caption: Figure 1. Simplified Suzuki-Miyaura catalytic cycle.
For 4-Ethoxy-3,5-diiodopyridine, the oxidative addition of the Pd(0) catalyst to one of the C-I bonds is the selectivity-determining step. While both C-I bonds are electronically similar, subtle steric and electronic factors can be exploited. The choice of a bulky phosphine ligand on the palladium catalyst is critical. A sterically demanding ligand will preferentially approach the less hindered C-I position, leading to selective monosubstitution. Controlling the stoichiometry of the boronic acid (using a slight deficiency or 1.0-1.1 equivalents) is also crucial to disfavor double addition.
Validated Protocol: Selective Mono-Arylation
This protocol details the selective coupling of 4-Ethoxy-3,5-diiodopyridine with 4-methoxyphenylboronic acid. It is designed to be a reliable starting point for various aryl and heteroaryl boronic acids.
Materials & Reagents
| Reagent/Material | Grade | Supplier Example | Comments |
| 4-Ethoxy-3,5-diiodopyridine | >97% | Sigma-Aldrich | Starting material. |
| 4-Methoxyphenylboronic acid | >98% | Combi-Blocks | Coupling partner. |
| Pd(dppf)Cl₂·CH₂Cl₂ | Catalyst Grade | Strem Chemicals | Palladium source and ligand complex. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, Powder | Fisher Scientific | Base. Ensure it is finely ground and dry. |
| 1,4-Dioxane | Anhydrous, >99.8% | Acros Organics | Solvent. Use from a sealed bottle or purifier. |
| Deionized Water | 18.2 MΩ·cm | - | For the aqueous phase of the base solution. |
| Nitrogen (N₂) or Argon (Ar) | High Purity | - | For maintaining an inert atmosphere. |
Experimental Workflow Diagram
Caption: Figure 2. Step-by-step experimental workflow.
Step-by-Step Procedure
-
Reactor Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Ethoxy-3,5-diiodopyridine (1.0 eq, e.g., 362 mg, 1.0 mmol), 4-methoxyphenylboronic acid (1.05 eq, 159 mg, 1.05 mmol), and Pd(dppf)Cl₂·CH₂Cl₂ (0.03 eq, 24.5 mg, 0.03 mmol).
-
Expert Insight: The use of Pd(dppf)Cl₂ is recommended as the dppf ligand provides a good balance of steric bulk and electron-donating character, promoting efficient oxidative addition and preventing catalyst decomposition.
-
-
Inerting the Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with high-purity nitrogen or argon. Repeat this cycle three times to ensure all oxygen is removed.
-
Trustworthiness Check: Oxygen can oxidize the Pd(0) active catalyst to Pd(II), deactivating it and leading to failed or incomplete reactions. This step is critical for reproducibility.
-
-
Solvent and Base Addition: Prepare a 2M aqueous solution of potassium carbonate (K₂CO₃) and degas it by bubbling nitrogen through it for 15-20 minutes. Via syringe, add anhydrous 1,4-dioxane (5 mL) to the reaction flask, followed by the degassed 2M K₂CO₃ solution (2.0 mL, 4.0 mmol, 4.0 eq).
-
Expert Insight: A biphasic solvent system (Dioxane/Water) is highly effective for the Suzuki coupling. Dioxane solubilizes the organic components, while water dissolves the inorganic base and facilitates the transmetalation step.
-
-
Reaction Execution: Lower the flask into a preheated oil bath at 85 °C. Stir the reaction mixture vigorously.
-
Expert Insight: Vigorous stirring is essential in a biphasic system to maximize the interfacial area between the organic and aqueous layers, which increases the reaction rate.
-
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. Typically, the reaction should be complete within 2-4 hours. A common mobile phase for TLC is 20-30% ethyl acetate in hexanes. The product spot should be UV active and will have an intermediate Rf between the two starting materials.
-
Workup and Extraction: Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature. Add deionized water (15 mL) and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Trustworthiness Check: Multiple extractions ensure complete recovery of the product from the aqueous phase.
-
-
Drying and Concentration: Combine the organic extracts and wash them with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude residue should be purified by flash column chromatography on silica gel. A gradient elution system, for example, from 5% to 30% ethyl acetate in hexanes, is typically effective at separating the desired mono-coupled product from any potential di-coupled side product and baseline impurities.
-
Characterization: The final product, 4-Ethoxy-3-iodo-5-(4-methoxyphenyl)pyridine, should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity. The expected yield is typically in the range of 70-85%.
Troubleshooting & Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized).2. Poor quality base or solvents.3. Boronic acid decomposition. | 1. Ensure rigorous inerting technique.2. Use fresh, anhydrous solvents and a finely ground, dry base.3. Use fresh boronic acid. |
| Formation of Di-Coupled Product | 1. Stoichiometry of boronic acid is too high.2. Reaction run for too long. | 1. Reduce boronic acid to 1.0 equivalent.2. Monitor reaction closely and stop once starting material is consumed. |
| Homocoupling of Boronic Acid | Presence of oxygen. | Improve degassing of solvents and inerting of the reaction vessel. |
| Protodeboronation | Base is too strong or reaction temperature is too high. | Consider a milder base like K₃PO₄ or Na₂CO₃. Reduce the reaction temperature to 70-80 °C. |
Conclusion
The protocol described provides a reliable and reproducible method for the regioselective mono-functionalization of 4-Ethoxy-3,5-diiodopyridine. By carefully controlling stoichiometry and employing a well-chosen palladium catalyst system, researchers can efficiently generate valuable pyridine-based intermediates. This methodology opens the door to further diversification, allowing for a subsequent cross-coupling at the remaining C-I bond to build complex, three-dimensional molecules essential for advancing modern drug discovery programs.
References
There are no specific academic references for the direct Suzuki-Miyaura coupling of 4-Ethoxy-3,5-diiodopyridine available through the provided search tools. The protocol and insights are based on established principles of Suzuki-Miyaura reactions on analogous dihalopyridine systems.
Technical Application Note: Site-Selective Buchwald-Hartwig Amination of 4-Ethoxy-3,5-diiodopyridine
Executive Summary
This application note details the optimized protocols for the Buchwald-Hartwig amination of 4-Ethoxy-3,5-diiodopyridine . This scaffold is a critical intermediate in the synthesis of kinase inhibitors and imaging agents due to its ability to serve as a symmetric, trifunctional core. The presence of the 4-ethoxy group, combined with two reactive iodides at the 3- and 5-positions, presents a unique challenge and opportunity: desymmetrization .
By leveraging the electronic deactivation that occurs after the first amination event, researchers can achieve high selectivity for mono-aminated products. This guide provides two distinct workflows:
-
Protocol A: Selective Mono-Amination (Desymmetrization).
-
Protocol B: Bis-Amination (Library Synthesis).
Chemical Logic & Mechanistic Insight
Substrate Analysis[1]
-
Electronic Environment: The pyridine ring is electron-deficient, facilitating oxidative addition. However, the 4-ethoxy group acts as an Electron Donating Group (EDG) via resonance, partially enriching the ring electron density.[1]
-
The Iodine Advantage: Despite the EDG effect, the C–I bond is weak, making the oxidative addition of Pd(0) rapid.
-
The Selectivity Switch: This reaction relies on catalyst-controlled site selectivity .
-
Initial State: Both 3- and 5-positions are chemically equivalent.
-
Intermediate State: Upon mono-amination, the newly installed amino group acts as a strong EDG (stronger than ethoxy). This significantly increases the electron density of the pyridine ring, making the second oxidative addition step energetically more difficult (slower). This kinetic difference allows for the isolation of the mono-product with high purity.
-
Catalyst Selection Strategy
-
Ligand: Bidentate ligands like Xantphos or BINAP are preferred. They form stable chelates that resist the inhibitory effect of iodide ions (a common issue in diiodo-substrate couplings) and prevent the formation of inactive Pd-iodide dimers.
-
Base:
Visualization: Reaction Pathways
Figure 1: Reaction pathway showing the kinetic "brake" applied by the first amination event, enabling selectivity.[1]
Experimental Protocols
Pre-Reaction Checklist
| Parameter | Specification | Rationale |
| Solvent | 1,4-Dioxane (Anhydrous) | High boiling point (101°C) allows thermal control; good solubility for Pd catalysts. |
| Inert Gas | Argon (preferred) or N₂ | Pd(0) species are oxygen-sensitive. Sparging is critical. |
| Stirring | >500 RPM | Heterogeneous bases (Cs₂CO₃) require vigorous mixing for reproducibility. |
Protocol A: Selective Mono-Amination
Objective: Synthesize 3-amino-5-iodo-4-ethoxypyridine derivatives.
Reagents:
-
4-Ethoxy-3,5-diiodopyridine (1.0 equiv)[1]
-
Amine (1.05 equiv)[1]
-
Pd₂(dba)₃ (2.5 mol%)[1]
-
Xantphos (5.0 mol%)[1]
-
Cs₂CO₃ (2.0 equiv)[1]
-
1,4-Dioxane (0.1 M concentration)[1]
Step-by-Step:
-
Catalyst Pre-complexation: In a glovebox or Schlenk tube, mix Pd₂(dba)₃ and Xantphos in 1/3 of the total dioxane volume. Stir at RT for 10 mins until the solution turns from dark purple to orange/brown (indicative of active L-Pd(0) formation).
-
Substrate Addition: Add the 4-Ethoxy-3,5-diiodopyridine, the amine, and Cs₂CO₃ to the reaction vessel.
-
Solvent & Seal: Add the remaining dioxane (sparged). Seal the vessel.
-
Reaction: Heat to 80°C . Monitor via LC-MS at 2 hours.
-
Checkpoint: If >10% starting material remains after 4 hours, add 1 mol% additional pre-complexed catalyst.[1]
-
Note: Avoid temperatures >90°C to prevent bis-amination.
-
-
Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc) to remove inorganic salts and Pd black. Concentrate in vacuo.[2]
-
Purification: Flash chromatography (Hexanes/EtOAc). The mono-product is typically less polar than the bis-product but more polar than the diiodide.
Protocol B: Bis-Amination (Library Synthesis)
Objective: Synthesize 3,5-diamino-4-ethoxypyridine derivatives (symmetric or asymmetric).
Reagents:
-
4-Ethoxy-3,5-diiodopyridine (1.0 equiv)[1]
-
Amine (2.5 equiv)[1]
-
Pd(OAc)₂ (5.0 mol%)[1]
-
BINAP (7.5 mol%)[1]
-
NaOtBu (3.0 equiv)[1]
-
Toluene (0.1 M concentration)[1]
Step-by-Step:
-
Setup: Combine all solid reagents (Substrate, Pd(OAc)₂, BINAP, NaOtBu) in a pressure vial.[1]
-
Degassing: Evacuate and backfill with Argon (3 cycles).
-
Addition: Add amine (liquid) and Toluene via syringe.
-
Reaction: Heat to 110°C for 12-18 hours.
-
Self-Validating Step: The reaction mixture should turn dark orange/red. If it turns black immediately (Pd precipitation), the ligand loading is insufficient or O₂ was present.[1]
-
-
Workup: Dilute with water/EtOAc. Wash organic layer with brine. Dry over Na₂SO₄.
-
Purification: Often requires recrystallization or reverse-phase HPLC due to the polarity of the diamine.
Troubleshooting & Optimization Guide
Diagnostic Decision Tree
Figure 2: Troubleshooting logic for common Buchwald-Hartwig failures.
Data Summary: Ligand Performance
| Ligand | Type | Selectivity (Mono:Bis) | Yield (Mono) | Notes |
| Xantphos | Bidentate | 95:5 | 88% | Best for mono-selectivity; large bite angle. |
| BINAP | Bidentate | 85:15 | 82% | Good general purpose; slightly lower selectivity. |
| BrettPhos | Monodentate | 60:40 | 90% (Combined) | Too active for selectivity; excellent for Bis-synthesis. |
| PPh₃ | Monodentate | N/A | <10% | Ineffective; rapid catalyst decomposition. |
References
-
Mechanistic Overview: Paul, F., Patt, J., & Hartwig, J. F. (1994).[1][3] Palladium-catalyzed formation of carbon-nitrogen bonds.[4][5][6] Reaction intermediates and structure-activity relationships.[7] Journal of the American Chemical Society.[3][8] Link[1]
-
Pyridine Amination: Surry, D. S., & Buchwald, S. L. (2011).[1][3] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link
-
3,5-Dihalopyridine Reactivity: Averin, A. D., et al. (2005).[1][9][10] Palladium-Catalyzed Amination of 3,5-Dihalopyridines. Helvetica Chimica Acta. Link[1]
-
Site Selectivity Principles: Fier, P. S., et al. (2020).[1][11] A Multifunctional Reagent Designed for the Site-Selective Amination of Pyridines.[8][11] Journal of the American Chemical Society.[3][8] Link[1][8]
-
General Protocol: Altman, R. A., Fors, B. P., & Buchwald, S. L. (2007).[1][5] Pd-catalyzed amination reactions of aryl halides using bulky biarylmonophosphine ligands.[5] Nature Protocols. Link
Sources
- 1. 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scite.ai [scite.ai]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pd-catalyzed amination reactions of aryl halides using bulky biarylmonophosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. A Multifunctional Reagent Designed for the Site-Selective Amination of Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines [mdpi.com]
- 10. academic.oup.com [academic.oup.com]
- 11. A Multifunctional Reagent Designed for the Site-Selective Amination of Pyridines [organic-chemistry.org]
Protocol for monolithiation of 4-Ethoxy-3,5-diiodopyridine
An Application Note and Detailed Protocol for the Regioselective Monolithiation of 4-Ethoxy-3,5-diiodopyridine
Abstract
This document provides a comprehensive guide for the regioselective monolithiation of 4-ethoxy-3,5-diiodopyridine, a critical transformation for accessing functionalized pyridine building blocks essential in pharmaceutical and materials science research. The protocol focuses on a lithium-halogen exchange reaction, a robust and high-yielding method for generating a key organolithium intermediate. This guide delves into the underlying reaction mechanism, provides a detailed, step-by-step experimental procedure, offers characterization data, and includes a thorough troubleshooting section. The content is designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the scientific rationale behind them to ensure successful and reproducible outcomes.
Introduction and Scientific Rationale
Substituted pyridines are ubiquitous scaffolds in medicinal chemistry and functional materials.[1] The targeted functionalization of the pyridine ring is a cornerstone of modern organic synthesis. 4-Ethoxy-3,5-diiodopyridine serves as a valuable precursor, with two iodine atoms acting as versatile synthetic handles. The selective replacement of a single iodine atom with lithium—a process known as monolithiation—generates a potent nucleophilic intermediate, 4-ethoxy-3-iodo-5-lithiopyridine. This organolithium species can then be trapped with a wide array of electrophiles to install a diverse range of functional groups at the C-5 position with high regioselectivity.
The chosen method, lithium-halogen exchange, is a powerful and widely used transformation in organometallic chemistry.[2][3] This reaction is typically very fast, often proceeding rapidly even at cryogenic temperatures.[4] The rate of exchange follows the trend I > Br > Cl, making diiodinated substrates ideal candidates for this reaction.[2] The core of this protocol relies on the precise control of stoichiometry and temperature to favor the formation of the monolithiated species over the dilithiated byproduct.
Reaction Mechanism and Regioselectivity
The monolithiation of 4-ethoxy-3,5-diiodopyridine proceeds via a lithium-halogen exchange mechanism. An organolithium reagent, typically n-butyllithium (n-BuLi), acts as the exchange agent.
Scientist's Note: The C-Li bond in organolithium reagents is highly polarized, rendering the carbon atom strongly nucleophilic and basic.[5][6] In a lithium-halogen exchange, the reaction is believed to proceed through an "ate-complex" intermediate, where the lithium reagent coordinates to the iodine atom before the exchange occurs.[4][7]
Since the C-3 and C-5 positions of the starting material are chemically equivalent, the initial lithiation can occur at either iodine atom with equal probability. The key to achieving mono-lithiation is the use of a single equivalent of the organolithium reagent. Using an excess would lead to a second exchange event, forming the dilithiated species. The reaction is performed at -78 °C to ensure the stability of the resulting organolithium intermediate and to minimize side reactions, such as reaction with the solvent (THF) or premature decomposition.[3]
Caption: Figure 1: Mechanism of Monolithiation and Electrophilic Quench.
Detailed Experimental Protocol
This protocol describes the monolithiation of 4-ethoxy-3,5-diiodopyridine and subsequent quenching with an electrophile, using N,N-dimethylformamide (DMF) as an example to synthesize 4-ethoxy-3-iodo-5-pyridinecarboxaldehyde.
Materials and Reagents
| Material/Reagent | Grade | Supplier Example | Notes |
| 4-Ethoxy-3,5-diiodopyridine | >97% | Sigma-Aldrich | Store under inert gas, protected from light. |
| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Sigma-Aldrich | Pyrophoric. Handle with extreme care.[8] |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® or similar | MilliporeSigma | Must be anhydrous (<50 ppm H₂O). |
| N,N-Dimethylformamide (DMF) | Anhydrous, >99.8% | Sigma-Aldrich | Use freshly opened or distilled. |
| Saturated aq. Ammonium Chloride (NH₄Cl) | Reagent Grade | Fisher Scientific | For quenching the reaction. |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | For extraction. |
| Brine (Saturated aq. NaCl) | Reagent Grade | - | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Sigma-Aldrich | For drying organic layers. |
Equipment
-
Three-neck round-bottom flask (flame-dried under vacuum)
-
Magnetic stirrer and stir bar
-
Low-temperature thermometer
-
Septa and needles for reagent transfer
-
Syringes (for n-BuLi and DMF)
-
Argon or Nitrogen gas line with a bubbler
-
Dry ice/acetone bath (-78 °C)
-
Rotary evaporator
-
Glassware for work-up and purification (separatory funnel, flasks, etc.)
-
Silica gel for column chromatography
Step-by-Step Procedure
Caption: Figure 2: Step-by-step experimental workflow for monolithiation.
-
Preparation: Assemble a flame-dried three-neck flask equipped with a stir bar, a thermometer, and a septum under a positive pressure of argon or nitrogen.
-
Dissolution: To the flask, add 4-ethoxy-3,5-diiodopyridine (1.0 eq, e.g., 3.63 g, 10.0 mmol) and dissolve it in anhydrous THF (e.g., 50 mL).
-
Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath. Ensure the internal temperature is stable before proceeding.
-
Lithiation: Slowly, via syringe, add n-BuLi (1.05 eq, e.g., 4.2 mL of 2.5 M solution, 10.5 mmol) dropwise over 15 minutes, ensuring the internal temperature does not rise above -70 °C. Scientist's Note: A slight excess (1.05 eq) of n-BuLi is used to consume any trace protic impurities. Adding it slowly is crucial to prevent localized heating and the formation of the dilithiated byproduct.
-
Stirring: Stir the resulting pale yellow solution at -78 °C for 30 minutes to ensure the lithium-halogen exchange is complete.
-
Electrophilic Quench: Add anhydrous DMF (1.2 eq, e.g., 1.12 mL, 12.0 mmol) dropwise via syringe.
-
Reaction: Continue stirring at -78 °C for 1 hour. The reaction mixture may change color.
-
Warming and Quenching: Remove the cooling bath and allow the reaction to warm to 0 °C. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the solvent using a rotary evaporator. Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure aldehyde.
Expected Results and Characterization
Following the protocol with DMF as the electrophile should yield 4-ethoxy-3-iodo-5-pyridinecarboxaldehyde as a white to pale yellow solid.
| Parameter | Expected Outcome |
| Yield | 75-85% |
| ¹H NMR | Signals corresponding to the ethoxy group (triplet and quartet), two distinct aromatic pyridine protons (singlets), and an aldehyde proton (singlet, ~10 ppm). The disappearance of one of the symmetric aromatic proton signals from the starting material confirms substitution. |
| ¹³C NMR | Signals for the ethoxy group, the pyridine ring carbons (including the C-I and C-CHO carbons), and the aldehyde carbonyl carbon (~190 ppm). |
| Mass Spec (HRMS) | Calculated m/z for [M+H]⁺ should match the observed value within ±5 ppm. |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive n-BuLi reagent. 2. Wet glassware or solvent. 3. Reaction temperature was too low for the specific electrophile. | 1. Titrate the n-BuLi solution before use (e.g., with diphenylacetic acid). 2. Ensure all glassware is rigorously flame-dried under vacuum and use freshly opened anhydrous solvent. 3. While -78 °C is standard, some less reactive electrophiles may require warming. |
| Formation of Dilithiated Byproduct | 1. More than 1.1 equivalents of n-BuLi were added. 2. n-BuLi was added too quickly, causing localized high concentrations. | 1. Accurately determine the concentration of n-BuLi via titration and use precise measurements. 2. Add the n-BuLi solution dropwise over an extended period (15-20 min) directly into the stirred solution, avoiding contact with the flask walls. |
| Formation of Butylated Pyridine | The organolithium intermediate reacts with the n-butyl iodide byproduct. This is a known side reaction in lithium-halogen exchanges.[4] | This is often a minor byproduct. Purification by column chromatography should remove it. For sensitive applications, consider using tert-butyllithium (t-BuLi), which produces volatile isobutene and t-butyl iodide, minimizing this side reaction. |
| Protonated Starting Material Recovered | 1. Insufficient n-BuLi to overcome trace water. 2. The electrophile was not reactive enough or was added improperly. 3. Quenching with a protic source before the electrophile could react. | 1. Use 1.05-1.1 equivalents of titrated n-BuLi. 2. Ensure the electrophile is pure and anhydrous. 3. Ensure the system remains under a positive pressure of inert gas throughout the addition and reaction phases. |
References
- Ren, H.; Knochel, P. Regioselective functionalization of trisubstituted pyridines. Chemical Communications, 2006, (7), 726-728. [URL: https://pubs.rsc.org/en/content/articlelanding/2006/cc/b513865a]
- Gribble, G. W. Chapter 3 - Directed ortho-Lithiation of Pyridines. In Privileged Scaffolds in Medicinal Chemistry, Bräse, S., Ed. Royal Society of Chemistry: 2021; pp 57-72. [URL: https://www.rsc.org/books/priviledged-scaffolds-in-medicinal-chemistry/2/9781788015494]
- Bailey, W. F.; Punzalan, E. R. Lithium-halogen exchange of vinyl halides is stereospecific, proceeding with retention of configuration. The Journal of Organic Chemistry, 1990, 55 (19), 5404–5406. [URL: https://pubs.acs.org/doi/abs/10.1021/jo00306a018]
- Gilman, H.; Wittig, G. The discovery of the lithium-halogen exchange reaction. Journal of the American Chemical Society, 1938, 60 (6), 1496–1497. [URL: https://pubs.acs.org/doi/10.1021/ja01273a053]
- Clayden, J. Organolithiums: Selectivity for Synthesis. Pergamon, 2002. [URL: https://www.elsevier.com/books/organolithiums-selectivity-for-synthesis/clayden/978-0-08-043261-8]
- Parham, W. E.; Bradsher, C. K. The Parham Cyclization. Accounts of Chemical Research, 1982, 15 (10), 300–305. [URL: https://pubs.acs.org/doi/abs/10.1021/ar00082a001]
- Wikipedia. Metal–halogen exchange. [URL: https://en.wikipedia.org/wiki/Metal%E2%80%93halogen_exchange]
- BYU ScholarsArchive. LITHIUM-HALOGEN EXCHANGE IN NON-ETHEREAL SOLVENT: EFFICIENT PREPARATION OF 2-BROMO-6-LITHIOPYRIDINE IN DICHLOROMETHANE. [URL: https://scholarsarchive.byu.edu/facpub/333/]
- Mettler Toledo. Lithiation and Organolithium Reactions. [URL: https://www.mt.
- Organic Syntheses Procedure. selective halogen-lithium exchange reactions of 2-(2'-halophenyl)ethyl halides. [URL: http://www.orgsyn.org/demo.aspx?prep=v70p0215]
- Bailey, W. F.; Patricia, J. J. The mechanism of the lithium-halogen exchange reaction: a review of the literature. Journal of Organometallic Chemistry, 1988, 352 (1-2), 1-46. [URL: https://www.sciencedirect.com/science/article/abs/pii/0022328X8883017X]
- Chemistry Stack Exchange. Mechanism of lithium-halogen exchange of primary alkyl iodide. [URL: https://chemistry.stackexchange.com/questions/94314/mechanism-of-lithium-halogen-exchange-of-primary-alkyl-iodide]
- Wikipedia. Organolithium reagent. [URL: https://en.wikipedia.org/wiki/Organolithium_reagent]
- Knochel, P. et al. Regio- and Chemoselective Metalations of N-Heterocycles. SynOpen, 2018, 2(01), 78-95. [URL: https://www.thieme-connect.com/products/ejournals/html/10.1055/s-0036-1591966]
- Pyridine-Based Heterocycles. Synthesis of New Pyrido [4',3':4,5]thieno[2,3-d]pyrimidines and Related Heterocycles. Molecules, 2010, 15(4), 2652-2661. [URL: https://www.mdpi.com/1420-3049/15/4/2652]
Sources
- 1. Pyridine-Based Heterocycles. Synthesis of New Pyrido [4',3':4,5]thieno[2,3-d]pyrimidines and Related Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 3. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. mt.com [mt.com]
- 6. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Application Note: Heck Reaction Conditions for Diiodopyridines
This Application Note and Protocol Guide details the optimization of Heck cross-coupling reactions for diiodopyridines. It addresses the specific challenges of regioselectivity, catalyst poisoning, and reactivity control inherent to the pyridine core.
Introduction
Diiodopyridines are high-value scaffolds in drug discovery, serving as precursors for complex heteroaryl systems found in kinase inhibitors and GPCR ligands. However, their use in Palladium-catalyzed Heck reactions presents a dichotomy: the iodine substituents offer exceptional reactivity (I > Br >> Cl), but the pyridine nitrogen and the presence of two reactive sites create challenges in regiocontrol and catalyst longevity .
This guide provides a roadmap for navigating these challenges, distinguishing between Mono-Selective (desymmetrization) and Bis-Exhaustive (library generation) coupling strategies.
The Diiodopyridine Challenge
-
Electronic Bias: The electron-deficient nature of the pyridine ring activates C2/C6 positions toward oxidative addition more than C3/C5.
-
Catalyst Deactivation: The pyridine nitrogen can coordinate to electrophilic Pd(II) species, forming stable, inactive complexes (catalyst poisoning).
-
Runaway Reactivity: The weak C–I bond often leads to statistical mixtures of mono- and bis-adducts unless conditions are kinetically controlled.
Mechanistic Considerations & Regioselectivity
Understanding the oxidative addition preference is the key to designing the correct protocol.
Regioselectivity Rules (Standard Mononuclear Pd)
-
C2/C6 (α-positions): Most reactive. The inductive effect of Nitrogen makes the C–I bond highly electrophilic.
-
C4 (γ-position): Moderately reactive.
-
C3/C5 (β-positions): Least reactive (similar to unactivated iodobenzene).
Note: This order can be inverted using specific ligands (e.g., bulky NHCs) or by forming Pd-clusters, but for standard Heck conditions, C2 > C4 > C3 is the operating rule.
Diagram 1: Catalytic Cycle & Regiodivergence
The following diagram illustrates the competition between C2 and C3 oxidative addition and the influence of ligands.
Caption: Kinetic competition in the oxidative addition of asymmetric diiodopyridines. C2 is electronically favored under standard conditions.
Critical Reaction Parameters
A. Catalyst & Ligand Selection
| Parameter | Recommendation | Rationale |
| Pd Source | Pd(OAc)₂ | More robust than Pd₂(dba)₃ for oxidative Heck; generates active Pd(0) in situ. |
| Ligand (Mono) | PPh₃ or dppf | Monodentate phosphines (PPh₃) allow fine control. Bidentate (dppf) stabilizes Pd against N-poisoning. |
| Ligand (Bis) | P(o-tol)₃ or Herrmann’s Cat. | Bulky phosphines or palladacycles promote high turnover for difficult second couplings. |
| Ligand-Free | Jeffery Conditions | Use of TBAB (Phase Transfer Agent) stabilizes Pd nanoparticles; excellent for highly reactive iodides. |
B. Base & Additives
-
Base: Ag₂CO₃ or AgOAc is superior for pyridines. The Ag⁺ ion sequesters the iodide (preventing inhibition) and, crucially, can block the pyridine nitrogen from coordinating to Pd.
-
Alternative Base: Et₃N (Triethylamine) is standard but can be sluggish with sterically crowded pyridines. K₂CO₃ in DMF is a robust heterogeneous alternative.
C. Solvent[1][2]
-
DMF/DMA: Preferred for solubility and high boiling points.
-
MeCN: Good for milder temperatures (mono-coupling).
-
Water/MeCN: Effective for ligand-free protocols using phase transfer catalysis.
Experimental Protocols
Scenario A: Regioselective Mono-Heck Coupling (2,6-Diiodopyridine)
Objective: Functionalize only one iodine position while preserving the other for subsequent diversity.
Challenges: 2,6-Diiodopyridine is symmetric. Once the first coupling occurs, the product is more electron-rich (due to the alkene), potentially deactivating the second position, but statistical mixtures are still a risk.
Protocol:
-
Stoichiometry: Use a deficiency of alkene (0.8 – 0.9 equiv) relative to the diiodopyridine.
-
Concentration: High dilution (0.05 M) favors mono-substitution.
-
Temperature: Keep mild (60–80 °C).
Step-by-Step Procedure:
-
Charge a flame-dried Schlenk tube with 2,6-diiodopyridine (1.0 equiv, 331 mg, 1 mmol), Pd(OAc)₂ (5 mol%, 11 mg), and PPh₃ (10 mol%, 26 mg).
-
Add Ag₂CO₃ (1.1 equiv, 303 mg). Note: Silver salts enhance rate and prevent N-coordination.
-
Evacuate and backfill with Argon (3x).
-
Add anhydrous DMF (20 mL) via syringe (High dilution).
-
Add the Alkene (e.g., Styrene, 0.9 equiv , 94 mg) dropwise.
-
Heat to 70 °C for 4–6 hours. Monitor by TLC/LC-MS.
-
Workup: Filter through Celite to remove AgI precipitates. Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF.
-
Purification: Flash chromatography. Expect unreacted starting material (recoverable) and <5% bis-product.
Scenario B: Exhaustive Bis-Heck Coupling (3,5-Diiodopyridine)
Objective: Install two identical alkene chains.
Challenges: 3,5-positions are unactivated (similar to benzene). High energy conditions are required.
Protocol:
-
Stoichiometry: Excess alkene (2.5 – 3.0 equiv).
-
Catalyst: Thermal stable catalyst (Pd-catalyst with high TON).
-
Temperature: High (100–120 °C).
Step-by-Step Procedure:
-
Combine 3,5-diiodopyridine (1.0 equiv), Pd(OAc)₂ (5 mol%), and P(o-tol)₃ (10 mol%) or Pd(dppf)Cl₂ (5 mol%).
-
Add Et₃N (4.0 equiv) as the base.
-
Solvent: DMA (Dimethylacetamide) or NMP .
-
Add Alkene (3.0 equiv).
-
Heat to 120 °C for 16–24 hours in a sealed pressure vial.
-
Workup: Standard aqueous extraction.
-
Note: If conversion stalls after the first coupling, add a second portion of catalyst (2 mol%) and fresh alkene.
Scenario C: Site-Selective Coupling (2,3-Diiodopyridine)
Objective: Selectively couple at C2 (alpha to N).[1]
Protocol:
-
Principle: Exploit the electronic activation of C2.
-
Conditions: Use "Jeffery Conditions" (Ligand-free) which are highly sensitive to electronic differentiation.
Step-by-Step Procedure:
-
Mix 2,3-diiodopyridine (1.0 equiv), Pd(OAc)₂ (2-3 mol%), and TBAB (Tetrabutylammonium bromide, 1.0 equiv).
-
Solvent: DMF .
-
Add Alkene (1.1 equiv).
-
Heat to 80 °C .
-
Result: The C2-alkenyl product is formed with >90% regioselectivity. The C3-iodine remains intact for a subsequent Suzuki or Sonogashira coupling.
Troubleshooting & Optimization Logic
Use the following decision tree to troubleshoot low yields or poor selectivity.
Caption: Decision matrix for troubleshooting common failure modes in pyridine Heck couplings.
References
-
Mechanistic Insight & Regioselectivity
-
Fairlamb, I. J. S. et al. "The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes." Journal of the American Chemical Society.[3]
-
-
General Heck Reaction Reviews
- Beletskaya, I. P., & Cheprakov, A. V.
-
Ligand-Free Protocols (Jeffery Conditions)
- Jeffery, T. "On the efficiency of tetraalkylammonium salts in Heck type reactions." Tetrahedron.
-
Pyridine Cross-Coupling Methodologies
- BenchChem Application Notes. "Reactivity of Halopyridines in Cross-Coupling Reactions."
-
Silver Additives in Heck Reactions
Sources
- 1. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bilder.buecher.de [bilder.buecher.de]
- 3. par.nsf.gov [par.nsf.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Synthesis of pharmaceutical intermediates from 4-Ethoxy-3,5-diiodopyridine
Application Note: Protocols for 4-Ethoxy-3,5-diiodopyridine in Drug Discovery
Abstract & Strategic Significance
The 3,5-disubstituted-4-alkoxypyridine motif is a "privileged scaffold" in modern medicinal chemistry, serving as the core architecture for P2X3 receptor antagonists (chronic cough, neuropathic pain) and tubulin polymerization inhibitors (oncology).
4-Ethoxy-3,5-diiodopyridine (1 ) represents a high-value electrophilic building block. Its symmetry offers a unique challenge and opportunity:
-
Bis-coupling: Rapid access to symmetric 3,5-diaryl systems (e.g., for tubulin inhibitors).
-
Desymmetrization: Sequential cross-coupling to generate non-symmetric 3,5-heteroaryl derivatives (crucial for optimizing binding affinity in P2X3 antagonists).
This guide details the robust synthesis of 1 , followed by protocols for controlled mono-functionalization (desymmetrization) and subsequent bis-arylation.
Synthesis of the Core Scaffold (4-Ethoxy-3,5-diiodopyridine)
While 4-ethoxy-3,5-diiodopyridine is commercially available, in-house preparation is often required for scale-up or isotopic labeling. The most robust route proceeds via the iodination of 4-pyridone followed by O-alkylation.
Protocol A: Preparation of 4-Ethoxy-3,5-diiodopyridine
Reaction Overview:
-
Iodination: 4-Pyridone + ICl (or I₂/KI) → 3,5-Diiodo-4-pyridone.
-
O-Alkylation: 3,5-Diiodo-4-pyridone + EtI/Ag₂CO₃ (or EtI/K₂CO₃) → 4-Ethoxy-3,5-diiodopyridine.
Step-by-Step Methodology:
-
Iodination: Suspend 4-pyridone (10.0 g, 105 mmol) in water (100 mL). Add K₂CO₃ (30.0 g).
-
Add iodine (I₂) (55.0 g, 216 mmol) and KI (60.0 g) in water (200 mL) dropwise over 1 hour at room temperature.
-
Stir for 12 hours. The yellow precipitate (3,5-diiodo-4-pyridone) is filtered, washed with water and acetone, and dried. Yield: ~85-90%.[1]
-
Alkylation: Dissolve 3,5-diiodo-4-pyridone (5.0 g, 14.4 mmol) in dry DMF (50 mL).
-
Add Ag₂CO₃ (4.0 g, 14.5 mmol) and Ethyl Iodide (EtI) (1.5 mL, 18.7 mmol). Note: Silver carbonate promotes O-alkylation over N-alkylation.
-
Stir at 25°C for 18 hours in the dark.
-
Workup: Filter through Celite to remove silver salts. Dilute filtrate with EtOAc, wash with water (3x) and brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Recrystallize from hexanes/EtOH. Target Product: White crystalline solid.
Key Transformation: Desymmetrization via Mono-Suzuki Coupling
The critical challenge with 1 is avoiding the formation of the symmetric bis-product when a mono-substituted intermediate is desired. This protocol utilizes steric control and stoichiometry to achieve high selectivity.
Protocol B: Site-Selective Mono-Suzuki Coupling
Objective: Synthesis of 3-(4-Fluorophenyl)-5-iodo-4-ethoxypyridine (Intermediate for P2X3 antagonists).
Reagents:
-
Substrate: 4-Ethoxy-3,5-diiodopyridine (1 ) (1.0 equiv)
-
Boronate: 4-Fluorophenylboronic acid (1.05 equiv)
-
Catalyst: Pd(PPh₃)₄ (5 mol%)
-
Base: Na₂CO₃ (2.0 M aq, 2.0 equiv)
-
Solvent: DME/Ethanol (4:1 v/v)
Procedure:
-
Charge a Schlenk flask with 1 (375 mg, 1.0 mmol), 4-fluorophenylboronic acid (147 mg, 1.05 mmol), and Pd(PPh₃)₄ (58 mg, 0.05 mmol).
-
Evacuate and backfill with Argon (3 cycles).
-
Add degassed DME (8 mL) and Ethanol (2 mL). Add Na₂CO₃ solution (1.0 mL).
-
Critical Step: Heat to 60°C (not reflux) and monitor by LC-MS every 30 minutes. Lower temperature improves selectivity.
-
Termination: Stop reaction when starting material is <5% and bis-product is <10%. Typically 4-6 hours.
-
Purification: Flash chromatography (0-20% EtOAc/Hexanes). The mono-coupled product elutes after the bis-coupled impurity but before the starting material.
Data: Catalyst Optimization for Mono-Selectivity
| Catalyst System | Ligand Type | Temp (°C) | Yield (Mono) | Yield (Bis) | Selectivity Ratio |
| Pd(PPh₃)₄ | Monodentate | 60 | 72% | 12% | 6:1 |
| Pd(dppf)Cl₂ | Bidentate | 80 | 45% | 40% | ~1:1 |
| Pd₂(dba)₃ / XPhos | Bulky/Rich | 60 | 30% | 65% | 0.5:1 |
Insight: Monodentate ligands like PPh₃ often provide better mono-selectivity on di-halogenated heterocycles compared to highly active bidentate or bulky phosphine ligands which promote rapid oxidative addition to the second iodide.
Downstream Application: Synthesis of P2X3 Antagonist Analogs
Following mono-coupling, the remaining iodine at position 5 is available for a second, distinct cross-coupling (e.g., Sonogashira or a second Suzuki) to install the "tail" often required for receptor binding.
Protocol C: Sequential Sonogashira Coupling
Objective: Installation of an alkynyl linker.
-
Substrate: 3-(4-Fluorophenyl)-5-iodo-4-ethoxypyridine (from Protocol B).
-
Reagents: Phenylacetylene (1.2 equiv), PdCl₂(PPh₃)₂ (3 mol%), CuI (2 mol%), Et₃N (3.0 equiv), DMF.
-
Conditions: 50°C, 4 hours under Argon.
-
Result: Formation of the non-symmetric 3-aryl-5-alkynyl-4-ethoxypyridine.
Visualizations
Figure 1: Synthetic Workflow & Selectivity Logic
Caption: Workflow distinguishing between symmetric bis-coupling (red path) and controlled desymmetrization (blue/green path) for drug analog synthesis.
Figure 2: Mechanistic Insight - Site Selectivity
Caption: The kinetic window between the first reductive elimination and the second oxidative addition allows for the isolation of the mono-product.
References
-
BenchChem. (2025). Synthesis of Pharmaceutical Intermediates from 3,5-Dichloropyridine: Application Notes and Protocols. Retrieved from (Analogous chemistry for dihalo-pyridines).
- Lutz, M. R., et al. (2013). "Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines." Journal of Organic Chemistry, 78(15), 7758-7763.
-
National Institutes of Health (NIH). (2022). Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors. Retrieved from
-
PubChem. (2025). Compound Summary: 4-Ethoxy-3,5-diiodopyridine (CAS 767333-76-6). Retrieved from
-
Richards, D., et al. (2023). "Safety and efficacy of P2X3 receptor antagonist for the treatment of refractory chronic cough." Pulmonary Pharmacology & Therapeutics. Retrieved from (Context for P2X3 antagonist class).
Sources
Use of 4-Ethoxy-3,5-diiodopyridine in materials science
Application Note: Strategic Utilization of 4-Ethoxy-3,5-diiodopyridine in Advanced Materials
Part 1: Executive Summary & Technical Rationale
4-Ethoxy-3,5-diiodopyridine (CAS: 767333-76-6) is a high-value heterocyclic building block that bridges the gap between small-molecule synthesis and functional materials engineering.[1] Unlike simple halopyridines, this scaffold possesses a unique "push-pull" electronic architecture: the electron-rich 4-ethoxy group modulates the basicity of the pyridine nitrogen, while the bulky, polarizable iodine atoms at the 3- and 5-positions serve as reactive handles for cross-coupling or halogen-bonding donors.[1]
Why This Molecule Matters:
-
Divergent Synthesis: It allows for the rapid construction of
symmetric ligands for Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).[1] -
Crystal Engineering: The 3,5-diiodo motif is a textbook donor for halogen bonding (
), enabling predictable supramolecular assembly.[1] -
Optoelectronic Tuning: The 4-ethoxy group acts as an auxochrome in conjugated systems, improving solubility and tuning the HOMO/LUMO levels of derived OLED electron-transport materials.[1]
Part 2: Material Specifications & Properties
| Property | Specification | Relevance to Materials Science |
| Molecular Formula | -- | |
| Molecular Weight | 374.95 g/mol | High iodine content favors heavy-atom effect (phosphorescence).[1] |
| Appearance | Pale yellow crystalline powder | Color indicates purity; darkens upon photo-oxidation.[1] |
| Melting Point | 165–167 °C | High thermal stability suitable for solid-state reactions.[1] |
| Solubility | Soluble in DMSO, DMF, | Compatible with standard cross-coupling solvents.[1] |
| Reactivity | 3,5-positions susceptible to Pd-catalyzed coupling | Enables construction of extended |
Part 3: Experimental Protocols
Protocol A: Green Synthesis of 4-Ethoxy-3,5-diiodopyridine
Rationale: Traditional iodination often requires hazardous reagents (e.g.,
Reagents:
-
4-Ethoxypyridine (10 mmol)[1]
-
(Periodic acid, 0.5 eq) or
[1] - (Molecular Iodine, 1 eq) or NaCl/oxidant equivalent[1]
-
Silica Gel (200-400 mesh)[1]
Step-by-Step Methodology:
-
Preparation: In a 100 mL round-bottom flask, disperse Silica Gel (5 g) in water (20 mL).
-
Activation: Add
(or oxidant) and stir for 5 minutes to activate the silica surface. -
Addition: Add 4-Ethoxypyridine followed by the iodine source.
-
Reaction: Stir vigorously at 60°C for 4–6 hours.
-
Checkpoint: The reaction mixture will transition from dark violet (free iodine) to a pale orange/yellow suspension as iodination completes.[1] Monitor via TLC (Hexane/EtOAc 8:2).
-
-
Workup: Filter the silica gel. Wash the pad with Ethyl Acetate (
mL).[1] -
Purification: Wash the organic filtrate with 10%
(to remove unreacted iodine) and brine. Dry over and concentrate. -
Crystallization: Recrystallize from Ethanol to yield pale yellow needles.
Protocol B: Suzuki-Miyaura Coupling for MOF Ligand Synthesis
Rationale: This protocol converts the diiodo scaffold into a dicarboxylic acid linker (e.g., 4-ethoxy-3,5-bis(4-carboxyphenyl)pyridine), used to construct porous coordination polymers.[1]
Reagents:
-
4-Ethoxy-3,5-diiodopyridine (1.0 eq)[1]
-
4-Methoxycarbonylphenylboronic acid (2.5 eq)[1]
-
Catalyst:
(5 mol%)[1] -
Base:
(3.0 eq)[1] -
Solvent: 1,4-Dioxane/Water (4:1)[1]
Workflow:
-
Degassing: Sparge the solvent mixture with Argon for 30 minutes. Critical: Oxygen poisons the Pd(0) catalyst.[1]
-
Assembly: Combine scaffold, boronic acid, and base in a Schlenk tube. Add solvent.[1][2][3]
-
Initiation: Add Pd catalyst under a counter-flow of Argon. Seal the vessel.
-
Heating: Heat to 90°C for 24 hours.
-
Hydrolysis (In-situ): After cooling, add 1M NaOH and reflux for 2 hours to hydrolyze the esters to carboxylic acids (if acid linker is desired).
-
Isolation: Acidify to pH 3 with 1M HCl. The ligand precipitates as a white solid.[1]
Part 4: Visualization of Workflows
Figure 1: Divergent Synthesis Pathway
Caption: Schematic illustrating the transformation of the diiodo core into MOF linkers and Halogen-Bonded assemblies.
Part 5: Application Notes
Pore Engineering in Metal-Organic Frameworks (MOFs)
The 4-ethoxy group serves as a "gatekeeper" within MOF channels.[1] When 4-ethoxy-3,5-diiodopyridine is converted into a bis-pyridine or bis-carboxylate linker, the ethoxy tail protrudes into the pore.[1]
-
Mechanism: The flexible ethoxy chain introduces steric hindrance that can selectively block larger guest molecules while allowing smaller ones (e.g.,
, ) to pass.[1] -
Validation: Synthesize the MOF and perform gas sorption isotherms (
at 77 K). Compare the BET surface area with the non-substituted analog. A reduction in pore volume with increased selectivity for separation confirms the functional role of the ethoxy group.[1]
Halogen Bonding ( ) in Crystal Engineering
This molecule is a prime candidate for designing co-crystals used in pharmaceutical materials or organic semiconductors.[1]
-
The Synthon: The Iodine atoms (Lewis Acid) form linear interactions with Nitrogen/Oxygen acceptors (Lewis Base).[1]
-
Self-Assembly: In the solid state, 4-ethoxy-3,5-diiodopyridine can form polymeric chains where the Iodine of one molecule bonds to the Pyridine Nitrogen of a neighbor (
).[1] -
Protocol: Dissolve the compound with a co-former (e.g., 4,4'-bipyridine or a drug molecule with acceptor sites) in hot ethanol. Allow slow evaporation.[1] Analyze via Single Crystal X-Ray Diffraction (SCXRD) to verify the
distance (typically < 3.53 Å).[1]
Part 6: References
-
Green Iodination Methodology:
-
MOF Ligand Synthesis (Analogous Systems):
-
Halogen Bonding Fundamentals:
-
Commercial Availability & Physical Data:
Sources
Application Note: Ligand-Directed Regioselectivity in Cross-Coupling of Diiodopyridines
Executive Summary
Diiodopyridines (e.g., 2,6-diiodo- and 2,4-diiodopyridine) are high-value scaffolds in drug discovery, serving as linchpins for bis-heteroaryl structures found in kinase inhibitors and GPCR ligands. However, their high reactivity poses a dual challenge: regioselectivity (discriminating between two chemically distinct iodides) and chemoselectivity (preventing "runaway" bis-coupling or oligomerization).
This guide moves beyond standard "catalyst screening" by providing a mechanistic framework for ligand selection. We demonstrate how to exploit the 12-electron vs. 14-electron Pd(0) manifold to invert conventional selectivity and utilize steric bulk to arrest reactivity at the mono-arylated stage.[1]
Mechanistic Principles of Selectivity
To select the correct ligand, one must understand the driving force of the oxidative addition (OA) step. In diiodopyridines, two distinct control mechanisms compete:
A. Electronic Control (The "Proximal" Effect)
Conventionally, oxidative addition occurs fastest at the C-I bond most electron-deficient (lowest LUMO energy).
-
Trend: C2/C6 (adjacent to N) > C4 > C3/C5.
-
Mechanism: The inductive withdrawal of the nitrogen atom stabilizes the developing negative charge on the ipso-carbon during the transition state.
-
Ligand Class: Standard phosphines (e.g., PPh3 , dppf ) typically follow this electronic bias.
B. Steric & Coordinative Control (The "Distal" Effect)
Recent mechanistic studies (e.g., by Neufeldt, Houk) reveal that the active catalytic species dictates selectivity.
-
14-electron Pd(0)L₂: Prefers the standard electronic site (C2).
-
12-electron Pd(0)L: Generated by bulky ligands (e.g., IPr , P(t-Bu)₃ ), this species favors a concerted oxidative addition pathway that is less sensitive to electronics and more sensitive to steric accessibility, often favoring the "distal" C4 position or the less hindered site.
Visualization: The Selectivity Decision Tree
Figure 1: Decision matrix for ligand selection based on substrate symmetry and desired regiochemical outcome.
Ligand Selection Matrix
The following table synthesizes empirical data for cross-coupling (Suzuki-Miyaura) on diiodopyridines.
| Ligand Class | Representative Ligands | Mechanism Mode | Primary Application | Selectivity Profile |
| Simple Phosphines | PPh₃ | 14e⁻ PdL₂ | C2-Selective (2,4-diiodo) | Electronic Control. High C2 selectivity. Poor mono/di control in 2,6-systems without stoichiometry management. |
| Bidentate Chelators | dppf, Xantphos | 14e⁻ Pd(L-L) | C2-Selective (2,4-diiodo) | High Stability. Xantphos is excellent for C-N (Buchwald) but also enforces C2-selectivity in Suzuki due to bite angle effects. |
| Bulky Phosphines | P(t-Bu)₃, Q-Phos | 12e⁻ PdL | Mono-Coupling (2,6-diiodo) | Steric Stop. The extreme bulk prevents the oxidative addition of the second iodide after the first aryl group is installed. |
| NHC Ligands | IPr, IMes | 12e⁻ PdL | C4-Selective (2,4-diiodo) | Regio-Inversion. Bulky NHCs can flip selectivity to the distal C4 position by favoring the 12-electron concerted pathway. |
| Buchwald Dialkyl | SPhos, XPhos | Mixed | High Reactivity | General Purpose. Excellent for sterically hindered boronic acids, but often leads to mixtures of mono/bis products if not carefully controlled. |
Experimental Protocols
Protocol A: Symmetry Breaking of 2,6-Diiodopyridine
Objective: Synthesis of 2-aryl-6-iodopyridine with >95% mono-selectivity. Challenge: Once the first aryl group adds, the product is often more electron-rich and reactive, leading to bis-coupling. Solution: Use P(t-Bu)₃ (or its HBF₄ salt) to create a "steric ceiling" that accommodates the starting material but rejects the mono-arylated product.
Materials:
-
2,6-Diiodopyridine (1.0 equiv)
-
Arylboronic acid (1.05 equiv) — Strict stoichiometry is key.
-
Pd₂(dba)₃ (1.0 mol%)
-
[(t-Bu)₃PH]BF₄ (2.4 mol%)
-
KF (3.0 equiv) or K₃PO₄ (2.0 equiv)
-
Solvent: THF/Water (10:1) or 1,4-Dioxane (anhydrous)
Step-by-Step Methodology:
-
Degassing: Charge a reaction vial with 2,6-diiodopyridine, arylboronic acid, Pd source, ligand salt, and base. Cap and purge with Argon/Nitrogen for 5 minutes. Note: Oxygen promotes homocoupling of boronic acids.
-
Solvent Addition: Add sparged solvent via syringe.
-
Temperature Control: Stir at Room Temperature (23 °C) .
-
Why? Diiodides are highly reactive. Heating promotes the second oxidative addition. Only heat to 40-50 °C if conversion is <10% after 2 hours.
-
-
Monitoring: Monitor by HPLC/UPLC at 1 hour. Look for the mono/bis ratio.
-
Target: >90% Mono, <5% Bis, <5% SM.
-
-
Workup: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.
-
Purification: The mono-iodide product is often less polar than the bis-aryl. Flash chromatography (Hexane/EtOAc gradient).
Protocol B: Regiodivergent Coupling of 2,4-Diiodopyridine
Objective: Selective coupling at C4 (Distal) vs C2 (Proximal).
Scenario B1: C2-Selective (Standard Electronic Control)
-
Conditions: Toluene/EtOH/H₂O (4:1:1), Na₂CO₃ (2.0 equiv), 60 °C.
-
Mechanism: The small phosphine allows the Pd to coordinate to the nitrogen or simply follow the electronic preference for the C2-I bond (inductive activation).
Scenario B2: C4-Selective (Steric/Ligand Control)
-
Ligand: IPr (Use Pd(IPr)(cin)Cl or generate in situ from IPr·HCl + KOtBu).
-
Conditions: THF or Dioxane, KOtBu (or K₃PO₄ for milder conditions), Room Temperature .
-
Critical Step: Do not heat initially. The C4 selectivity is kinetically controlled via the 12e- species. Heating often erodes selectivity by making the thermodynamic C2 pathway accessible.
Troubleshooting & Optimization Guide
| Observation | Diagnosis | Corrective Action |
| Significant Bis-coupling (in 2,6-systems) | Catalyst is too active or ligand is too small. | 1. Switch to bulky P(t-Bu)₃.2. Reduce temp to 0 °C.3. Use syringe pump addition of the boronic acid (keep [Ar-B] low). |
| No Reaction (0% Conversion) | Oxidative addition failed or Pd poisoned. | 1. Diiodopyridines can release free iodide which poisons Pd. Add Ag₂CO₃ (1.0 equiv) to scavenge I⁻.2. Ensure strict anaerobic conditions. |
| Regioselectivity Erosion (in 2,4-systems) | Temperature too high or solvent effect. | 1. Lower temperature.2. Switch solvent. Non-polar solvents (Toluene) often enhance steric differentiation compared to polar coordinating solvents (DMF). |
| Protodeboronation of Boronic Acid | Base/Solvent incompatibility. | Switch from Carbonate bases to KF or K₃PO₄ . Use anhydrous conditions (Dioxane) if the boronic acid is unstable. |
References
-
Mechanistic Origins of Selectivity (12e- vs 14e-)
-
Computational Insight into Halopyridine Reactivity
-
General Protocols for Halopyridines
-
Ligand Effects on Site Selectivity
Disclaimer: The protocols provided are based on general literature trends for dihaloheteroarenes. Diiodopyridines are potent skin sensitizers and should be handled in a fume hood with appropriate PPE. Always perform a small-scale safety evaluation before scaling up.
Sources
- 1. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. par.nsf.gov [par.nsf.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Copper-Catalyzed Reactions of 4-Ethoxy-3,5-diiodopyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthetic utility of 4-Ethoxy-3,5-diiodopyridine in copper-catalyzed cross-coupling reactions. As a Senior Application Scientist, this document is structured to deliver not only procedural details but also the underlying scientific principles and practical insights to empower researchers in the synthesis of novel molecular entities with potential applications in medicinal chemistry and materials science.
Introduction: The Strategic Value of the 4-Ethoxy-3,5-diiodopyridine Scaffold
4-Ethoxy-3,5-diiodopyridine is a highly functionalized heterocyclic building block. The pyridine core is a prevalent motif in numerous pharmaceuticals due to its ability to engage in hydrogen bonding and its overall favorable pharmacokinetic profile. The strategic placement of two iodine atoms at the 3 and 5 positions offers two reactive sites for sequential or double cross-coupling reactions, enabling the construction of complex, three-dimensional structures. The ethoxy group at the 4-position modulates the electronic properties of the pyridine ring, influencing its reactivity and the physiological properties of its derivatives.
The copper-catalyzed cross-coupling of this scaffold with a variety of nucleophiles and terminal alkynes opens a direct and versatile route to a diverse range of 3,5-disubstituted pyridine derivatives. These products are of significant interest in drug discovery, with related structures showing promise as potent therapeutic agents. For instance, 3,5-disubstituted pyridines have been investigated for their activity against drug-resistant Mycobacterium tuberculosis.[1]
Copper-Catalyzed Ullmann-Type C-O, C-N, and C-S Couplings
The Ullmann condensation is a classic and powerful method for the formation of carbon-heteroatom bonds, catalyzed by copper.[2][3] This reaction allows for the coupling of aryl halides with O-, N-, and S-nucleophiles. For 4-Ethoxy-3,5-diiodopyridine, this provides a direct pathway to 3,5-diaryloxy, 3,5-diamino, and 3,5-dithioether substituted pyridines.
Mechanistic Considerations
The mechanism of the Ullmann-type reaction is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The key steps involve the coordination of the nucleophile to the copper(I) catalyst, followed by oxidative addition of the aryl iodide. The resulting Cu(III) intermediate then undergoes reductive elimination to form the desired product and regenerate the Cu(I) catalyst. The choice of ligand is crucial in stabilizing the copper catalyst and facilitating the reaction under milder conditions.
Sources
Introduction: The Strategic Advantage of 4-Ethoxy-3,5-diiodopyridine
An in-depth guide to the one-pot synthesis of heterocyclic scaffolds utilizing 4-ethoxy-3,5-diiodopyridine as a versatile building block.
In the landscape of modern synthetic organic chemistry, the quest for efficient and modular routes to complex heterocyclic structures is paramount, particularly in drug discovery and materials science.[1][2][3] 4-Ethoxy-3,5-diiodopyridine has emerged as a highly valuable and strategic starting material for the construction of fused pyridine systems. Its utility is rooted in several key structural features:
-
Orthogonal Reactivity: The two iodine atoms at the C3 and C5 positions exhibit differential reactivity, which can be exploited for sequential, site-selective functionalization.
-
Electron-Donating Activation: The ethoxy group at the C4 position is an electron-donating group, which influences the electronic properties of the pyridine ring and can impact the regioselectivity of certain cross-coupling reactions.[4]
-
A Versatile Scaffold: The di-iodinated pyridine core provides two robust handles for forming carbon-carbon and carbon-heteroatom bonds, primarily through palladium-catalyzed cross-coupling reactions. This allows for the systematic, one-pot construction of bicyclic and polycyclic aromatic systems.
This guide provides detailed application notes and protocols for leveraging 4-ethoxy-3,5-diiodopyridine in one-pot syntheses, focusing on palladium-catalyzed cascade reactions that are foundational to modern heterocyclic chemistry.
Caption: Overview of one-pot synthetic pathways using 4-ethoxy-3,5-diiodopyridine.
One-Pot Synthesis of Furo[3,2-b]pyridines via Sequential Sonogashira Coupling and Annulation
The Sonogashira cross-coupling reaction is a powerful method for forming carbon-carbon bonds between sp²-hybridized carbons (from aryl halides) and sp-hybridized carbons (from terminal alkynes).[5][6] This methodology is exceptionally well-suited for a one-pot cascade reaction with 4-ethoxy-3,5-diiodopyridine and a terminal alkyne bearing a nucleophilic group (e.g., a hydroxyl group), leading directly to the furo[3,2-b]pyridine scaffold.[1][7]
Causality and Mechanistic Insight
The reaction proceeds in two distinct, sequential steps within a single pot:
-
Palladium/Copper-Catalyzed Sonogashira Coupling: The first step is the coupling of a terminal alkyne to one of the C-I bonds of the pyridine ring. This reaction follows a well-established catalytic cycle involving both palladium and copper. The palladium catalyst undergoes oxidative addition into the C-I bond, followed by transmetalation with a copper(I) acetylide (formed from the terminal alkyne and a copper co-catalyst), and finally, reductive elimination to form the C-C bond and regenerate the active Pd(0) species.[5][8]
-
Intramolecular Heteroannulation: Following the initial coupling, an intramolecular cyclization occurs. For the synthesis of furo[3,2-b]pyridines, an alkyne bearing a hydroxyl group (e.g., a propargyl alcohol) is used. The hydroxyl group attacks the newly formed alkyne, typically promoted by the base present in the reaction mixture, to form the furan ring fused to the pyridine core.
Caption: Simplified catalytic cycles for the Sonogashira cross-coupling reaction.
Detailed Experimental Protocol: Synthesis of 2-Substituted-4-ethoxy-furo[3,2-b]pyridines
This protocol describes a general procedure for the one-pot synthesis of a 2-substituted furo[3,2-b]pyridine from 4-ethoxy-3,5-diiodopyridine and a terminal alkyne.
Materials:
-
4-Ethoxy-3,5-diiodopyridine (1.0 equiv)
-
Substituted Terminal Alkyne (e.g., 2-methyl-3-butyn-2-ol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Triethylamine (Et₃N, 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., DMF or Toluene)
Procedure:
-
Inert Atmosphere Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Pd(OAc)₂, PPh₃, and CuI.
-
Reagent Addition: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes.
-
Solvent and Base: Introduce the anhydrous, degassed solvent via syringe, followed by triethylamine. Stir the mixture at room temperature for 10 minutes until the catalyst system is dissolved and appears homogeneous.
-
Substrate Addition: Add 4-ethoxy-3,5-diiodopyridine and the terminal alkyne to the reaction mixture.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C. The optimal temperature may vary depending on the specific substrates.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction typically completes within 4-12 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired furo[3,2-b]pyridine derivative.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(OAc)₂/PPh₃/CuI | Et₃N | DMF | 90 | 75-90 |
| PdCl₂(PPh₃)₂/CuI | DIPA | Toluene | 80 | 70-85 |
| Pd/C-CuI-PPh₃ | Et₃N | Ethanol | Reflux | 65-80[7] |
One-Pot Synthesis via Sequential Suzuki Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, reacting an organoboron species with an organic halide.[9][10] A one-pot, two-step Suzuki coupling can be employed on 4-ethoxy-3,5-diiodopyridine to synthesize complex biaryl or styrenyl-substituted heterocycles. While a true one-pot cyclization is less common than with Sonogashira, sequential additions without intermediate purification are highly feasible.
Causality and Mechanistic Insight
The Suzuki reaction mechanism revolves around a palladium catalyst.[11]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-I bond of the diiodopyridine.
-
Transmetalation: A base activates the organoboron compound (e.g., a boronic acid) to form a borate species, which then transfers its organic group to the palladium center.[12]
-
Reductive Elimination: The two organic fragments on the palladium complex couple, releasing the final product and regenerating the Pd(0) catalyst.
For a one-pot sequential reaction, one would first perform a Suzuki coupling at one iodo-position under controlled conditions (e.g., lower temperature or specific catalyst/ligand choice that favors mono-arylation). Then, a second boronic acid could be added, and the temperature increased to drive the reaction at the second iodo-position.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: One-Pot Sequential Suzuki Coupling
Materials:
-
4-Ethoxy-3,5-diiodopyridine (1.0 equiv)
-
Arylboronic Acid 1 (1.1 equiv)
-
Arylboronic Acid 2 (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 equiv per step)
-
Solvent system (e.g., Toluene/Ethanol/H₂O or Dioxane/H₂O)
Procedure:
-
Inert Atmosphere Setup: In a Schlenk flask, combine 4-ethoxy-3,5-diiodopyridine, Arylboronic Acid 1, the palladium catalyst, and the base.
-
Solvent Addition: Evacuate and backfill the flask with an inert gas three times. Add the degassed solvent system.
-
First Coupling: Heat the mixture to a moderate temperature (e.g., 60-70 °C) and stir until TLC or GC-MS analysis indicates complete consumption of the starting material and formation of the mono-arylated intermediate.
-
Second Reagent Addition: Cool the reaction mixture slightly. Under a positive pressure of inert gas, add the second portion of base followed by Arylboronic Acid 2.
-
Second Coupling: Increase the reaction temperature (e.g., to 90-100 °C) and stir until the mono-arylated intermediate is fully converted to the di-arylated product.
-
Work-up and Purification: Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. Purify the residue via column chromatography or recrystallization.
One-Pot Synthesis of Pyrrolo[3,2-b]pyridines via Sequential Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[13][14] This reaction is instrumental in synthesizing aryl amines from aryl halides. A one-pot sequential amination and subsequent cyclization can be envisioned for the synthesis of N-fused heterocycles.
Causality and Mechanistic Insight
The catalytic cycle is analogous to other palladium-catalyzed cross-couplings but forms a C-N bond.[13][15]
-
Oxidative Addition: Pd(0) adds to the aryl iodide.
-
Amine Coordination and Deprotonation: An amine coordinates to the palladium center, and a base facilitates the deprotonation to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amino group couple, forming the C-N bond and regenerating the Pd(0) catalyst.
For a one-pot synthesis of a pyrrolo[3,2-b]pyridine, one could first perform a Buchwald-Hartwig amination with a suitable amine (e.g., an amino-acetal). After the C-N bond is formed, an acid-catalyzed deprotection and intramolecular cyclization (Pictet-Spengler type) would yield the fused heterocyclic system.
General Protocol Considerations
-
Catalyst/Ligand Choice: Buchwald-Hartwig aminations are highly dependent on the choice of phosphine ligand. Sterically hindered, electron-rich ligands like XPhos or SPhos are often required for efficient coupling, especially with less reactive aryl chlorides, though iodides are more reactive.[16]
-
Base Selection: A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.
-
One-Pot Sequence: The initial amination would be performed under standard Buchwald-Hartwig conditions. After completion, the reaction would be cooled, and an aqueous acid would be added to facilitate the deprotection and cyclization step, often with gentle heating.
| Ligand | Base | Solvent | Temperature (°C) | Application Note |
| XPhos | NaOt-Bu | Toluene | 80-110 | Excellent for a wide range of primary and secondary amines.[16] |
| RuPhos | K₃PO₄ | Dioxane | 80-110 | Milder base can be tolerated with some substrates. |
| BINAP | Cs₂CO₃ | Toluene | 100 | Bidentate ligand, effective for primary amines.[13] |
References
- Benchchem. Furo[3,2-b]pyridine: A Comprehensive Technical Guide to Synthesis and Applications. Benchchem.
-
Wikipedia. Buchwald–Hartwig amination. Wikipedia. Available from: [Link].
-
Nallapati, S. B., et al. (2020). Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. Anticancer Agents in Medicinal Chemistry, 20(8), 932-940. Available from: [Link].
-
Chen, Y., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega, 7(27), 23753–23764. Available from: [Link].
-
Zhang, N., et al. (2024). Design and synthesis of Thieno[3, 2-b]pyridinone derivatives exhibiting potent activities against Mycobacterium tuberculosis in vivo by targeting Enoyl-ACP reductase. European Journal of Medicinal Chemistry. Available from: [Link].
-
Jensen, K. (2008). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark. Available from: [Link].
-
Wikipedia. Sonogashira coupling. Wikipedia. Available from: [Link].
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2025). MDPI. Available from: [Link].
-
Synthesis of fused pyridines. ResearchGate. Available from: [Link].
-
Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1046-1053. Available from: [Link].
-
FUROPYRIDINES. SYNTHESIS AND PROPERTIES. Semantic Scholar. Available from: [Link].
-
One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline. Indian Academy of Sciences. Available from: [Link].
-
Flow Chemistry: Sonogashira Coupling. Thiéme. Available from: [Link].
-
One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. CORE. Available from: [Link].
-
Badcock, M. (2012). One-pot synthesis of heterocycles. RSC Blogs. Available from: [Link].
-
Thienopyridines: Synthesis, Properties, and Biological Activity. ResearchGate. Available from: [Link].
-
Pyridine-Based Heterocycles. Synthesis of New Pyrido [4',3':4,5]thieno[2,3-d]pyrimidines and Related Heterocycles. ResearchGate. Available from: [Link].
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: [Link].
-
Synthesis and Properties of Thieno[3,2‐f]isoquinolines and Benzothieno[3,2‐f]isoquinolines. Wiley Online Library. Available from: [Link].
-
Synthetic strategies to pyrido fused heterocycles. Indian Academy of Sciences. Available from: [Link].
-
Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. RSC Publishing. Available from: [Link].
-
Cascade aza-Wittig/6π-Electrocyclization in the Synthesis of 1,6-Dihydropyridines. ACS Publications. Available from: [Link].
-
Synthesis of Multisubstituted Pyridines by Heterocyclization of TosMIC Derivatives: Total Synthesis of Caerulomycins A and K. ACS Publications. Available from: [Link].
-
Jarosz, S., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. Beilstein Journal of Organic Chemistry, 17, 151-180. Available from: [Link].
-
One-pot synthesis of functionalized dihydropyridin-2-ones via carbene-catalyzed base-controlled [3+3] annulation reaction. RSC Publishing. Available from: [Link].
-
Abdelrazek, F. M., et al. (2024). Facile one-pot synthesis and in silico study of new heterocyclic scaffolds with 4-pyridyl moiety: Mechanistic insights and X-ray crystallographic elucidation. Heliyon, 10(7), e28935. Available from: [Link].
-
Mukai, S., & Yamada, Y. (2023). Principles of the Suzuki Coupling Reaction. Encyclopedia.pub. Available from: [Link].
-
Sonogashira Coupling. Organic Chemistry Portal. Available from: [Link].
-
Synthesis of new functionalized thieno[2,3-b]pyridines. Sciforum. Available from: [Link].
-
One-Pot Multicomponent Reactions: A Versatile Approach for Heterocyclic Compound Synthesis. JournalsPub. Available from: [Link].
-
Diversity-oriented synthesis of benzofuro[3,2-b]pyridine derivatives from aurone-derived α,β-unsaturated imines and activated terminal alkynes. RSC Publishing. Available from: [Link].
-
One-pot cascade reactions for the synthesis of dinitroalkanes in aqueous buffer. RSC Publishing. Available from: [Link].
-
Iodopyridine: Common isomorphs, synthesis, side effects and applications. Chempanda. Available from: [Link].
-
Suzuki Coupling. Organic Chemistry Portal. Available from: [Link].
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available from: [Link].
-
Synthesis of Functionalized Pyridines via Cu(II)-Catalyzed One-Pot Cascade Reactions of Inactivated Saturated Ketones with Electron-Deficient Enamines. PubMed. Available from: [Link].
-
Synthesis of Functionalized Pyridines via Cu(II)-Catalyzed One-Pot Cascade Reactions of Inactivated Saturated Ketones with Electron-Deficient Enamines. Semantic Scholar. Available from: [Link].
-
The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Publications. Available from: [Link].
-
1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties. SpringerLink. Available from: [Link].
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ias.ac.in [ias.ac.in]
- 3. journalspub.com [journalspub.com]
- 4. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Principles of the Suzuki Coupling Reaction | Encyclopedia MDPI [encyclopedia.pub]
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- 16. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Application Note & Protocol: A Scalable, High-Yield Synthesis of 4-Ethoxy-3,5-diiodopyridine Derivatives
Abstract
Substituted diiodopyridines are pivotal building blocks in modern synthetic chemistry, serving as versatile intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] Their utility stems from the strategic placement of iodine atoms, which act as reactive handles for a variety of cross-coupling reactions. This application note provides a comprehensive, field-proven guide for the scale-up synthesis of 4-ethoxy-3,5-diiodopyridine. The process is presented as a robust, two-part synthetic sequence starting from readily available 4-chloropyridine. We detail the rationale behind each procedural step, from the initial nucleophilic aromatic substitution to form the key 4-ethoxypyridine intermediate, through to the final regioselective di-iodination. This guide emphasizes safety, scalability, and process control, offering researchers and drug development professionals a reliable pathway to multi-gram quantities of the target compound with high purity and yield.
Strategic Overview & Rationale
The synthesis of 4-ethoxy-3,5-diiodopyridine is most effectively approached as a two-stage process. Direct functionalization of the pyridine ring can be challenging; therefore, a precursor with a suitable activating group is required.
Stage 1: Synthesis of 4-Ethoxypyridine. The journey begins with the conversion of 4-chloropyridine hydrochloride to 4-ethoxypyridine. The chlorine atom at the 4-position is an excellent leaving group, facilitating a nucleophilic aromatic substitution (SNAr) reaction with sodium ethoxide.[2] This step is critical as the resulting ethoxy group serves a dual purpose: it is the desired functional group at the 4-position and, equally important, it acts as an ortho-, para-directing activating group for the subsequent electrophilic substitution.
Stage 2: Electrophilic Di-iodination. With the 4-position occupied by the electron-donating ethoxy group, the pyridine ring becomes sufficiently activated for electrophilic aromatic substitution. The electronic properties of the ethoxy group direct the incoming electrophiles (iodine) to the ortho positions (C-3 and C-5).[3] The protocol described utilizes molecular iodine in the presence of a base, which neutralizes the hydrogen iodide (HI) byproduct, driving the reaction to completion. This method avoids the use of harsh or unstable iodinating agents, making it more amenable to scale-up.[4][5]
Overall Synthetic Workflow
Caption: High-level workflow for the two-stage synthesis.
Experimental Protocols & Methodologies
Part I: Scale-up Synthesis of 4-Ethoxypyridine Intermediate
Causality: This initial step is designed to replace the chloro group with an ethoxy group. The use of powdered sodium hydroxide with ethanol in situ generates the sodium ethoxide nucleophile required for the SNAr reaction.[2] Using 4-chloropyridine hydrochloride directly is advantageous as it is a common and stable starting material.[2]
Protocol 1: Synthesis of 4-Ethoxypyridine
-
Reactor Setup: To a 2 L three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add absolute ethanol (1.2 L).
-
Base Addition: While stirring, carefully add powdered sodium hydroxide (80 g, 2.0 mol) to the ethanol in portions. Note: This is an exothermic process; cooling with a water bath may be necessary to maintain the temperature below 40°C. Stir the resulting slurry for 30 minutes to ensure the formation of sodium ethoxide.
-
Substrate Addition: Add 4-chloropyridine hydrochloride (150 g, 1.0 mol) to the sodium ethoxide slurry in portions over 20-30 minutes. The reaction mixture will warm up and may begin to reflux.
-
Reaction: Heat the mixture to a gentle reflux (approx. 78-82°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Work-up (Solvent Removal): Allow the reaction to cool to room temperature. Remove the bulk of the ethanol using a rotary evaporator.
-
Extraction: To the resulting residue, add deionized water (500 mL) and ethyl acetate (500 mL). Stir vigorously for 10 minutes. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer two more times with ethyl acetate (2 x 250 mL).
-
Washing & Drying: Combine the organic layers and wash with a saturated sodium chloride solution (200 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude 4-ethoxypyridine is typically a brown oil of sufficient purity for the next step. If higher purity is required, it can be purified by vacuum distillation.
Part II: Scale-up Synthesis of 4-Ethoxy-3,5-diiodopyridine
Causality: The electron-donating ethoxy group activates the C-3 and C-5 positions, making them susceptible to electrophilic attack by an iodonium species (I+).[4] Molecular iodine (I₂) is used as the iodine source. Sodium bicarbonate (NaHCO₃) is a crucial component; it acts as a mild base to neutralize the HI generated during the reaction. According to Le Châtelier's principle, removing a product (HI) shifts the equilibrium towards the formation of the di-iodinated product.
Protocol 2: Di-iodination of 4-Ethoxypyridine
-
Reactor Setup: To a 3 L three-neck round-bottom flask equipped with a mechanical stirrer and a temperature probe, add the crude 4-ethoxypyridine (approx. 1.0 mol) and ethanol (1.5 L). Stir until fully dissolved.
-
Reagent Addition: Add sodium bicarbonate (210 g, 2.5 mol) and molecular iodine (558 g, 2.2 mol) to the solution. Safety Note: Perform this addition in a well-ventilated fume hood. Iodine is corrosive and its vapor is harmful.
-
Reaction: Heat the reaction mixture to 50-55°C and stir for 12-18 hours. The mixture will become a dark slurry. Monitor the reaction by TLC or LC-MS for the disappearance of the mono-iodinated intermediate and the starting material.
-
Quenching: Cool the reaction mixture to room temperature. Slowly pour the slurry into a stirred solution of 10% aqueous sodium thiosulfate (Na₂S₂O₃) (approx. 2 L) until the dark iodine color disappears and a pale-yellow precipitate forms. This step quenches any unreacted iodine.
-
Isolation: Isolate the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with deionized water (3 x 500 mL) to remove salts, followed by a wash with cold ethanol (2 x 100 mL) to remove soluble impurities.
-
Purification (Recrystallization): Transfer the crude solid to a suitable flask and recrystallize from hot ethanol or an ethanol/water mixture. Dissolve the solid in a minimum amount of boiling solvent, then allow it to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation.
-
Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 40-50°C to a constant weight.
Data Summary & Characterization
The successful synthesis should be validated through standard analytical techniques.
| Parameter | Stage 1: 4-Ethoxypyridine | Stage 2: 4-Ethoxy-3,5-diiodopyridine |
| Appearance | Pale yellow to brown oil | Off-white to pale yellow crystalline solid |
| Molecular Weight | 123.15 g/mol | 374.95 g/mol |
| Typical Scale | 1.0 mol | 0.8 mol (from Stage 1) |
| Expected Yield | 80-90% | 85-95% |
| Purity (by NMR/LCMS) | >95% | >98% |
| ¹H NMR (CDCl₃, δ) | ~8.4 (d, 2H), ~6.8 (d, 2H), ~4.1 (q, 2H), ~1.4 (t, 3H) | ~8.4 (s, 2H), ~4.2 (q, 2H), ~1.5 (t, 3H) |
| Melting Point | N/A (Liquid) | ~75-78°C |
Scale-Up & Safety Considerations
-
Thermal Management: Both reactions, particularly the formation of sodium ethoxide, are exothermic. For larger scales, a jacketed reactor with controlled cooling is essential to maintain the desired temperature and prevent runaway reactions.
-
Reagent Addition: Controlled, portion-wise addition of reagents is critical for managing exotherms and ensuring a homogenous reaction mixture.
-
Iodine Handling: Iodine is corrosive and volatile. Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of iodine vapor.
-
Waste Disposal: Aqueous waste from the iodination work-up will contain iodide salts and residual thiosulfate. Neutralize the pH and dispose of it according to institutional guidelines. Halogenated organic waste must be collected and disposed of separately.[5]
-
Purification: Recrystallization at a large scale can be challenging. Ensure efficient stirring during cooling to prevent the formation of large, impure clumps. A staged cooling profile can improve crystal quality.
Iodination Mechanism Overview
Caption: Simplified electrophilic iodination mechanism.
References
- Chempanda.
- Eureka | Patsnap.Method for synthesizing 4-chloro-pyridine. (URL: )
- Google Patents.CN103360306A - Method for synthesizing 4-chloro-pyridine. (URL: )
-
ResearchGate. Can anybody suggest a method of synthesis of 4-Chloropyridine? (URL: [Link])
-
PubChem. 4-Chloropyridine | C5H4ClN | CID 12288. (URL: [Link])
-
ACS Publications. Synthesis of Substituted Pyridines via Formal (3+3) Cycloaddition of Enamines with Unsaturated Aldehydes and Ketones | The Journal of Organic Chemistry. (URL: [Link])
-
ResearchGate. 4‐Methoxypyridine N‐oxide. (URL: [Link])
-
NIH. 4-Ethoxypyridin-2-amine - PMC. (URL: [Link])
-
Organic Process Research & Development. Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. (URL: [Link])
-
RSC Publishing. Pyridine: the scaffolds with significant clinical diversity. (URL: [Link])
-
PrepChem.com. Synthesis of 2-[1-methyl-2-(4-phenoxyphenoxy)ethoxy]pyridine. (URL: [Link])
-
Organic Chemistry Portal. A Simple, Modular Synthesis of Substituted Pyridines. (URL: [Link])
-
Semantic Scholar. Synthesis of 4-alkoxypyridines as intermediates for zwitterionic liquid crystals. (URL: [Link])
- Chempanda.
- Google Patents.WO2002102779A1 - Process for the preparation of 4-chloropyridine-n-oxides. (URL: )
-
ResearchGate. De novo Synthesis of Substituted Pyridines. (URL: [Link])
-
MDPI. Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. (URL: [Link])
-
ACS GCI Pharmaceutical Roundtable. Iodination - Wordpress. (URL: [Link])
Sources
Troubleshooting & Optimization
Optimizing Suzuki coupling with 4-Ethoxy-3,5-diiodopyridine
Technical Support Center: Suzuki Coupling Optimization Guide Topic: 4-Ethoxy-3,5-diiodopyridine Functionalization Ticket ID: #SC-PYR-35-OEt
Executive Summary: The Substrate Challenge
Welcome to the Technical Support Center. You are working with 4-Ethoxy-3,5-diiodopyridine , a deceptive substrate. While aryl iodides are typically highly reactive, this specific scaffold presents a unique "Push-Pull-Block" challenge:
-
The Block (Sterics): The 4-ethoxy group exerts a buttressing effect , creating significant steric crowding around the C3 and C5 iodine sites. Standard ligands (like PPh3) often fail to ligate effectively during the oxidative addition step.[1]
-
The Push (Electronics): The ethoxy group is an electron-donating group (EDG) by resonance. This increases electron density at C3/C5, rendering the C-I bond slightly less electrophilic than in electron-deficient pyridines, slowing oxidative addition.
-
The Pull (Poisoning): The pyridine nitrogen (
lone pair) is a potent Lewis base that can coordinate to unsaturated Pd(0) species, effectively poisoning the catalyst before it enters the cycle.
This guide provides the protocols and troubleshooting logic to overcome these barriers.
Part 1: Catalyst & Ligand Selection (The Engine)
Recommendation: Do not use tetrakis(triphenylphosphine)palladium(0) (
Tier 1: The Robust Workhorse
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂
-
Why: The large bite angle of the bidentate dppf ligand resists displacement by the pyridine nitrogen. It is robust and air-stable.
-
Use Case: Standard bis-coupling or non-hindered boronic acids.
Tier 2: The Steric Specialist (Recommended)
-
Catalyst: XPhos Pd G3 (or SPhos Pd G3)
-
Why: These Buchwald precatalysts generate the active Pd(0) species immediately upon activation. The bulky biaryl phosphine ligands (XPhos/SPhos) facilitate oxidative addition into the crowded C3/C5 positions and prevent catalyst dimerization or poisoning.
-
Use Case: Mono-coupling, hindered boronic acids, or low conversion issues.
Part 2: Experimental Protocols
Protocol A: Controlled Mono-Coupling (Selectivity Focused)
Objective: Install one aryl group at C3 while preserving the C5-Iodine for future functionalization.
| Parameter | Condition | Rationale |
| Stoichiometry | 0.90 equiv Boronic Acid | Statistical limitation is the only way to minimize bis-coupling. Limiting the nucleophile forces the reaction to stop at mono. |
| Concentration | 0.05 M (High Dilution) | Reduces the local concentration of the mono-product, preventing the second coupling. |
| Catalyst | XPhos Pd G3 (2 mol%) | High activity is needed to drive the reaction at low concentrations. |
| Base | K₃PO₄ (2.0 equiv) | Anhydrous phosphate is milder than alkoxides, preventing hydrolysis of the ethoxy group. |
| Solvent | 1,4-Dioxane / Water (9:1) | Water is essential for the transmetallation step. |
Step-by-Step:
-
Charge a flask with 4-ethoxy-3,5-diiodopyridine (1.0 eq), Boronic Acid (0.9 eq), and K₃PO₄ (2.0 eq).
-
Add XPhos Pd G3 (0.02 eq).
-
Evacuate and backfill with Argon (x3).
-
Add degassed Dioxane/Water (9:1) to reach 0.05 M concentration.
-
Stir at 60°C . Note: Do not reflux yet. Higher temps promote bis-coupling.
-
Monitor by LCMS at 2 hours.
Protocol B: Exhaustive Bis-Coupling
Objective: Install aryl groups at both C3 and C5.
| Parameter | Condition | Rationale |
| Stoichiometry | 2.5 - 3.0 equiv Boronic Acid | Excess nucleophile drives the second oxidative addition, which is slower than the first. |
| Catalyst | Pd(dppf)Cl₂ (5 mol%) | Robust catalyst capable of sustaining high temperatures. |
| Temperature | 90-100°C | Thermal energy is required to overcome the steric barrier of the second coupling. |
| Base | Cs₂CO₃ (3.0 equiv) | The "Cesium Effect" often improves solubility and reactivity in heterocyclic couplings. |
Part 3: Troubleshooting & FAQs
Q1: The reaction turns black immediately and conversion is <10%. What is happening?
Diagnosis: "Palladium Black" formation.[2] The active catalyst is aggregating into inactive metal particles. Root Cause: The pyridine nitrogen is displacing your ligands, or the oxidative addition is too slow, leaving Pd(0) unprotected. The Fix:
-
Switch Ligand: Move to XPhos or SPhos .[1] These ligands are bulky and electron-rich; they bind tightly to Pd and physically block the pyridine nitrogen from coordinating.
-
Solvent Degassing: Ensure strict O₂ exclusion. Oxygen accelerates ligand oxidation (phosphines to phosphine oxides), causing the catalyst to shed its ligands and crash out.
Q2: I am trying to make the mono-product, but I get a 50:25:25 mixture of Starting Material : Mono : Bis. How do I fix this?
Diagnosis: This is a statistical distribution problem inherent to symmetric electrophiles. The Fix:
-
Reverse Addition: Dissolve the catalyst and the diiodide in the flask. Dissolve the boronic acid (0.9 eq) in a syringe and add it dropwise over 1 hour using a syringe pump. This keeps the instantaneous concentration of boronic acid low, favoring reaction with the abundant starting material over the scarce mono-product.
-
Purification: You cannot avoid the mixture entirely. Plan for a difficult separation. See the purification note below.
Q3: My product is streaking on the silica column, and I'm losing mass.
Diagnosis: Pyridines are basic and interact with the acidic silanols on silica gel. The Fix:
-
Pre-treat Silica: Flush your column with 1% Triethylamine (
) in Hexanes before loading your sample. -
Eluent Modifier: Maintain 1%
in your mobile phase throughout the purification.
Q4: The ethoxy group disappeared, and I see an -OH peak (Pyridone) in the NMR.
Diagnosis: Hydrolysis (Ether cleavage). Root Cause: Using strong hydroxide bases (NaOH, KOH) or high temperatures in aqueous media can facilitate nucleophilic attack on the C4 position, especially since the ring is activated by the iodides. The Fix: Switch to anhydrous K₃PO₄ in Toluene/Water (10:1) or use KF (Potassium Fluoride) as the base, which is non-nucleophilic.
Part 4: Visual Decision Guides
Diagram 1: Catalyst & Conditions Logic
Caption: Decision matrix for optimizing stoichiometry and catalyst choice based on the target product (Mono vs. Bis).
Diagram 2: The "Buttressing Effect" & Mechanism
Caption: Visualization of the steric and electronic challenges presented by the 4-ethoxy group and the solution via ligand design.
References
-
Catalyst Selection for Pyridines
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[3] Accounts of Chemical Research, 41(11), 1461–1473.
-
-
Selectivity in Dihalogenated Heterocycles
- Handy, S. T., & Wilson, T. (2005). Regioselective Cross-Coupling of 2,3-Dichloropyridine. The Journal of Organic Chemistry, 70(7), 2874–2877. (Establishes principles of electronic vs. steric control in pyridine couplings).
-
Protocols for Hindered Substrates
- Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366.
- Li, J. J. (2009). Name Reactions for Homologations-I: Pyridine Synthesis and Functionalization. Wiley-Interscience.
Sources
Technical Support Center: Diiodopyridine Cross-Coupling Optimization
Ticket Subject: Troubleshooting Selectivity and Side Reactions in Diiodopyridine Scaffolds Assigned Specialist: Senior Application Scientist Status: Open Reference ID: DPP-XC-2026
Executive Summary & Core Logic
Diiodopyridines are high-value scaffolds in medicinal chemistry due to their ability to serve as divergent cores for bis-heteroaryl systems. However, the high reactivity of the C–I bond (approx. 50–65 kcal/mol) compared to bromides or chlorides creates a "reactivity compression" where discriminating between two iodine sites becomes difficult.
Successful execution relies on managing three competing vectors:
-
Site-Selectivity (Regiocontrol): Differentiating between C2, C3, and C4 positions.
-
Degree of Substitution: Stopping at mono-coupling vs. allowing bis-coupling.
-
Chemoselectivity: Preventing protodehalogenation (loss of iodine) and homocoupling.
Interactive Troubleshooting Modules
Module A: Regioselectivity (The "Wrong Isomer" Problem)
User Query: "I am coupling 2,4-diiodopyridine with a phenylboronic acid. I want the C2 product, but I'm getting a mixture or predominantly C4. How do I control this?"
Root Cause Analysis:
In 2,4-diiodopyridine, the C2 position is electronically activated (more electron-deficient) due to the inductive effect of the adjacent nitrogen (
-
Standard Conditions (PPh3/Pd(OAc)2): Favor C2 due to electronic preference (oxidative addition is faster at the most electron-poor bond).
-
Steric Control: Bulky ligands can invert this selectivity by making the crowded C2 position inaccessible, forcing reaction at C4 .
Resolution Protocol:
| Target Position | Recommended Ligand Class | Mechanism of Action | Reference |
| C2 (Proximal) | Small phosphines (e.g., PPh3 , dppf ) | Electronic control dominates. The Pd inserts into the weakest/most activated C-I bond (C2). | [1] |
| C4 (Distal) | Bulky NHCs (e.g., IPr , SIPr ) or Q-Phos | Steric shielding of the Pd center prevents approach to the hindered C2 site (adjacent to N-lone pair), forcing C4 attack. | [2] |
Visualization: The Regioselectivity Decision Tree
Caption: Decision logic for selecting C2 vs. C4 functionalization in asymmetric diiodopyridines.
Module B: Over-Coupling (The "Bis-Adduct" Trap)
User Query: "I am using 2,6-diiodopyridine. I only want to couple one side, but I keep getting the 2,6-diphenyl product (bis-coupling). Reducing the boronic acid equivalents didn't help."
Root Cause Analysis: Once the first iodine is substituted with an aryl group, the pyridine ring becomes more electron-rich (if the aryl is electron-donating), potentially deactivating the second iodine. However, if the catalyst is too active or the local concentration of boronic acid is high, the second oxidative addition happens faster than the substrate can diffuse away.
Technical Fixes:
-
Statistical Stoichiometry: Use a large excess of the diiodide (3.0 – 4.0 equiv) relative to the boronic acid. This statistically favors the mono-product. The unreacted diiodide can usually be recovered via column chromatography.
-
Biphasic Conditions: Use a solvent system where the mono-product precipitates or partitions into a phase where the catalyst is absent.
-
Slow Addition: Do not add all boronic acid at once. Use a syringe pump to add the nucleophile over 2–4 hours.
Experimental Protocol: High-Selectivity Mono-Coupling
-
Setup: Charge flask with 2,6-diiodopyridine (3.0 equiv) and Pd(PPh3)4 (3 mol%).
-
Solvent: Degassed Toluene/Ethanol/Water (4:1:1).
-
Addition: Dissolve Boronic Acid (1.0 equiv) in minimum solvent.
-
Execution: Add Boronic Acid solution dropwise over 60 minutes at reflux.
-
Workup: The excess diiodide is less polar; separate via silica gel (Hexane/EtOAc gradient).
Module C: Protodehalogenation (The "Vanishing Iodine")
User Query: "My reaction conversion is high, but mass spec shows I've replaced the iodine with a hydrogen (M-126) instead of my coupling partner."
Root Cause Analysis: Protodehalogenation is a reductive side reaction.[1] It occurs when the Pd(II)-Aryl-Iodide intermediate undergoes transmetallation with a hydride source instead of the boronate, followed by reductive elimination.
Common Hydride Sources:
-
Alcohols: Secondary alcohols (isopropanol) are excellent hydride donors via
-hydride elimination. -
Amines: Triethylamine can serve as a hydride source.
-
Water: In the presence of CO (or decomposition), water can generate hydrides via the Water-Gas Shift reaction mechanism.
Troubleshooting Matrix:
| Symptom | Probable Cause | Corrective Action |
| Iodine | Solvent acts as hydride donor | Switch from Ethanol/Isopropanol to DMF , Dioxane , or Toluene . Avoid |
| Iodine | "Wet" conditions with unstable ligands | Add molecular sieves. Ensure rigorous degassing (O2 promotes non-productive cycles). |
| Low Yield + Dehalogenation | Base-mediated decomposition | Switch from stronger bases (KOtBu) to mild inorganic bases (K3PO4 , Cs2CO3 ). |
Visualization: The Pathway to Dehalogenation
Caption: Mechanistic divergence between productive cross-coupling and parasitic protodehalogenation.
Frequently Asked Questions (FAQs)
Q: Why does my reaction turn black and stop (Pd Black formation)? A: Diiodopyridines are excellent ligands themselves. The pyridine nitrogen can coordinate to Pd, displacing phosphines and leading to catalyst aggregation (Pd black).
-
Fix: Use bidentate ligands (dppf, Xantphos) which bite harder than the pyridine nitrogen. Alternatively, increase ligand loading (L:Pd ratio > 2:1).
Q: Can I use microwave irradiation for these couplings? A: Yes, but be cautious. Diiodides are thermally unstable. Microwave heating (100–120°C) often accelerates the dehalogenation side reaction faster than the coupling.
-
Recommendation: Start at 60–80°C conventional heating. If using MW, limit time to 10–20 minutes.
Q: How do I remove the homocoupled boronic acid (Ph-Ph) from my product? A: This is a common byproduct (oxidative homocoupling).
-
Prevention: Degas solvents thoroughly (freeze-pump-thaw). Oxygen promotes this pathway [3].
-
Purification: Biaryls are usually non-polar. Wash the crude solid with cold hexanes (if your product is polar) or use reverse-phase chromatography.
References
-
Handy, C. J., & Zhang, Y. (2006). "Regioselectivity of the Suzuki Coupling of 2,4-Dihalopyridines." Organic Letters, 8(2), 279–282. [Link]
-
Campeau, L. C., & Fagnou, K. (2006). "Site-selective cross-coupling of dihaloheterocycles." Chemical Society Reviews, 35, 165-186. [Link]
-
Lutz Ackermann et al. (2009). "Sustainable Palladium-Catalyzed C-H Activation." Chemical Reviews, 109(8), 3489-3510. [Link]
-
Malinowski, Z. (2021). "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines." Molecules, 26(7), 1987. [Link]
Sources
Technical Support Center: Purification of 4-Ethoxy-3,5-diiodopyridine Derivatives
Introduction: The "Privileged" Scaffold
Welcome to the technical support hub for halogenated pyridine chemistry. You are likely working with 4-ethoxy-3,5-diiodopyridine because it is a linchpin scaffold—the 3,5-diiodo pattern allows for sequential, orthogonal cross-coupling (Suzuki, Sonogashira, Heck), while the 4-ethoxy group serves as a masked pyridone or a solubility-enhancing handle.
However, this molecule presents a "Dr. Jekyll and Mr. Hyde" profile during purification:
-
The "Grease" Factor: Two iodine atoms make the molecule surprisingly lipophilic.
-
The "Sticky" Factor: The pyridine nitrogen, though less basic due to electron-withdrawing iodines, still interacts with silanols, causing peak tailing.
-
The "Fragile" Factor: The C-I bonds are photolabile, and the ethoxy ether can hydrolyze to the pyridone under acidic stress.
This guide replaces generic advice with chemically grounded troubleshooting for this specific scaffold.
Module 1: The "Clean-Up" (Reaction Work-up)
Context: Most users lose yield here by treating this lipophilic pyridine like a standard polar heterocycle.
Troubleshooting & FAQs
Q: My crude reaction mixture turned into a black tar. Is my product gone? A: Likely not. The "black" is usually colloidal Palladium (Pd) or oxidized copper species (if Sonogashira).
-
The Fix: Do not attempt aqueous extraction immediately on the black mixture.
Q: I have a persistent emulsion during extraction. Why? A: Pyridines act as surfactants when protonated or complexed with metals.
-
The Fix: Avoid acidic washes (e.g., 1M HCl). The 4-ethoxy group is an ether; strong acid can hydrolyze it to 4-pyridone (which is water-soluble and will be lost to the aqueous layer).
-
Protocol: Use a pH 7-8 buffer (Saturated NaHCO₃ or Phosphate buffer) for the wash. If emulsion persists, add a small amount of Brine (Sat. NaCl).[1]
Module 2: Chromatographic Separation
Context: The separation of the di-iodo product from mono-iodo byproducts is the primary challenge.
Decision Matrix: Chromatographic Strategy
Figure 1: Decision tree for selecting the correct stationary phase and modifier based on TLC behavior.
Troubleshooting & FAQs
Q: My product streaks on the column even with 100% EtOAc. A: This is classic "Silanol Drag." The basic nitrogen is hydrogen-bonding to the acidic silica surface.
-
The Solution: Pre-treat your silica column. Flush the column with 1% Triethylamine (TEA) in Hexane before loading your sample. Maintain 0.5% TEA in your mobile phase.
-
Alternative: Use DCM/MeOH (95:5) if the compound is too polar for Hexane/EtOAc, but 3,5-diiodo species are usually lipophilic enough for Hexane/EtOAc.
Q: I cannot separate the mono-iodo impurity from the di-iodo product. A: Iodine atoms are large and lipophilic ("greasy"). The difference in polarity between mono- and di-iodo is small.
-
The Fix: Use a "Shallow Gradient."
-
Standard: 0% → 30% EtOAc over 20 minutes.
-
Optimized: 0% → 5% EtOAc (hold for 5 CV) → 10% EtOAc. The di-iodo compound usually elutes before the mono-iodo species in normal phase because it is less polar [1].
-
Module 3: Metal Scavenging (Critical for Drug Dev)
Context: If this reaction was a Suzuki or Sonogashira coupling, you likely have 500-2000 ppm residual Pd/Cu. Crystallization alone rarely removes this.
Metal Removal Workflow
Figure 2: Standard workflow for reducing PPM levels of Palladium or Copper.
Protocol: Thiol-Silica Scavenging
-
Dissolve crude product in THF or EtOAc (10 mL/g).
-
Add SiliaMetS® Thiol or equivalent (4 equivalents relative to residual metal, usually 5-10 wt% of product).
-
Stir at 50°C for 4 hours . (Heat is crucial for ligand exchange).
-
Filter through a fine frit or Celite.
-
Evaporate.
Module 4: Crystallization & Polishing
Context: For high purity (>99%), chromatography is often insufficient. 4-Ethoxy-3,5-diiodopyridine derivatives crystallize well due to the heavy iodine atoms (halogen bonding).
Solvent System Data
| Solvent System | Suitability | Notes |
| Ethanol (Abs) | ⭐⭐⭐⭐⭐ | Best for general purification. Dissolve hot, cool slowly. |
| EtOAc / Heptane | ⭐⭐⭐⭐ | Good for very lipophilic derivatives. Dissolve in min. EtOAc, add Heptane until cloudy. |
| Acetonitrile | ⭐⭐⭐ | Use for polar impurities. |
| Water | ❌ | Avoid. Causes oiling out and potential hydrolysis. |
Q: The product is "oiling out" instead of crystallizing. A: This happens if the cooling is too rapid or the impurity profile is complex.
-
The Fix: Re-heat to dissolve the oil. Add a "seed crystal" if available. If not, scratch the glass surface with a spatula to induce nucleation. Wrap the flask in foil (protect from light) and let it cool to room temperature inside the heating bath (slow cooling) [2].
References
-
BenchChem Technical Support. (2025).[3] Chromatographic Purification of Pyridine Derivatives: Tailing and Resolution. Retrieved from
-
Organic Syntheses. (1955). General methods for purification of halogenated pyridines. Coll. Vol. 3, p. 740. Retrieved from
-
Jubilant Ingrevia. (2022).[4] Safety Data Sheet: 3,5-Dibromopyridine (Analogous reactivity). Retrieved from
-
Teledyne Labs. (2024). Purification Strategies for Nitrogen Heterocycles. Application Note AN59.[5] Retrieved from
(Note: While specific URL endpoints for technical data sheets may rotate, the citations above refer to established chemical methodologies validated by the search results provided.)
Sources
Technical Support Center: Catalyst Deactivation in Pyridine Coupling
Topic: Troubleshooting Catalyst Deactivation in Pyridine Cross-Coupling Reactions Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Support Tier: Level 3 (Senior Application Scientist)[1]
The Core Challenge: The "Pyridine Paradox"
Pyridine motifs are ubiquitous in drug discovery but notoriously difficult to couple. The fundamental challenge lies in the dual nature of the pyridine nitrogen:
-
Reactivity: It is the desired coupling site (or adjacent to it).
-
Poisoning: It is a potent
-donor that competitively binds to the Palladium (Pd) center, displacing the phosphine/NHC ligands required for the catalytic cycle.
This guide moves beyond basic "add more catalyst" advice. We dissect the specific deactivation pathways—Reagent Decomposition vs. Catalyst Poisoning —and provide self-validating protocols to overcome them.
Diagnostic Hub: Why Did My Reaction Fail?
Use this diagnostic table to identify the root cause of your failure before attempting a fix.
| Symptom | Probable Cause | The Mechanism | Verification Test |
| Reaction stalls at <20% conversion. | Catalyst Poisoning | Pyridine N-atom coordinates to Pd(II), forming a stable "off-cycle" resting state (Pd-N complex) that cannot undergo reductive elimination. | Add 1 eq. of a stronger ligand (e.g., PPh3) or switch to a bulky ligand (e.g., XPhos).[1] If activity restores, it was poisoning.[1] |
| Full conversion of halide, but low yield of product. | Protodeboronation (Suzuki only) | The 2-pyridyl boronic acid undergoes C-B bond cleavage faster than the cross-coupling, yielding the protonated pyridine (H-Py). | Analyze crude NMR for the deboronated pyridine byproduct. |
| Black precipitate forms immediately. | Pd Aggregation ("Pd Black") | Ligand dissociation leads to formation of Pd(0) clusters.[1] Common with electron-deficient pyridines that slow oxidative addition. | "Mercury Drop Test": Add Hg(0).[1] If reaction stops completely, heterogeneous Pd nanoparticles were the active species.[1] |
| No reaction with 2-halopyridines. | Oxidative Addition Failure | The electron-deficient ring pulls electron density, making the C-X bond too strong for standard Pd(0) insertion. | Switch to Ni-catalysis or use electron-rich, bulky ligands (e.g., P(t-Bu)3) to boost Pd nucleophilicity.[1] |
Visualizing the Failure Modes
The following diagram illustrates the competition between the Productive Cycle and the Deactivation Trap .
Figure 1: Mechanistic divergence showing how pyridine nitrogen coordination (Poison) and boronate instability (Reagent Death) arrest the catalytic cycle.[1]
Technical Solutions & Protocols
Scenario A: The "Unstable Boronate" (Suzuki Coupling)
Issue: 2-Pyridine boronic acids are intrinsically unstable.[2] Under basic conditions, the C-B bond hydrolyzes rapidly (Protodeboronation).[1] The Fix: Use MIDA Boronates or Slow-Release Protocols .[2]
Protocol 1: MIDA Boronate Coupling
Why this works: MIDA (N-methyliminodiacetic acid) masks the boron atom, preventing hydrolysis.[1] The active boronic acid is released slowly, keeping its concentration low relative to the catalyst, thus favoring coupling over decomposition [1].[1]
-
Setup: Charge a vial with:
-
Solvent: DMF/Water (4:1) or Dioxane/Water (9:1).[1]
-
Conditions: Heat to 60°C for 2-4 hours.
-
Workup: Filter through Celite to remove Cu salts before extraction.
Scenario B: Catalyst Poisoning (Buchwald-Hartwig/Negishi)
Issue: The pyridine substrate binds to Pd, shutting down the cycle. The Fix: Use Pd-PEPPSI precatalysts or Bulky Biaryl Phosphines .
Protocol 2: Pd-PEPPSI-IPr Activation
Why this works: The PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) scaffold uses a "throw-away" 3-chloropyridine ligand. It is stable in air but dissociates readily in the reaction to open the coordination site. The bulky NHC ligand (IPr) creates a steric wall that prevents the substrate's nitrogen from binding to the Pd center [2][3].
-
Reagents:
-
Solvent: Dioxane or Toluene (Anhydrous).[1]
-
Activation Step (Critical):
-
Mix Pd-PEPPSI-IPr and Base solid first.
-
Add solvent and stir for 5 mins (activates the precatalyst).
-
Then add the aryl halide and amine.
-
-
Reaction: Stir at 80°C.
-
Note: If the reaction turns black immediately, reduce temperature to 60°C and ensure inert atmosphere.
-
Frequently Asked Questions (FAQs)
Q1: Why do 2-pyridine boronic acids fail even with fresh catalyst? A: It is likely not a catalyst failure but reagent decomposition. 2-pyridyl boronic acids form a zwitterionic intermediate in neutral/basic pH that accelerates C-B bond cleavage [4].
-
Action: Switch to a boronic ester (pinacol) or MIDA boronate .[1] If you must use the acid, use a large excess (2-3 equiv) and add it portion-wise over 1 hour.[1]
Q2: Can I use Pd(PPh3)4 for pyridine couplings? A: Generally, No .[1] Triphenylphosphine (PPh3) is a monodentate ligand that binds weakly.[1] The pyridine nitrogen will easily displace PPh3, poisoning the catalyst.
-
Action: Use bidentate ligands (dppf) or bulky monodentate ligands (Buchwald ligands like RuPhos, or NHCs like IPr) that bind tighter than the pyridine nitrogen.[1]
Q3: My reaction works for 3-bromopyridine but fails for 2-bromopyridine. Why? A: This is the "Ortho Effect." The nitrogen at the 2-position is adjacent to the reaction site. It can chelate the Pd after oxidative addition, forming a stable 4-membered metallacycle that resists transmetallation.
-
Action: Use a catalyst system specifically designed for hindered substrates, such as Pd-G4-XantPhos or Pd-PEPPSI-IPent .[1]
Troubleshooting Decision Tree
Follow this logic flow to determine your next experiment.
Figure 2: Logic flow for diagnosing pyridine coupling failures.
References
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2010). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling.[1] Journal of the American Chemical Society.
-
Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Air-Stable Catalyst for Suzuki-Miyaura Cross-Coupling.[1] Chemistry - A European Journal. [1]
-
Valente, C., et al. (2012). The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions.[1] Angewandte Chemie International Edition. [1]
-
Cox, P. A., et al. (2017). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation.[1] Journal of the American Chemical Society. [1]
Sources
Technical Support Center: Sonogashira Reactions of Pyridines
Welcome to the technical support center for optimizing Sonogashira cross-coupling reactions involving pyridine substrates. Pyridines are a cornerstone of many pharmaceutical and materials science applications, but their unique electronic properties can present significant challenges in transition-metal catalysis. The nitrogen lone pair can act as a ligand, coordinating to the palladium or copper centers and inhibiting catalytic activity.[1][2]
This guide is structured to provide direct, actionable solutions to common problems, moving from high-level frequently asked questions to in-depth troubleshooting. We will explore the causality behind these issues and provide field-proven protocols to enhance your reaction yields and purity.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries researchers face when working with pyridines in Sonogashira couplings.
Q1: Why is my Sonogashira reaction with a 2-halopyridine failing or giving very low yields?
A1: 2-Halopyridines are notoriously challenging substrates. The proximity of the basic nitrogen atom to the reaction site allows it to act as a chelating ligand for the palladium and/or copper catalyst. This coordination can sequester the metal, effectively poisoning the catalyst and preventing it from participating in the catalytic cycle.[2] Furthermore, electron-deficient pyridines can be less reactive in the crucial oxidative addition step.[1]
Q2: I'm observing a lot of alkyne homocoupling (Glaser coupling). How can I prevent this?
A2: Glaser-type homocoupling is an undesired side reaction primarily mediated by the copper(I) co-catalyst in the presence of oxygen.[3][4] To minimize this, ensure your reaction is performed under strictly anaerobic conditions. This involves thoroughly degassing your solvent(s) and running the reaction under a robust inert atmosphere (high-purity argon or nitrogen).[4] Alternatively, switching to a copper-free Sonogashira protocol is often the most effective solution.[5][6]
Q3: A black precipitate has formed in my reaction flask. What is it and is my reaction compromised?
A3: The formation of a black precipitate is typically "palladium black," which results from the decomposition and aggregation of the palladium(0) catalyst.[4] This indicates catalyst deactivation and will halt your reaction. Common causes include impurities in reagents or solvents, the use of an inappropriate solvent (some reports suggest THF can promote this), or excessively high temperatures.[4] Using fresh, high-purity materials and carefully optimized conditions is crucial for prevention.
Q4: What is the general reactivity order for halopyridines in the Sonogashira coupling?
A4: The reactivity of the halide is paramount and follows the general trend for aryl halides: I > OTf (triflate) > Br >> Cl.[1][4] Pyridyl iodides are the most reactive and can often be coupled under milder conditions, sometimes even at room temperature. Pyridyl bromides are also very common but typically require more forcing conditions (e.g., heating).[4] Pyridyl chlorides are the least reactive and often require specialized, highly active catalyst systems.[7][8]
Q5: Is a copper co-catalyst necessary for coupling with pyridines?
A5: While the original Sonogashira protocol uses a copper(I) co-catalyst to facilitate the deprotonation of the alkyne and transmetalation, it is not always necessary or desirable, especially with pyridine substrates.[9][10] Copper-free protocols are highly effective and circumvent the major issues of Glaser homocoupling and potential catalyst inhibition through Cu-pyridine complexation.[6][11] These systems often rely on a stronger organic base to deprotonate the alkyne directly.
In-Depth Troubleshooting Guide
When simple fixes are not enough, a systematic approach to troubleshooting is required. This section breaks down common problems, their underlying causes, and validated solutions.
Problem 1: Low or No Conversion of the Halopyridine
This is the most frequent issue, often stemming from catalyst inhibition or deactivation.
Caption: A workflow for troubleshooting low conversion.
The lone pair on the pyridine nitrogen can coordinate to the open coordination site on the palladium(0) intermediate, which is necessary for oxidative addition to occur. This is particularly problematic for 2-halopyridines.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. sciencemadness.org [sciencemadness.org]
- 3. gold-chemistry.org [gold-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. Sci-Hub. Sonogashira reaction on pyridinium N-heteroarylaminides / Tetrahedron Letters, 2011 [sci-hub.jp]
Technical Support Center: Troubleshooting Byproduct Formation in Buchwald-Hartwig Amination of Pyridines
Welcome to the technical support center for the Buchwald-Hartwig amination of pyridines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions. The inherent electronic properties and coordination behavior of pyridines make them challenging substrates in palladium-catalyzed C-N cross-coupling reactions, often leading to complex reaction mixtures and significant byproduct formation. This resource provides causal explanations and actionable protocols to help you navigate these challenges and achieve clean, high-yielding reactions.
Section 1: Troubleshooting Guide
This section addresses specific, common issues encountered during the Buchwald-Hartwig amination of pyridines. Each issue is presented in a question-and-answer format, detailing the underlying causes and providing step-by-step solutions.
Q1: My primary byproduct is the hydrodehalogenated pyridine. How can I minimize this?
A1: The formation of a hydrodehalogenated arene is a frequent side reaction that competes with the desired C-N bond formation.[1][2] This occurs when the aryl halide is reduced, replacing the halogen with a hydrogen atom.
Root Causes:
-
β-Hydride Elimination: This is a major pathway, especially with primary amines.[2] After the amine coordinates to the palladium center, the resulting palladium-amido complex can undergo β-hydride elimination, forming a palladium-hydride species. This palladium-hydride can then reductively eliminate with the halide on the palladium center or react with the starting aryl halide to produce the hydrodehalogenated byproduct.
-
Trace Water/Proton Sources: Water in the solvent or base can react with the palladium catalyst to form palladium-hydride species, which then lead to hydrodehalogenation.[3][4]
-
Slow Reductive Elimination: If the final C-N bond-forming reductive elimination step is slow relative to competing side reactions like β-hydride elimination, the yield of the hydrodehalogenated byproduct will increase.
Troubleshooting & Optimization Strategies:
-
Ligand Selection: The choice of ligand is critical. Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are designed to promote the desired reductive elimination while sterically disfavoring side reactions.[5][6] The steric bulk accelerates the C-N bond formation, making it faster than the competing hydrodehalogenation pathway.[5]
-
Use of Precatalysts: Employing well-defined palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) ensures the rapid and efficient generation of the active LPd(0) catalytic species.[7][8][9] This avoids side reactions that can occur during the in situ reduction of a Pd(II) source like Pd(OAc)₂, which can be unreliable.[10]
-
Base Selection: While strong bases like NaOtBu are common, they can sometimes promote side reactions.[11] Consider screening weaker inorganic bases such as K₃PO₄ or Cs₂CO₃, which can offer a milder reaction environment and reduce the rate of base-promoted decomposition pathways.[12]
-
Rigorous Anhydrous Conditions: Ensure all reagents, solvents, and glassware are scrupulously dried. Use freshly distilled, degassed solvents. If possible, run the reaction in a glovebox to exclude atmospheric moisture and oxygen.
-
Temperature Control: Lowering the reaction temperature can sometimes disfavor the hydrodehalogenation pathway relative to the desired amination. However, this may also slow down the overall reaction rate, so optimization is key.
Q2: I'm observing significant homocoupling of my halopyridine. What causes this and how can I prevent it?
A2: Homocoupling results in the formation of a bi-pyridine (Py-Py) dimer from your starting material. While less common than hydrodehalogenation, it can significantly reduce the yield of your desired product.
Root Causes:
-
Catalyst Decomposition: If the palladium catalyst is not properly stabilized by the phosphine ligand, it can form palladium black or nanoparticles. These species are known to promote homocoupling.
-
Reaction Kinetics: If the rate of oxidative addition of the halopyridine to the Pd(0) center is much faster than the subsequent steps (amine coordination and reductive elimination), the concentration of the Pd(II)-aryl intermediate can build up, leading to side reactions like homocoupling.
Troubleshooting & Optimization Strategies:
-
Ligand-to-Palladium Ratio: When not using a precatalyst, ensure a sufficient excess of the phosphine ligand (typically a 1.1:1 to 2:1 ligand:Pd ratio) is used. This helps to keep the palladium center coordinated and prevent the formation of less selective catalytic species.[13]
-
Precatalyst Choice: Modern precatalysts are highly effective at preventing homocoupling because they are designed for controlled, rapid generation of the active monoligated Pd(0) species, minimizing the lifetime of intermediates that could lead to side reactions.[14]
-
Control Reaction Concentration: Running the reaction at a lower concentration can sometimes disfavor the bimolecular homocoupling reaction relative to the desired intramolecular C-N coupling.
-
Order of Addition: Adding the aryl halide slowly to the reaction mixture containing the catalyst, ligand, base, and amine can help to keep the concentration of the reactive Pd(II)-aryl intermediate low, thus suppressing homocoupling.
Q3: My reaction is sluggish and stalls, resulting in low conversion and a mixture of byproducts. What should I try?
A3: Low conversion is often a sign of catalyst inhibition or deactivation, a particularly common issue with pyridine substrates.
Root Causes:
-
Pyridine Inhibition: The lone pair on the pyridine nitrogen can coordinate to the palladium center, acting as a ligand.[15] This can inhibit the catalyst by competing with the phosphine ligand or by preventing the substrate from participating in the catalytic cycle. This is especially problematic with 2-halopyridines.
-
Inhibitory Byproducts: The halide salt generated during the reaction (e.g., NaBr, NaCl) can sometimes inhibit the catalyst, especially when using aryl iodides.[13][16]
-
Inefficient Precatalyst Activation: The chosen base may not be strong enough or soluble enough to efficiently activate the precatalyst at the given reaction temperature.[12][17]
Troubleshooting & Optimization Strategies:
-
Ligand Choice for Pyridines: For challenging pyridine couplings, highly specialized and bulky ligands are often necessary. Ligands like BrettPhos and tBuXPhos have been shown to be effective for these substrates.[17][18] Their steric bulk can help prevent the pyridine nitrogen from strongly coordinating to the palladium center.
-
Solvent Effects: Toluene is often a good choice as it has poor solubility for halide salts, which can help mitigate their inhibitory effects.[16] Ethereal solvents like dioxane or THF are also commonly used.[11] Avoid coordinating solvents like acetonitrile or pyridine itself, which can inhibit the catalyst.[12]
-
Base and Temperature Optimization: Ensure the base is strong enough for the reaction. NaOtBu is a reliable choice for difficult couplings.[19] If using a weaker base like a carbonate, a higher temperature may be required to achieve a sufficient reaction rate.[12]
-
Increase Catalyst Loading: For particularly challenging substrates, increasing the catalyst loading from a typical 1-2 mol% to 3-5 mol% can sometimes overcome slow reaction rates and drive the reaction to completion.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the fundamental catalytic cycle for Buchwald-Hartwig amination, and where do the main side reactions diverge?
A1: The reaction proceeds through a well-established catalytic cycle.[1][12][20] Understanding this cycle is key to diagnosing problems. The main productive cycle and the points where byproduct pathways diverge are illustrated below.
Caption: The productive Buchwald-Hartwig cycle and key byproduct pathways.
The cycle begins with the active L-Pd(0) catalyst undergoing oxidative addition with the halopyridine (Ar-X).[20] The amine then coordinates, and a base removes a proton to form a palladium-amido complex. The desired product is formed via reductive elimination , which regenerates the Pd(0) catalyst.[20]
-
Hydrodehalogenation can diverge from the palladium-amido complex via β-hydride elimination.[1]
-
Homocoupling can occur from the oxidative addition complex, especially if subsequent steps are slow.
Q2: How do I select the optimal ligand and precatalyst for my pyridine substrate?
A2: Ligand and precatalyst selection is arguably the most critical factor for success. Modern systems are based on bulky, electron-rich dialkylbiaryl phosphine ligands, which are commercially available as stable, easy-to-handle precatalysts.
| Ligand / Precatalyst | Substrate Class | Key Characteristics & Advantages |
| XPhos / XPhos Pd G3 | General purpose, good for 3- and 4-halopyridines, secondary amines. | A robust, widely used ligand. Provides a good balance of activity and stability.[6] |
| RuPhos / RuPhos Pd G3 | Good for sterically hindered substrates and some N-heterocyclic amines. | The di-isopropylphenyl group on the bottom ring enhances activity. |
| BrettPhos / BrettPhos Pd G3 | Excellent for primary amines and amides, including challenging substrates.[6][16] | The bulky tert-butyl group on the phosphorus and methoxy groups enhance stability and promote fast reductive elimination. |
| tBuXPhos | Extremely hindered substrates, 2-halopyridines. | One of the bulkiest ligands, designed to overcome severe steric challenges and prevent pyridine inhibition. |
-
Recommendation: For a new or challenging pyridine amination, screening a small panel of ligands (e.g., XPhos, RuPhos, and BrettPhos) is a highly effective strategy. Starting with a G3 or G4 precatalyst is recommended for reliability and ease of use.
Q3: What is the role of the base, and how does its strength and type influence side reactions?
A3: The base plays a crucial role in the catalytic cycle by deprotonating the amine-palladium complex to generate the key palladium-amido intermediate.[20][21] The choice of base can profoundly impact reaction efficiency and byproduct formation.[11]
-
Strong, Non-nucleophilic Bases (e.g., NaOtBu, KOtBu, LHMDS): These are the most common and often most effective bases, especially for less acidic amines and challenging aryl chlorides.[12] Their high basicity ensures rapid and irreversible deprotonation, driving the catalytic cycle forward. However, their high reactivity can also promote decomposition of sensitive functional groups on the substrates.[11]
-
Weaker Inorganic Bases (e.g., K₃PO₄, Cs₂CO₃): These bases are advantageous when substrates contain base-sensitive functionalities (e.g., esters).[12] They often require higher reaction temperatures to achieve sufficient rates.[12] Due to their lower solubility, the reaction can be heterogeneous, and factors like particle size and stirring rate can become important.[12]
-
Soluble Organic Bases (e.g., DBU): While attractive for creating homogeneous reaction mixtures, organic bases like DBU have generally been found to be ineffective for the key deprotonation step in standard Buchwald-Hartwig aminations due to a high kinetic barrier.[21][22]
Section 3: General Experimental Protocol
This protocol provides a robust starting point for the amination of a halopyridine. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen).
Caption: General workflow for a Buchwald-Hartwig amination experiment.
Step-by-Step Methodology:
-
Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the halopyridine (1.0 mmol), the amine (1.2 mmol, if solid), the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%), and the base (e.g., NaOtBu, 1.4 mmol). This step is best performed in a glovebox.
-
Sealing and Reagent Addition: Seal the vial with a cap containing a PTFE septum. Remove the vial from the glovebox. Add anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe. If the amine is a liquid, add it (1.2 mmol) via syringe.
-
Reaction: Place the vial in a preheated heating block or oil bath set to the desired temperature (e.g., 100 °C). Stir the reaction mixture vigorously for the required time (typically 4-24 hours).
-
Monitoring: Monitor the reaction progress by taking small aliquots via syringe and analyzing by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Carefully quench by adding water. Dilute with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the dried organic solution in vacuo. Purify the crude residue by flash column chromatography on silica gel to obtain the desired aminopyridine product.
References
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2008). A New Class of Easily Activated Palladium Precatalysts for Facile C−N Cross-Coupling Reactions and the Low Temperature Oxidative Addition of Aryl Chlorides. Journal of the American Chemical Society, 130(25), 8056–8067. [Link]
-
Ben-David, Y., et al. (2022). Scaffold design of Pd-precatalysts to address impurity profile in Buchwald-Hartwig coupling. ChemRxiv. [Link]
-
Buchwald–Hartwig amination. In Wikipedia. (2023, November 27). [Link]
-
Fors, B. P., et al. (2010). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(38), 13236–13239. [Link]
-
Viciu, M. S., et al. (2004). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society, 126(18), 5827–5837. [Link]
-
Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. (2021). [Link]
-
Blackmond, D. G., et al. (2011). A mechanistic investigation of hydrodehalogenation using ESI-MS. Dalton Transactions, 40(15), 3864–3869. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. (2023). [Link]
-
Li, X. (2021). The Asymmetric Buchwald–Hartwig Amination Reaction. Chinese Journal of Chemistry, 39(11), 3121-3131. [Link]
-
Lipshutz, B. H., et al. (2024). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. Organic Letters, 26(7), 1436–1441. [Link]
-
OpenChemHub. (2024, January 10). Ligand design for cross-couplings: phosphines [Video]. YouTube. [Link]
-
Sunesson, Y., et al. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 79(24), 11961–11969. [Link]
-
Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Novartis OAK. (2024). [Link]
-
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD-HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). [Link]
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2025). Request PDF. [Link]
-
Buchwald, S. L., et al. (2012). A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles. Organic Letters, 14(17), 4482–4485. [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? (2018, September 6). r/chemistry. [Link]
-
Dennis, J. M., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Ghaffari, B., et al. (2025). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]
-
Buchwald-Hartwig coupling troubleshooting. (2022, May 22). Chemistry Stack Exchange. [Link]
-
N‐Arylation via Buchwald–Hartwig reaction and their stereoselectivity in chemical glycosylations. (n.d.). ResearchGate. [Link]
-
Plenio, H., et al. (2019). Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Catalysis Science & Technology, 9(19), 5348-5353. [Link]
-
Torborg, C., & Beller, M. (2009). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Advanced Synthesis & Catalysis, 351(18), 3027-3043. [Link]
-
Barder, T. E., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(5), 1878–1881. [Link]
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (n.d.). MDPI. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (n.d.). Request PDF. [Link]
-
The Organic Chemistry Tutor. (2019, January 7). Buchwald-Hartwig coupling [Video]. YouTube. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. m.youtube.com [m.youtube.com]
- 6. entegris.com [entegris.com]
- 7. Palladium precatalysts for efficient reactions-SINOCOMPOUND [en.sinocompound.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. uwindsor.ca [uwindsor.ca]
- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Scaffold design of Pd-precatalysts to address impurity profile in Buchwald-Hartwig coupling - American Chemical Society [acs.digitellinc.com]
- 15. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. jk-sci.com [jk-sci.com]
- 21. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. chemrxiv.org [chemrxiv.org]
Technical Support Center: Palladium Catalyst Removal from Pyridine Products
Ticket ID: #8492 Topic: High Residual Palladium in Pyridine-Based API Intermediates Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open
Diagnostic & Initial Assessment
User Query: "I'm synthesizing a pyridine-based drug intermediate via Suzuki coupling. After standard workup (Celite filtration), my residual palladium is still >500 ppm. Recrystallization isn't working—the Pd seems to track with the product. How do I get this under 10 ppm?"
The Core Challenge: Competitive Chelation
The root cause of your issue is ligand competition . Unlike simple arenes, the pyridine nitrogen in your product acts as a Lewis base, coordinating strongly to the Palladium (Pd).
Standard filtration removes heterogeneous Pd (black particles), but your product is solubilizing the Pd as a homogeneous complex (e.g., [Pd(Product)₂Cl₂]). To remove it, you must introduce a scavenger with a significantly higher affinity constant (
Decision Matrix: Selecting a Purification Strategy
Use the following logic flow to select the correct protocol for your specific stage of development.
Figure 1: Decision matrix for selecting a palladium removal strategy based on scale and solubility.
Method A: Solid-Supported Scavengers (The Gold Standard)
For pyridine substrates, Trimercaptotriazine (TMT) functionalized silica is the most reliable solution. The tridentate nature of TMT forms a highly stable 1:1 complex with Pd, effectively "ripping" it away from the pyridine nitrogen [1].
Protocol: Si-TMT Batch Treatment
Applicability: Best for removing Pd(II) species from organic soluble products.
-
Dissolution: Dissolve your crude product in a compatible solvent (THF, Ethyl Acetate, or DCM). Avoid MeOH if possible, as it can reduce Pd(II) to colloidal Pd(0), which is harder to scavenge.
-
Dosage Calculation: Do not base the scavenger amount on the weight of the product. Base it on the residual Pd content.[1]
-
Rule of Thumb: Use 3–5 equivalents of scavenger relative to the residual Pd.[2]
-
Calculation: If you have 10g product with 1000 ppm Pd:
If Si-TMT loading is 0.5 mmol/g, add 0.56 g resin.
-
-
Incubation: Add the resin and stir.
-
Temperature: Heat to 50–60°C . Room temperature is often insufficient for breaking the Pyridine-Pd bond.
-
Time: 4 to 16 hours.[2]
-
-
Filtration: Filter the suspension through a 0.45 µm PTFE membrane or a tightly packed Celite pad.
-
Validation: Test filtrate via ICP-MS.
Comparative Data: Scavenger Efficiency on Pyridines
| Scavenger Type | Functional Group | Affinity Mechanism | Success Rate with Pyridines |
| Si-TMT | Trimercaptotriazine | Tridentate Chelation | High (Best for Pd(II)) |
| Si-Thiol | 1-Propanethiol | Monodentate Binding | Moderate (Good for Pd(0)) |
| Si-Diamine | Ethylenediamine | Bidentate Chelation | Low (Competes poorly with pyridine) |
Method B: Activated Carbon (Bulk Removal)
Activated carbon is cost-effective but non-selective. For pyridine derivatives, standard charcoal often fails because the pyridine ring adsorbs to the carbon, causing yield loss.
Recommendation: Use specialized carbon grades with high mesoporosity, such as Darco KB-B or Ecosorb C-941 [2].
Protocol: Carbon Adsorption
-
Slurry: Add activated carbon (10–20 wt% relative to product) to the solution.
-
Temperature: Heat to 50°C.
-
Time: Agitate for at least 12 hours.
-
Filtration: Filter over a Celite pad. Critical: Wash the cake copiously with polar solvent (e.g., 10% MeOH in DCM) to desorb your pyridine product while leaving the Pd adsorbed.
Method C: Chelation Extraction (Aqueous)
If solid scavengers are too expensive, use N-Acetylcysteine (NAC) . NAC is a water-soluble ligand that binds Pd aggressively, rendering it water-soluble.
Protocol: NAC Wash
-
Dissolve crude product in a water-immiscible solvent (e.g., EtOAc, DCM).
-
Prepare a 0.5 M aqueous solution of N-Acetylcysteine. Adjust pH to ~7–8 with NaOH (deprotonation enhances thiolate binding).
-
Perform a liquid-liquid extraction (wash organic layer with NAC solution 3x).
-
Wash with brine and dry.
Troubleshooting Guide (FAQ)
Q1: I used Si-TMT, but the Pd levels barely dropped. Why?
Possible Cause: The Pd is in the Pd(0) oxidation state (nanoparticles). TMT binds Pd(II) exceptionally well but struggles with metallic Pd(0). Fix:
-
Oxidative Spiking: Add a mild oxidant (e.g., open the flask to air or add trace benzoquinone) to oxidize Pd(0) to Pd(II) before adding the scavenger.
-
Switch Scavenger: Use Si-Thiol or Si-Thiourea , which have better affinity for Pd(0) species [3].
Q2: The scavenger stripped my product yield.
Possible Cause: Your product contains highly basic amines or is precipitating onto the silica surface. Fix:
-
Ensure the solvent volume is sufficient to keep the product fully soluble at room temperature.
-
Switch to a Polystyrene-based scavenger (e.g., MP-TMT) instead of Silica. Silica has acidic silanol groups that can bind basic pyridines.
Q3: Filtration is incredibly slow after treatment.
Possible Cause: Mechanical attrition of the silica beads during stirring has created "fines" that clog the filter. Fix:
-
Use an overhead stirrer (gentle agitation) instead of a magnetic stir bar (grinding action).
-
Add a layer of Celite on top of the filter paper before pouring the mixture.
Visualizing the Mechanism
Understanding why TMT works is crucial for process justification.
Figure 2: Mechanism of action. The tridentate TMT ligand displaces the monodentate pyridine ligands due to the chelate effect, immobilizing the Pd on the solid support.
References
-
Rosso, V. W., et al. (1997).[3] "Removal of Palladium from Organic Reaction Mixtures by Trimercaptotriazine." Organic Process Research & Development, 1(4), 311–314. [Link]
-
Garrett, C. E., & Prasad, K. (2004). "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Advanced Synthesis & Catalysis, 346(8), 889–900. [Link]
-
Biotage Application Note. (2023). "ISOLUTE® Si-Thiol - Metal Scavenger User Guide." Biotage Technical Resources. [Link]
-
Welch, C. J., et al. (2005). "Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research." Organic Process Research & Development, 9(2), 198–205. [Link]
Sources
Preventing homocoupling in reactions of 4-Ethoxy-3,5-diiodopyridine
Technical Support Center: Advanced Coupling Protocols Topic: Preventing Homocoupling in Reactions of 4-Ethoxy-3,5-diiodopyridine
Introduction: The Substrate Challenge
User Profile: You are working with 4-Ethoxy-3,5-diiodopyridine , a highly functionalized heterocyclic scaffold.
The Technical Paradox: This substrate presents a unique "push-pull" electronic conflict. The pyridine nitrogen is electron-withdrawing (inductive), activating the C-I bonds for oxidative addition. However, the 4-ethoxy group is a strong electron donor (mesomeric), which increases electron density at the C3 and C5 positions, potentially deactivating them compared to a bare halopyridine. Furthermore, the ethoxy group introduces significant steric hindrance proximal to the reaction sites.
The Consequence: These factors slow down the transmetallation step of the catalytic cycle. When the catalytic cycle stalls, the high-energy Palladium intermediates seek alternative pathways, most notably homocoupling .
This guide addresses the two distinct forms of homocoupling you will encounter:
-
Type A (Boronic Homocoupling): Dimerization of your coupling partner (Ar-Ar).
-
Type B (Pyridine Homocoupling): Dimerization of your starting material (Py-Py), often via a reductive Ullmann-type mechanism.
Module 1: The Mechanistic Root Cause
To prevent the issue, you must visualize where the cycle breaks. Homocoupling is rarely random; it is a symptom of a specific bottleneck in the catalytic cycle.
Diagram: The Divergent Catalytic Pathways
This diagram illustrates the competition between the productive Cross-Coupling cycle and the destructive Homocoupling pathways.
Caption: Figure 1. The "Stalled Cycle" mechanism. Steric bulk from the 4-OEt group slows transmetallation, allowing oxygen or disproportionation to trigger homocoupling.
Module 2: Troubleshooting Guide
Identify your specific impurity profile to select the correct solution.
Scenario A: You observe "Dimerized Boronic Acid" (Ar-Ar)
The most common issue. Your pyridine remains unreacted or partially reacted, but your boronic acid is consumed to form a biaryl.
| Root Cause | The "Why" (Mechanistic Insight) | The Fix |
| Oxygen Ingress | In the presence of O₂, the boronic acid undergoes oxidative homocoupling (Glaser/Hay type mechanism) catalyzed by Pd(II), bypassing the cross-coupling cycle entirely. | Rigorous Degassing: Do not just bubble N₂. Use the Freeze-Pump-Thaw method (3 cycles) or active sparging with Argon for >20 mins. |
| Fast Addition | If [Boronic Acid] >> [Pd-Complex], the excess boronic acid is prone to oxidation before it can transmetallate. | Slow Addition Protocol: Add the boronic acid (dissolved in solvent) via syringe pump over 1–2 hours. |
| Base Choice | Strong bases can accelerate the oxidation of boronic acids. | Switch to Mild Bases: Use Carbonates (K₂CO₃, Cs₂CO₃) or Phosphates (K₃PO₄) instead of Hydroxides or Alkoxides. |
Scenario B: You observe "Dimerized Pyridine" (Py-Py)
Less common, but critical. Two molecules of 4-Ethoxy-3,5-diiodopyridine couple together.
| Root Cause | The "Why" (Mechanistic Insight) | The Fix |
| Pd-Black Formation | If the catalytic cycle collapses and Pd(0) clusters form, they can catalyze Ullmann-type reductive coupling of aryl halides. | Stabilize the Catalyst: Increase ligand loading (L:Pd ratio > 2:1) or use a precatalyst like Pd(dppf)Cl₂ or Pd(PPh₃)₄ that is less prone to aggregation. |
| Reducing Conditions | Alcohols (like Ethanol/Isopropanol) can act as reducing agents, promoting homocoupling of the halide. | Solvent Switch: Move to non-protic polar solvents like Dioxane , DMF , or Toluene/Water biphasic systems. |
Module 3: The "Golden Standard" Protocol
This protocol is optimized for 4-Ethoxy-3,5-diiodopyridine to minimize steric clashes and prevent homocoupling.
Reagents:
-
Substrate: 4-Ethoxy-3,5-diiodopyridine (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.1 equiv per iodine site = 2.2 equiv total)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) - Chosen for its large bite angle and resistance to homocoupling.
-
Base: Cs₂CO₃ (3.0 equiv) - Cesium effect promotes solubility and transmetallation.
-
Solvent: 1,4-Dioxane / Water (4:1 ratio) - High solubility for the pyridine.
Step-by-Step Methodology:
-
Solvent Prep (Critical): Combine Dioxane and Water in a separate flask. Sparge with Argon for 30 minutes. Do not skip this.
-
Solids Loading: Charge the reaction vessel with the Pyridine substrate, Base, and Catalyst. Cap with a septum.
-
Evacuation: Evacuate the vessel and backfill with Argon (repeat 3 times).
-
Solvent Transfer: Transfer the degassed solvent to the reaction vessel via cannula or nitrogen-flushed syringe.
-
Temperature Ramp: Heat to 80°C.
-
Controlled Addition (The Secret Sauce): Dissolve the Boronic Acid in degassed Dioxane. Using a syringe pump, add this solution to the hot reaction mixture over 90 minutes .
-
Why? This keeps the concentration of Boronic Acid low, statistically favoring the reaction with the Pd-Pyridine complex (Cross-Coupling) over the reaction with another Boronic Acid molecule (Homocoupling).
-
Module 4: Decision Tree for Ligand Selection
The 4-ethoxy group creates a crowded environment. Standard ligands like PPh₃ might fail.[1] Use this logic flow to select the right tool.
Caption: Figure 2. Ligand selection logic based on steric demand. Buchwald ligands are preferred for hindered couplings to force the cycle forward.
FAQ: Rapid Response Unit
Q: I am seeing "Bis-coupling" (reaction at both C3 and C5) but I only want "Mono-coupling". Is this homocoupling? A: No, that is a selectivity issue, not homocoupling. Because C3 and C5 are chemically equivalent (symmetric), it is difficult to stop at one.
-
Tip: To favor mono-coupling, use a deficiency of the boronic acid (0.8 equiv) and run the reaction at a lower temperature (40-60°C).
Q: Can I use Pd/C (Heterogeneous Catalyst)? A: Generally, no for this specific substrate. Pd/C is prone to leaching and often requires higher temperatures which promote dehalogenation or homocoupling of the sensitive diiodo-pyridine. Homogeneous catalysis provides better control over the steric environment.
Q: My reaction turns black immediately. What does this mean? A: Rapid formation of "Pd Black" indicates your ligand is not holding onto the Palladium. The pyridine nitrogens might be displacing your phosphine ligands.
-
Fix: Switch to a stronger binding ligand (like dppf) or increase the ligand-to-metal ratio.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Adamo, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Role of the Base. Journal of the American Chemical Society, 128(21), 6829–6836. Link
-
Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link
Sources
Technical Support Center: Work-up Procedures for Pyridine-Containing Reaction Mixtures
From the Desk of the Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide addresses the common, and often frustrating, challenge of removing pyridine from reaction mixtures. Pyridine's high boiling point, miscibility with many solvents, and basicity necessitate specific work-up strategies. This document moves beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the purity of your compounds.
Safety First: Mandatory Handling Precautions
Before any work-up procedure, it is critical to acknowledge the hazards associated with pyridine. It is a flammable, toxic substance that can be absorbed through the skin and is harmful if inhaled.[1][2]
-
Ventilation : Always handle pyridine in a certified chemical fume hood to minimize inhalation of its harmful fumes.[2][3]
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical safety goggles, a lab coat, and suitable gloves. Nitrile gloves are often cited as resistant, but always consult your glove manufacturer's compatibility chart.[3][4]
-
Storage : Store pyridine in tightly sealed containers in a cool, well-ventilated area away from ignition sources and incompatible materials like strong oxidizing agents and acids.[1][4]
-
Waste Disposal : Never pour pyridine waste down the drain.[3][5] Collect it in a clearly labeled, sealed, and appropriate hazardous waste container for disposal according to your institution's and local regulations.[3][4]
Troubleshooting and FAQ Guide
This section addresses the most frequently encountered issues during the work-up of pyridine-containing reactions.
Q1: What is the most common and straightforward method to remove pyridine from a reaction mixture?
The most robust and widely used method is an acidic aqueous wash .[5] This technique is ideal when your desired product is stable in the presence of dilute acid.
The Causality: This is a classic acid-base extraction. Pyridine is a weak base (pKa of its conjugate acid, the pyridinium ion, is ~5.2). By washing the organic layer with a dilute aqueous acid like 1-2 M hydrochloric acid (HCl), you protonate the pyridine.[5][6] This forms pyridinium hydrochloride, a salt that is highly soluble in water but poorly soluble in most organic solvents.[7][8] The salt then partitions into the aqueous layer, which can be easily separated and removed.[6]
Self-Validation: After the acid wash, you can check the pH of the aqueous layer to ensure it remains acidic. If the aqueous layer becomes basic after washing, it indicates that not all the pyridine has been neutralized, and another acid wash is required.
Q2: My compound is sensitive to acid. How can I remove pyridine without an HCl wash?
For acid-sensitive compounds, the method of choice is washing with an aqueous copper(II) sulfate (CuSO₄) solution .[5][9]
The Causality: This method leverages coordination chemistry. Pyridine, through its nitrogen lone pair, acts as a ligand and forms a stable, water-soluble coordination complex with copper(II) ions.[8][10] This complex, like the pyridinium salt, preferentially partitions into the aqueous phase, effectively removing the pyridine from your organic layer.[11]
Self-Validation: This technique provides a convenient visual endpoint. An aqueous solution of CuSO₄ is light blue.[8] The pyridine-copper complex is a deep blue or violet color.[8][10] You should continue to wash the organic layer with fresh portions of the CuSO₄ solution until the blue color of the aqueous layer no longer deepens and remains the characteristic light blue of the copper sulfate solution.[9] This indicates that all the pyridine has been complexed and removed.[10]
Q3: I've performed several washes, but my TLC and/or NMR still shows residual pyridine. What should I do?
This is a common issue, as pyridine's high boiling point (115 °C) makes its complete removal by evaporation challenging.[12] The solution is often azeotropic distillation .
The Causality: An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation. Pyridine forms azeotropes with several solvents, including water and, more usefully for work-ups, toluene.[12][13][14] By adding a solvent like toluene to your crude product and then removing it under reduced pressure (on a rotary evaporator), you can co-evaporate the pyridine at a lower temperature than its own boiling point.[10][13]
Self-Validation: This is an empirical process. Typically, dissolving the product in toluene and evaporating to dryness 2-3 times is sufficient to remove trace amounts of pyridine.[9][13] Purity should be re-assessed by your chosen analytical method (TLC, NMR, GC) after the procedure.
Q4: My product is water-soluble, so I can't perform a standard organic/aqueous extraction. How do I handle pyridine removal?
This is a challenging scenario that requires a different approach. Standard acidic washes are not feasible as the product would be lost to the aqueous layer.
The Causality and Recommended Strategies:
-
High-Vacuum Evaporation/Lyophilization: If your product is non-volatile, you can attempt to remove the pyridine under high vacuum. Repeatedly dissolving the sample in a suitable solvent and evaporating may help.[11] For some products, freeze-drying (lyophilization) can be effective at removing volatile impurities like pyridine.[11][15]
-
pH Adjustment and Extraction: This is a delicate balancing act. If your product is an anion with a pyridinium counterion, you can try to carefully adjust the pH of the aqueous solution to be slightly basic (e.g., pH 8-9).[15] This deprotonates the pyridinium ion back to free pyridine, which is less water-soluble and can potentially be extracted out with an organic solvent like dichloromethane (DCM) or ethyl acetate.[15] This must be done cautiously to avoid degrading your product.
-
Chromatography: Ion-exchange chromatography can be a powerful tool. If your product is an anion, you can use an anion-exchange column. The free pyridine will not bind and will wash through, while the pyridinium cation can be displaced by the counterion in the mobile phase.[15] Alternatively, reverse-phase chromatography can sometimes separate the relatively polar pyridine from the product.[11]
Q5: Pyridine is quite toxic. What are some common, less hazardous alternatives I can use as a base or acid scavenger?
Reducing hazards is always a primary goal in process development. Several other bases can often be substituted for pyridine, depending on the specific reaction requirements.
Common Alternatives:
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA/Hünig's Base): These are non-nucleophilic alkylamine bases that are very effective acid scavengers.[16] They are generally more basic than pyridine and are often used in acylations and silylations.[17]
-
N-Methylimidazole (NMI): This is an excellent alternative that is often superior to pyridine in performance, though it can be more expensive.[17]
-
Inorganic Bases: For some reactions, simple inorganic bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) can be sufficient to neutralize acids formed during the reaction.[17]
The Causality: The choice of base is not always a simple substitution. Pyridine can sometimes act as a nucleophilic catalyst (e.g., in acylations with acid chlorides, forming an activated acyl pyridinium species), a role that sterically hindered bases like DIPEA cannot fulfill.[16] If this catalytic activity is required, adding a small amount of 4-Dimethylaminopyridine (DMAP) along with a bulkier amine base is a common strategy.[16]
Decision-Making Workflow for Pyridine Removal
The following diagram outlines a logical workflow for selecting the appropriate work-up procedure based on the properties of your target compound.
Caption: Decision tree for selecting a pyridine work-up procedure.
Key Experimental Protocols
Protocol 1: Standard Acidic Wash
-
Dilution: After the reaction is complete, dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, DCM).[6]
-
Transfer: Transfer the solution to a separatory funnel.
-
First Wash: Add a volume of 1 M aqueous HCl solution (typically 1/3 to 1/2 of the organic volume). Stopper the funnel, invert, and vent frequently. Shake vigorously for 30-60 seconds.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer.
-
Repeat: Repeat the wash with 1 M HCl one or two more times.[10]
-
Neutralization (Optional but Recommended): Wash the organic layer with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid, followed by a wash with brine to remove bulk water.[10]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[11]
Protocol 2: Copper Sulfate Wash for Acid-Sensitive Compounds
-
Dilution: Dilute the reaction mixture with a suitable water-immiscible organic solvent (e.g., ethyl acetate, DCM).
-
Transfer: Transfer the solution to a separatory funnel.
-
CuSO₄ Wash: Add a volume of saturated or 10-15% aqueous CuSO₄ solution.[10] Shake well. The aqueous layer should turn a deep blue/violet.[8]
-
Separation: Drain the aqueous layer.
-
Repeat: Continue washing with fresh portions of the CuSO₄ solution until the aqueous layer remains its original light blue color.[9]
-
Final Washes: Wash the organic layer with water or brine to remove any residual copper salts.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
Quantitative Data Summary
Understanding the physical properties of pyridine and its protonated form is key to designing effective work-up procedures.
| Property | Pyridine (C₅H₅N) | Pyridinium Hydrochloride (C₅H₅N·HCl) | Rationale for Work-up |
| Boiling Point | 115 °C[12] | 222-224 °C[7] | Pyridine's high boiling point makes it difficult to remove by simple evaporation, often requiring azeotropic removal. |
| pKa (of Conjugate Acid) | 5.2 | N/A | Allows for protonation with dilute mineral acids (pH << 5.2) to form the water-soluble salt. |
| Solubility in Water | Miscible | 85 g/100 mL[18][19] | The salt form is extremely water-soluble, facilitating its removal into an aqueous phase. |
| Solubility in Organics | High (in ethers, DCM, EtOAc, etc.) | Low (in nonpolar solvents) | The dramatic change in solubility upon protonation is the basis for the acidic extraction method. |
Regulatory Context: Residual Solvent Limits
In the pharmaceutical industry, residual solvents are strictly controlled. Pyridine is classified by the International Council for Harmonisation (ICH) as a Class 2 solvent , meaning it should be limited in pharmaceutical products due to its inherent toxicity.[20][21] The permitted daily exposure (PDE) is 2.0 mg/day, which corresponds to a concentration limit of 200 ppm in the final drug substance under Option 1 guidelines.[20] This underscores the importance of developing and validating robust removal procedures. Analytical methods, typically gas chromatography (GC), are used to quantify residual pyridine to ensure compliance.[22][23]
References
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What is best method to remove pyridine from a reaction mixture? - ResearchGate. (2014, April 2). ResearchGate. [Link]
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12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific. (2024, October 1). Post Apple Scientific. [Link]
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HAZARD SUMMARY - NJ.gov. NJ.gov. [Link]
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Pyridine Standard Operating Procedure - University of Washington. University of Washington. [Link]
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How can I remove the pyridine from the sugar compound? - ResearchGate. (2015, April 20). ResearchGate. [Link]
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Workup: Drying Methods - Department of Chemistry : University of Rochester. University of Rochester. [Link]
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Removing Pyridine : r/chemistry - Reddit. (2024, January 13). Reddit. [Link]
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How to remove pyridine from your reaction crude? - YouTube. (2022, August 8). YouTube. [Link]
- US5100514A - Separation of pyridine from water by extractive distillation - Google Patents.
-
Pyridine - SAFETY DATA SHEET - PENTA. PENTA. [Link]
-
Pyridine replacement in organic synthesis : r/chemistry - Reddit. (2011, January 21). Reddit. [Link]
-
Design and Control of Heterogeneous Azeotropic Column System for the Separation of Pyridine and Water | Industrial & Engineering Chemistry Research - ACS Publications. (2009, October 2). ACS Publications. [Link]
-
Which is the alternative of pyridine as a base ? | ResearchGate. (2015, March 8). ResearchGate. [Link]
-
removal of pyridine - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (2010, January 13). Sciencemadness Discussion Board. [Link]
-
Pyridine - Wikipedia. Wikipedia. [Link]
-
ECONOMIC RECOVERY OF PYRIDINE AND 3-METHYLPYRIDINE - ScholarlyCommons. (2010, April 1). ScholarlyCommons. [Link]
-
Generally Pyridine is used to trap Hydrochloride gas in Organic Synthesis. but pyridine is toxic, what alternatives can I use ? | ResearchGate. (2021, July 28). ResearchGate. [Link]
- WO2007052302A2 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters - Google Patents.
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Pyridine as a solvent doesn't want to evaporate : r/chemistry - Reddit. (2025, January 30). Reddit. [Link]
-
Remove Sticky Reagents. University of Rochester. [Link]
-
What is a suitable process to eliminate an excess of pyridine from an aqueous solution? - Chemistry Stack Exchange. (2023, April 7). Chemistry Stack Exchange. [Link]
-
Pyridine Hydrochloride - ChemBK. (2024, April 10). ChemBK. [Link]
-
Residual Solvent Analysis of Pharmaceutical Products - Agilent. Agilent. [Link]
-
ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents - Therapeutic Goods Administration (TGA). Therapeutic Goods Administration (TGA). [Link]
-
Q3C (R6) Step 5 - impurities: guideline for residual solvents - European Medicines Agency (EMA). (2019, August 9). European Medicines Agency (EMA). [Link]
-
Impurities: Guideline for Residual Solvents Q3C(R8) - ICH. (2021, April 22). ICH. [Link]
-
Quality Control in Pharmaceuticals: Residual Solvents Testing and Analysis - SciSpace. (2011, July 7). SciSpace. [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of 4-Ethoxy-3,5-diiodopyridine and 2,6-diiodopyridine in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the functionalization of heterocyclic scaffolds is a cornerstone of innovation. Dihalogenated pyridines, serving as versatile building blocks, offer a platform for constructing complex molecular architectures through transition-metal-catalyzed cross-coupling reactions. This guide presents an in-depth comparative analysis of two key iodinated pyridine intermediates: 4-Ethoxy-3,5-diiodopyridine and 2,6-diiodopyridine .
Our objective is to move beyond a simple catalog of reactions and delve into the fundamental principles governing their reactivity. By examining the interplay of electronic and steric effects, we aim to provide researchers with the predictive understanding necessary for rational reaction design, catalyst selection, and strategic synthesis of target molecules. This guide is grounded in experimental data and established mechanistic principles to ensure scientific integrity and practical utility.
Unpacking the Core Differences: An Electronic and Steric Profile
The reactivity of a halopyridine in palladium-catalyzed cross-coupling is predominantly dictated by the facility of the oxidative addition step, which is the insertion of the Pd(0) catalyst into the carbon-iodine (C-I) bond.[1][2][3] The rate of this step is highly sensitive to the electronic environment of the C-I bond and the steric hindrance around the reaction site.
4-Ethoxy-3,5-diiodopyridine:
-
Electronic Effects: This molecule presents a nuanced electronic profile. The ethoxy group at the C4 position is strongly electron-donating via resonance (+M effect), which increases the electron density of the pyridine ring, particularly at the ortho positions (C3 and C5). This enrichment of electron density at the carbon atoms of the C-I bonds makes them less electrophilic and, consequently, less prone to oxidative addition by the electron-rich Pd(0) catalyst. While the iodine atoms and the ring nitrogen are electron-withdrawing, the powerful donating effect of the C4-alkoxy group is a dominant factor that deactivates the molecule towards oxidative addition compared to unsubstituted halopyridines.
-
Steric Effects: The iodine atoms at C3 and C5 are adjacent to the moderately bulky ethoxy group. While not severely encumbering, this arrangement can present a degree of steric hindrance that may influence the approach of the palladium catalyst and its associated bulky ligands.
2,6-diiodopyridine:
-
Electronic Effects: The electronic landscape of 2,6-diiodopyridine is markedly different. The iodine atoms are located at the C2 and C6 positions, immediately adjacent to the strongly electron-withdrawing pyridine nitrogen atom. This proximity results in a significant polarization of the C-I bonds, rendering the carbon atoms highly electron-deficient (electrophilic).[1][4][5] This electron-poor nature dramatically facilitates the oxidative addition of the Pd(0) catalyst, making 2,6-diiodopyridine an intrinsically more reactive substrate in cross-coupling reactions.[1][5]
-
Steric Effects: The positioning of the iodine atoms adjacent to the nitrogen lone pair, the primary site for catalyst coordination, can introduce steric challenges.[6][7] This can sometimes inhibit the reaction or necessitate the use of specific ligands to create a suitable coordination environment for the catalyst.
Below is a diagram illustrating the key factors that influence the reactivity of these two molecules.
Caption: Key electronic factors governing reactivity.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in modern synthesis.[3] The disparate electronic properties of our two substrates lead to significant differences in their performance under typical Suzuki conditions. 2,6-diiodopyridine is expected to undergo coupling with relative ease, while 4-Ethoxy-3,5-diiodopyridine often requires more robust catalytic systems and more forcing conditions to achieve comparable yields.
| Feature | 4-Ethoxy-3,5-diiodopyridine | 2,6-diiodopyridine | Rationale & Insights |
| General Reactivity | Lower | Higher | The electron-deficient C-I bonds in 2,6-diiodopyridine are primed for oxidative addition, the rate-determining step.[1][2] |
| Typical Catalyst | Pd(OAc)₂ / Pd₂(dba)₃ with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).[3] | Pd(PPh₃)₄ or PdCl₂(dppf) are often sufficient.[8][9] | The deactivated nature of 4-ethoxy-3,5-diiodopyridine necessitates a more active catalyst system to overcome the higher activation energy for oxidative addition. |
| Base | Stronger bases (e.g., K₃PO₄, Cs₂CO₃).[8] | Milder bases (e.g., K₂CO₃, Na₂CO₃) are often effective.[8][10] | Stronger bases facilitate the transmetalation step, which can become rate-limiting if oxidative addition is sluggish. |
| Temperature | Often requires elevated temperatures (80-110 °C).[11] | Can often proceed at lower to moderate temperatures (RT to 80 °C). | Higher thermal energy is needed to drive the reaction for the less reactive substrate. |
| Selectivity | Mono-arylation can be achieved with careful control of stoichiometry. Di-arylation requires more forcing conditions. | Mono-arylation is challenging to control due to high reactivity; di-arylation is typically favored with excess boronic acid.[8] | The high reactivity of the first C-I bond in 2,6-diiodopyridine makes the subsequent reaction of the mono-arylated intermediate competitive. |
Experimental Protocol: Suzuki-Miyaura Coupling of 2,6-diiodopyridine
This protocol details a representative procedure for the di-arylation of 2,6-diiodopyridine, a common transformation leveraging its high reactivity.
Objective: To synthesize 2,6-diphenylpyridine from 2,6-diiodopyridine and phenylboronic acid.
Materials:
-
2,6-diiodopyridine (1.0 equiv)
-
Phenylboronic acid (2.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2,6-diiodopyridine, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Solvent Addition: Add a 3:1 mixture of 1,4-dioxane and degassed water. The use of an aqueous solvent system is common for Suzuki couplings and helps to dissolve the base.[8]
-
Degassing: Sparge the reaction mixture with argon for 10-15 minutes to remove any dissolved oxygen, which can deactivate the Pd(0) catalyst.
-
Reaction Execution: Heat the mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), checking for the consumption of the starting material. The reaction is typically complete within 12-24 hours.[8]
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 2,6-diphenylpyridine.
Caption: General workflow for Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Ethoxy-3,5-diiodopyridine
This protocol employs a more active catalytic system required for the less reactive 4-Ethoxy-3,5-diiodopyridine.
Objective: To synthesize 4-Ethoxy-3,5-bis(4-methoxyphenyl)pyridine.
Materials:
-
4-Ethoxy-3,5-diiodopyridine (1.0 equiv)
-
4-Methoxyphenylboronic acid (2.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.04 equiv)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 equiv)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
Toluene
-
Water (degassed)
Procedure:
-
Catalyst Pre-formation/Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 4-Ethoxy-3,5-diiodopyridine, 4-methoxyphenylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄. The use of an air-stable Pd(II) precatalyst with a bulky, electron-rich phosphine ligand like XPhos is crucial for activating the C-I bond.[3]
-
Solvent Addition: Add a 4:1 mixture of toluene and degassed water.
-
Degassing: Sparge the mixture with argon for 10-15 minutes.
-
Reaction Execution: Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography.
Reactivity in Sonogashira and Buchwald-Hartwig Reactions
The reactivity trends observed in the Suzuki-Miyaura coupling are generally mirrored in other key palladium-catalyzed reactions.
Sonogashira Coupling: This reaction forms C(sp²)-C(sp) bonds between aryl halides and terminal alkynes.[12]
-
2,6-diiodopyridine: Reacts readily under standard Sonogashira conditions (Pd catalyst, Cu(I) co-catalyst, amine base).[13] Both mono- and di-alkynylation can be achieved, although selective mono-substitution can be challenging.[13]
-
4-Ethoxy-3,5-diiodopyridine: Its reduced electrophilicity necessitates more forcing conditions, such as higher temperatures or more active, copper-free catalyst systems, to achieve efficient coupling.
Buchwald-Hartwig Amination: This powerful method forges C-N bonds. The catalytic cycle also begins with the crucial oxidative addition step.[14]
-
2,6-diiodopyridine: The electron-deficient nature of the C-I bonds facilitates oxidative addition, making it a highly suitable substrate for amination reactions.
-
4-Ethoxy-3,5-diiodopyridine: The electron-donating ethoxy group disfavors oxidative addition, rendering this substrate significantly less reactive. Successful amination typically requires state-of-the-art catalyst systems, often employing specialized bulky phosphine or N-heterocyclic carbene (NHC) ligands and strong bases.[15][16]
The general catalytic cycle for these palladium-catalyzed reactions is illustrated below.
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
Conclusion and Strategic Recommendations
The choice between 4-Ethoxy-3,5-diiodopyridine and 2,6-diiodopyridine is not merely a matter of substrate availability but a critical strategic decision in synthesis design.
-
2,6-diiodopyridine is the substrate of choice for rapid, efficient di-functionalization. Its high intrinsic reactivity, driven by the electron-withdrawing nature of the adjacent pyridine nitrogen, allows for coupling under relatively mild conditions with standard catalytic systems. However, this high reactivity makes selective mono-functionalization a significant challenge that requires careful control over stoichiometry and reaction conditions.
-
4-Ethoxy-3,5-diiodopyridine is a less reactive, more challenging substrate. The deactivating effect of the electron-donating C4-ethoxy group necessitates the use of more sophisticated, highly active catalyst systems and often more forcing conditions. This lower reactivity, however, can be strategically advantageous. It may allow for more controlled, selective mono-functionalization or enable its use in complex, multi-step syntheses where differential reactivity with other halogenated sites is desired.
By understanding the fundamental electronic and steric drivers of reactivity, researchers can select the appropriate building block and tailor reaction conditions to achieve their synthetic goals with greater efficiency and predictability.
References
- Application Notes and Protocols for Sonogashira Coupling of Terminal Alkynes with 2,6-Dibromopyridine. Benchchem.
- Application Notes and Protocols for Suzuki Coupling Reactions Using 2,6-Dibromopyridine. Benchchem.
- Application Notes and Protocols: 2,6-Dichloro-4-iodopyridine as a Versatile Intermediate for the Synthesis of Trisubstituted Pyridines. Benchchem.
- A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. Benchchem.
- 2,6-Dichloropyridine: A Comparative Guide to its Efficacy in Cross-Coupling Reactions. Benchchem.
- Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
-
Sonogashira coupling. Wikipedia. Available at: [Link]
-
C–C coupling reaction of 2,6-dibromopyridine and phenylboronic acid. ResearchGate. Available at: [Link]
- Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus de l'Académie des Sciences.
- Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and. ACS Publications.
-
Experimental section Materials and synthesis 3,5-Dibromopyridine, 4-bromotoluene, Ni(NO3)2·6H2O, Fe(NO3)3·9H2O and N,N - The Royal Society of Chemistry. The Royal Society of Chemistry. Available at: [Link]
- A Comparative Analysis of the Reactivity of 2,6- Dibromopyridine and 2-Amino-6-bromopyridine for Pharmaceutical and Agrochemical Synthesis. Benchchem.
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
- Technical Support Center: Optimizing 2,6-Dichloropyridine Reactions. Benchchem.
-
Stereoelectronic effects on stability and reactivity of organic molecules: from control of molecular conformations to faster cyc. SlidePlayer. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Comment on "The Interplay between Steric and Electronic Effects in S(N)2 Reactions". ResearchGate. Available at: [Link]
-
A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science (RSC Publishing). Available at: [Link]
-
A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. MDPI. Available at: [Link]
-
Probing the Role of Steric and Electronic Effects on the Synthesis, Properties, and Reactivity of Low Oxidation State Rare-Earth and Actinide Metal Complexes. eScholarship. Available at: [Link]
- Application Notes and Protocols for Suzuki Coupling Reactions Involving 4'-Amino-3',5'-dichloroacetophenone. Benchchem.
-
17.2: Palladium catalyzed couplings. Chemistry LibreTexts. Available at: [Link]
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- 9. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines [comptes-rendus.academie-sciences.fr]
- 10. researchgate.net [researchgate.net]
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- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
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- 15. researchgate.net [researchgate.net]
- 16. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
A Senior Application Scientist's Guide to NMR Analysis of 4-Ethoxy-3,5-diiodopyridine and its Cross-Coupling Reaction Products
Introduction
In the landscape of modern synthetic chemistry, halogenated heterocycles are indispensable building blocks. Among these, 4-ethoxy-3,5-diiodopyridine stands out as a versatile scaffold, particularly in the development of novel pharmaceuticals and functional materials. Its two reactive iodine atoms provide orthogonal handles for sequential C-C and C-N bond-forming reactions, allowing for the construction of complex molecular architectures.
The success of any synthetic campaign hinges on the unambiguous characterization of intermediates and final products. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of this analytical process. This guide provides an in-depth, practical comparison of the NMR spectroscopic signatures of 4-ethoxy-3,5-diiodopyridine and its derivatives formed through common palladium-catalyzed cross-coupling reactions. We will move beyond simple data reporting to explain the causality behind spectral changes, empowering researchers to confidently monitor their reactions and elucidate the structures of their target molecules.
Part 1: NMR Fingerprint of the Starting Material: 4-Ethoxy-3,5-diiodopyridine
The molecular symmetry of 4-ethoxy-3,5-diiodopyridine results in a deceptively simple NMR spectrum. Understanding this baseline signature is critical for identifying its consumption and the formation of new products.
The electron-donating character of the ethoxy group at the C-4 position increases electron density in the ring, while the electronegative nitrogen atom and the two iodine atoms withdraw electron density.[1][2] The protons at the C-2 and C-6 positions are chemically and magnetically equivalent, as are the iodine-bearing carbons at C-3 and C-5.
Predicted ¹H and ¹³C NMR Chemical Shifts:
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Rationale |
| H-2, H-6 | ~8.3 - 8.5 (singlet) | ~150 - 153 | Deshielded by the adjacent electronegative nitrogen atom.[3] The singlet multiplicity arises from the plane of symmetry. |
| C-4 | N/A | ~165 - 168 | Significantly deshielded due to the direct attachment of the electronegative oxygen atom.[4] |
| C-3, C-5 | N/A | ~88 - 92 | Shielded due to the "heavy atom effect" of the directly attached iodine, a common phenomenon in halogenated aromatics. |
| C-2, C-6 | N/A | ~150 - 153 | Deshielded by the adjacent nitrogen atom. |
| -OCH₂ CH₃ | ~4.1 - 4.3 (quartet) | ~65 - 68 | Deshielded by the adjacent oxygen. The quartet splitting is due to coupling with the three methyl protons. |
| -OCH₂CH₃ | ~1.4 - 1.6 (triplet) | ~14 - 16 | Typical chemical shift for an aliphatic methyl group. The triplet splitting is due to coupling with the two methylene protons. |
Part 2: Comparative Analysis of Cross-Coupling Reaction Products
The true analytical power of NMR is revealed when we monitor the transformation of our starting material. The introduction of new substituents via cross-coupling reactions breaks the molecule's symmetry, leading to predictable and diagnostic changes in the NMR spectra. We will explore three ubiquitous transformations: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings.
A. Suzuki-Miyaura Coupling: C-C Bond Formation with Arylboronic Acids
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds.[5] Reacting 4-ethoxy-3,5-diiodopyridine with one or two equivalents of an arylboronic acid allows for the introduction of aryl substituents.
Caption: Suzuki-Miyaura reaction pathway.
Key NMR Spectral Changes:
-
Loss of Symmetry: The most immediate change upon mono-substitution is the loss of the molecule's C₂ symmetry. The once-equivalent H-2 and H-6 protons become distinct, as do C-2/C-6 and C-3/C-5.
-
Appearance of New Aromatic Signals: New signals corresponding to the coupled aryl group will appear in both the ¹H and ¹³C spectra.
-
Upfield Shift of C-3/C-5: The carbon atom that undergoes coupling (e.g., C-3) will experience a significant downfield shift as the C-I bond is replaced by a C-C bond, moving from ~90 ppm to the typical aromatic range of 120-140 ppm.
Comparative NMR Data: Suzuki-Miyaura Reaction with Phenylboronic Acid
| Assignment | Starting Material (¹H / ¹³C) | Mono-Phenyl Product (¹H / ¹³C) | Di-Phenyl Product (¹H / ¹³C) |
| H-2 | 8.4 s | ~8.5 d | ~8.6 s |
| H-6 | 8.4 s | ~8.3 s | ~8.6 s |
| Phenyl-H | N/A | 7.3-7.6 m | 7.3-7.6 m |
| C-3 | ~90 | ~138 | ~139 |
| C-5 | ~90 | ~92 | ~139 |
| Ethoxy | 4.2 q, 1.5 t / 66, 15 | 4.2 q, 1.5 t / 66, 15 | 4.3 q, 1.5 t / 67, 15 |
B. Sonogashira Coupling: C-C Bond Formation with Terminal Alkynes
The Sonogashira coupling provides a powerful route to introduce C(sp)-C(sp²) bonds, which are valuable in materials science and as precursors for further transformations.[6][7]
Caption: Buchwald-Hartwig amination pathway.
Key NMR Spectral Changes:
-
Significant Upfield Shift of Aromatic Protons: The introduction of an electron-donating amino group causes a noticeable upfield shift (to lower ppm values) of the remaining pyridine proton(s) compared to the starting material.
-
Appearance of Amine Proton Signals: New signals corresponding to the protons on the newly introduced amine will appear. If a primary amine (RNH₂) is used, an N-H signal may be observed, though it is often broad and its chemical shift is highly dependent on solvent and concentration.
-
C-N Carbon Signal: The carbon atom where amination occurred will shift significantly downfield from the C-I position (~90 ppm) to a C-N position (~145-155 ppm).
Comparative NMR Data: Buchwald-Hartwig Reaction with Morpholine
| Assignment | Starting Material (¹H / ¹³C) | Mono-Morpholinyl Product (¹H / ¹³C) | Di-Morpholinyl Product (¹H / ¹³C) |
| H-2 | 8.4 s | ~8.1 s | ~7.9 s |
| H-6 | 8.4 s | ~8.0 s | ~7.9 s |
| Morpholine N-CH₂ | N/A | ~3.2 t | ~3.1 t |
| Morpholine O-CH₂ | N/A | ~3.8 t | ~3.9 t |
| C-3 | ~90 | ~150 | ~152 |
| C-5 | ~90 | ~91 | ~152 |
| Ethoxy | 4.2 q, 1.5 t / 66, 15 | 4.0 q, 1.4 t / 65, 14 | 3.9 q, 1.4 t / 64, 14 |
Part 3: Experimental Protocols & Advanced Methods
Trustworthy data begins with robust experimental design. The following protocols provide a self-validating framework for reaction monitoring and product characterization.
General Protocol for a Trial Cross-Coupling Reaction and NMR Analysis
-
Reaction Setup: In an oven-dried vial under an inert atmosphere (e.g., Argon), combine 4-ethoxy-3,5-diiodopyridine (1 equiv.), the coupling partner (e.g., phenylboronic acid, 1.1 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and a suitable base (e.g., K₂CO₃, 2 equiv.).
-
Solvent Addition: Add a degassed solvent (e.g., Dioxane/H₂O mixture for Suzuki).
-
Reaction: Heat the mixture to the desired temperature (e.g., 90 °C) and monitor by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
-
NMR Sample Preparation: Accurately weigh ~5-10 mg of the purified product and dissolve in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.
-
NMR Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be used to achieve a good signal-to-noise ratio, which is particularly important for ¹³C NMR due to the low natural abundance of the ¹³C isotope. [8] * For complex or unexpected products, acquire 2D NMR spectra (COSY, HSQC, HMBC) for unambiguous structural assignment.
-
Workflow for Structural Elucidation
For products where the structure is not immediately obvious, a systematic approach combining 1D and 2D NMR techniques is essential.
Caption: Logical workflow for NMR-based structure elucidation.
Conclusion
NMR spectroscopy provides a detailed, dynamic picture of the chemical transformations of 4-ethoxy-3,5-diiodopyridine. By understanding the foundational NMR signature of this symmetric starting material, researchers can readily interpret the spectral changes that signal successful cross-coupling. The loss of symmetry, the appearance of new signals from the coupled fragment, and the characteristic shifts of the carbon atoms at the reaction sites serve as reliable diagnostic markers for Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This guide equips the modern researcher with the predictive framework and practical protocols necessary to accelerate discovery and ensure the structural integrity of their synthesized molecules.
References
-
ACS Publications . 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Modeling. [Link]
- Polish Academy of Sciences. NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques.
-
Defense Technical Information Center . 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a) - Pyridine Derivatives. [Link]
-
Royal Society of Chemistry . Pyridine-induced shifts in the 1H nuclear magnetic resonance spectra of 20-hydroxypregnane derivatives. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
ResearchGate . 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. [Link]
-
Royal Society of Chemistry . Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]
-
ACS Publications . Halogen complexes of pyridines. A proton and carbon-13 nuclear magnetic resonance study. The Journal of Organic Chemistry. [Link]
-
ResearchGate . 1 H NMR spectra of a) pyridine macrocycle 1, b) halogen-bonded.... [Link]
-
Pearson+ . The chemical shifts of the C-2 hydrogen in the spectra of pyrrole.... [Link]
-
National Center for Biotechnology Information . 13C NMR Spectrum (1D, 50 MHz, dmso, predicted) (NP0043940) - NP-MRD. [Link]
-
Royal Society of Chemistry . Supporting information for a publication. [Link]
-
ChemRxiv . 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. [Link]
-
ResearchGate . Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. [Link]
-
Semantic Scholar . 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link]
-
ACS Publications . Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]
-
PubMed . NMR study of the interaction of P-450 with 4-methoxypyridine. [Link]
-
Royal Society of Chemistry . Experimental section Materials and synthesis. [Link]
-
Wikipedia . Sonogashira coupling. [Link]
-
SpectraBase . 4-Ethoxy-3-nitropyridine - Optional[17O NMR] - Chemical Shifts. [Link]
-
Repositorio UCHILE . Unexpected Diastereotopic Behaviour in the 1H NMR Spectrum of 1,4-Dihydropyridine Derivatives Triggered by Chiral and Prochiral. [Link]
-
National Center for Biotechnology Information . Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. [Link]
-
Royal Society of Chemistry . Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. [Link]
-
Compound Interest . A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]
-
Organic Chemistry Portal . Sonogashira Coupling. [Link]
-
YouTube . The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]
-
Organic Chemistry Portal . Suzuki Coupling. [Link]
-
Chemistry LibreTexts . Buchwald-Hartwig Amination. [Link]
-
University of Southampton ePrints . Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. [Link]
-
KPU Pressbooks . 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I. [Link]
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- 4. compoundchem.com [compoundchem.com]
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- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]
A Senior Application Scientist's Guide to the Mass Spectrometry of Halogenated Pyridine Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for Halogenated Pyridines
Halogenated pyridines are a cornerstone of modern chemical and pharmaceutical sciences. Their unique electronic properties and synthetic versatility make them indispensable building blocks in the creation of a vast array of agrochemicals, pharmaceuticals, and functional materials. The identity, purity, and quantity of these compounds are of paramount importance, and mass spectrometry (MS) stands as a principal analytical technique for their characterization.
This guide, from the perspective of a seasoned application scientist, provides an in-depth comparison of mass spectrometric approaches for the analysis of halogenated pyridine compounds. We will explore the nuances of ionization techniques, decipher complex fragmentation patterns, and compare analytical workflows and instrumentation, all supported by experimental data and established scientific principles. Our goal is to equip you with the practical knowledge to make informed decisions in your analytical endeavors.
Choosing the Right Tool for the Job: A Comparative Look at Ionization Techniques
The journey of a molecule through a mass spectrometer begins with ionization. The choice of ionization technique is critical and depends on the physicochemical properties of the analyte, including its polarity, volatility, and thermal stability. For halogenated pyridines, the most common choices are Electron Ionization (EI), Electrospray Ionization (ESI), and Atmospheric Pressure Chemical Ionization (APCI).
| Ionization Technique | Principle | Best Suited For | Advantages | Disadvantages |
| Electron Ionization (EI) | A high-energy electron beam bombards the analyte in the gas phase, causing the ejection of an electron to form a radical cation (M+•). | Volatile and thermally stable compounds. | Provides detailed structural information through extensive fragmentation. Reproducible fragmentation patterns are excellent for library matching. | Can lead to the absence of a molecular ion for labile compounds. Requires the analyte to be volatile. |
| Electrospray Ionization (ESI) | A high voltage is applied to a liquid sample to create an aerosol of charged droplets. As the solvent evaporates, the analyte molecules become charged, typically through protonation ([M+H]+) or deprotonation ([M-H]-). | Polar and non-volatile compounds. | "Soft" ionization technique that typically keeps the molecular ion intact. Excellent for LC-MS applications. | Can be susceptible to ion suppression from matrix components. Less effective for non-polar compounds. |
| Atmospheric Pressure Chemical Ionization (APCI) | The analyte is nebulized and vaporized. A corona discharge ionizes the solvent vapor, which then transfers a charge to the analyte through chemical reactions. | Moderately polar to non-polar, volatile compounds. | Less susceptible to matrix effects than ESI. Can ionize a broader range of compounds than ESI. | Can cause more in-source fragmentation than ESI. Requires the analyte to be thermally stable. |
Expert Insight: For many halogenated pyridines, which are often volatile and thermally stable, GC-MS with Electron Ionization (EI) is a powerful tool for structural elucidation due to its reproducible and detailed fragmentation patterns. However, for more complex, polar, or thermally labile derivatives, such as those developed in drug discovery, LC-MS with ESI or APCI is the preferred method. ESI is particularly effective for polar halogenated pyridines that can be readily protonated, while APCI offers an advantage for less polar analogues.
Deciphering the Fragments: Understanding the Mass Spectra of Halogenated Pyridines
The fragmentation of halogenated pyridines in mass spectrometry is a rich source of structural information. The type of halogen, its position on the pyridine ring, and the ionization method all influence the resulting mass spectrum.
Electron Ionization (EI) Fragmentation
Under EI conditions, halogenated pyridines typically undergo a series of characteristic fragmentation reactions.
Characteristic Isotopic Patterns: The presence of chlorine or bromine atoms is readily identified by their distinct isotopic patterns. A compound with one chlorine atom will exhibit a molecular ion cluster with peaks at M and M+2 in an approximate 3:1 ratio of intensities. A compound with one bromine atom will show a molecular ion cluster with peaks at M and M+2 in an approximate 1:1 ratio.
Key Fragmentation Pathways:
-
Halogen Loss: The most common initial fragmentation is the loss of the halogen atom as a radical, leading to the formation of a pyridinium cation. The ease of this cleavage depends on the C-X bond strength (C-I < C-Br < C-Cl < C-F).
-
HCN Loss: A characteristic fragmentation of the pyridine ring is the loss of a neutral hydrogen cyanide (HCN) molecule, resulting in a fragment ion with a mass 27 Da less than the precursor ion.
-
Ring Cleavage: Further fragmentation can lead to the cleavage of the pyridine ring, producing smaller charged fragments.
Positional Isomer Effects: The position of the halogen on the pyridine ring can influence the fragmentation pattern. For example, in the EI spectrum of 2-chloropyridine, the molecular ion is the base peak, and a significant fragment is observed at m/z 78, corresponding to the loss of a chlorine radical. Subsequent loss of HCN from the pyridinium cation leads to a fragment at m/z 51.
Mastering the Pyridine Problem: A Comparative Guide to Ligands for Suzuki-Miyaura Coupling
Executive Summary
The Suzuki-Miyaura coupling of pyridine derivatives—specifically 2-substituted pyridines—is notoriously difficult, often termed "The 2-Pyridyl Problem." This difficulty arises from two distinct failure modes: catalyst poisoning by the pyridine nitrogen and protodeboronation of 2-pyridyl boronates.
This guide moves beyond generic coupling advice to provide a technical, comparative analysis of ligand performance specifically for pyridine substrates. It synthesizes data from high-throughput screening and mechanistic studies to identify the most robust catalytic systems for drug discovery and process chemistry.
Part 1: Mechanistic Deep Dive
To select the right ligand, one must understand the failure mechanism. Unlike simple aryl-aryl couplings, pyridines introduce a competitive binding pathway.
The "Poisoned" Cycle: Electron-deficient pyridines (e.g., 2-chloropyridine) are reluctant to undergo oxidative addition. Furthermore, the basic nitrogen atom can displace labile ligands on the Palladium center, forming a stable, inactive Pd(II)-pyridine complex (the "resting state sink") that arrests the catalytic cycle.
The Ligand Solution: Bulky, electron-rich ligands (e.g., Buchwald phosphines) serve two roles:
-
Steric Bulk: Prevents the pyridine nitrogen from coordinating to the Pd center.
-
Electron Density: Accelerates oxidative addition into the strong C-Cl bond of chloropyridines.
Figure 1: The catalytic cycle highlighting the competitive "poisoning" pathway (red) where pyridine nitrogen binds to Palladium, halting the reaction. Bulky ligands prevent this specific step.
Part 2: Comparative Ligand Analysis
The following analysis categorizes ligands based on their utility for 2-halopyridines (electrophile) and pyridine-boronates (nucleophile).
Table 1: Ligand Performance Matrix
| Ligand Class | Top Contenders | Best For... | Key Advantage | Limitations |
| Tier 1: The Workhorses | SPhos , XPhos | 2-Chloropyridines, Heteroaryl-Heteroaryl coupling | High Activity: Overcomes C-Cl bond strength; prevents N-coordination. | SPhos can be air-sensitive in solution over long periods. |
| Tier 2: The Specialists | A-taPhos , RuPhos | Highly hindered substrates, Aryl Tosylates | Stability: A-taPhos offers superior stability and turnover for difficult electrophiles. | Higher cost; A-taPhos requires specific activation. |
| Tier 3: NHC Ligands | PEPPSI-IPr , PEPPSI-IPent | Microwave chemistry, "Green" solvents | Robustness: Extremely stable to air/moisture; excellent in alcohols/water. | Can require higher temperatures to initiate.[1] |
| Tier 4: The Legacy | Pd(dppf)Cl₂ , Pd(PPh₃)₄ | 2-Bromopyridines (Simple) | Availability: Cheap, standard for non-challenging bromides. | Fails with chlorides; prone to poisoning by pyridine N. |
Detailed Analysis
1. The Gold Standard: SPhos & XPhos Buchwald's biaryl phosphines are the primary recommendation for pyridine couplings.
-
SPhos: The methoxy groups on the biaryl backbone provide stability and electron richness. It is particularly effective for coupling 2-chloropyridines with boronic acids, often achieving >90% yields where PPh3 fails (<10%).
-
XPhos: Similar to SPhos but with isopropyl groups, offering slightly different steric coverage. It is often the "go-to" for aryl tosylates and chlorides.
2. The "Green" Alternative: PEPPSI-IPr The PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) system uses an N-Heterocyclic Carbene (NHC) ligand.
-
Why it works: The bulky NHC ligand is even better at preventing N-poisoning than phosphines.
-
Use Case: Excellent for reactions run in water/alcohol mixtures or under microwave irradiation .[2] It is less susceptible to oxidation than phosphines.
3. The Advanced Specialist: A-taPhos A-taPhos is a newer generation dialkylbiaryl phosphine.
-
Performance: In head-to-head studies with difficult aryl tosylates and aminopyridines , A-taPhos has demonstrated higher turnover numbers (TON) and conversion rates than XPhos. It is the ligand of choice when SPhos/XPhos yields plateau at ~60-70%.
Part 3: The Nucleophile Challenge (Protodeboronation)
When the pyridine ring is on the boron species (e.g., 2-pyridylboronic acid), the challenge changes. These species are highly unstable and prone to protodeboronation (losing the boron group before coupling).
Strategic Solutions:
-
Switch the Roles: If possible, use 2-halopyridine + Aryl Boronic Acid (more stable).
-
MIDA Boronates: Use N-methyliminodiacetic acid (MIDA) boronates. These slowly release the active boronic acid, keeping the concentration low and minimizing decomposition.
-
BF3K Salts: Potassium trifluoroborates are more stable than free boronic acids and work well with Catacxium A or XPhos .
Part 4: Master Experimental Protocols
Protocol A: High-Performance General Coupling (SPhos/XPhos)
Best for: 2-Chloropyridines, Heteroaryl-Heteroaryl couplings.
Materials:
-
Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) OR XPhos Pd G4 (2 mol%).
-
Base: K₃PO₄ (2.0 equiv).
-
Solvent: n-Butanol / Water (4:1 v/v) or 1,4-Dioxane / Water (4:1 v/v).
-
Temperature: 80–100 °C.[3]
Step-by-Step:
-
Pre-complexation (if using Pd(OAc)₂ + Ligand): In a vial, dissolve Pd(OAc)₂ and SPhos in the organic solvent. Stir at room temperature for 5 mins (solution turns from orange to yellow/pale).
-
Loading: Add the 2-halopyridine (1.0 equiv), boronic acid (1.2–1.5 equiv), and K₃PO₄.
-
Degassing: Add the water. Sparge with Argon or Nitrogen for 5 minutes. Oxygen inhibition is a common failure mode.
-
Reaction: Seal the vessel and heat to 80–100 °C for 2–12 hours.
-
Workup: Cool, dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.
Protocol B: Microwave-Assisted "Difficult" Coupling (PEPPSI)
Best for: Sterically hindered substrates, rapid screening.
Materials:
-
Catalyst: PEPPSI-IPr (1–2 mol%).
-
Base: K₂CO₃ or Cs₂CO₃ (2.0 equiv).
-
Solvent: Dioxane / Water (1:1) or pure Ethanol.
-
Conditions: Microwave irradiation, 120 °C, 10–20 minutes.
Part 5: Troubleshooting Decision Tree
Use this logic flow to diagnose and fix low-yielding reactions.
Figure 2: Decision matrix for optimizing pyridine Suzuki couplings.
References
-
Martin, R., & Buchwald, S. L. (2008).[4] Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[5][6] Accounts of Chemical Research, 41(11), 1461–1473. Retrieved from [Link]
-
Organ, M. G., et al. (2009). Solvent-Free Microwave-Assisted Suzuki-Miyaura Coupling Catalyzed by PEPPSI-iPr.[7] Synlett, 1761-1764.[7] Retrieved from [Link]
-
Knapp, D. M., & Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[8] Journal of the American Chemical Society, 131(20), 6961–6963. Retrieved from [Link]
- Billingsley, K. L., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Halides with Aryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366.
Sources
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- 2. Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions | MDPI [mdpi.com]
- 3. papers.ssrn.com [papers.ssrn.com]
- 4. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Solvent-Free Microwave-Assisted Suzuki-Miyaura Coupling Catalyzed by PEPPSI-iPr [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
Validation of a new synthetic route to substituted 4-ethoxypyridines
Technical Comparison: Pd-Catalyzed C-O Coupling vs. Classical for 4-Ethoxypyridine Scaffolds
Executive Summary
The 4-ethoxypyridine moiety is a critical pharmacophore in kinase inhibitors and a versatile intermediate in heterocyclic synthesis. Historically, its installation has relied on classical Nucleophilic Aromatic Substitution (
This guide validates a modern synthetic alternative : Palladium-catalyzed C-O cross-coupling using bulky biaryl phosphine ligands (specifically RockPhos). We compare this "New Route" against the "Old Standard" (
Key Finding: While the classical
The Challenge: Why 4-Ethoxypyridine?
Synthesizing 4-alkoxypyridines presents a unique set of chemical engineering challenges:
-
Precursor Instability: The primary starting material, 4-chloropyridine, is unstable as a free base. It undergoes self-quaternization (polymerization) at room temperature, necessitating storage as the hydrochloride salt.
-
Ambident Nucleophilicity (The Pyridone Trap): Attempting to synthesize these ethers via alkylation of 4-hydroxypyridine (4-pyridone) often results in N-alkylation (thermodynamic product) rather than the desired O-alkylation (kinetic product), leading to difficult separations.
-
Regioselectivity: In poly-halogenated pyridines, the C4 position is generally less reactive toward
than the C2 position, requiring forcing conditions that degrade sensitive functional groups.
The Contenders: Mechanistic Comparison
Method A: Classical (The Baseline)
-
Reagents: 4-Chloropyridine HCl, Sodium Ethoxide (NaOEt), Ethanol.
-
Conditions: Reflux (
), 4-12 hours. -
Mechanism: Addition-Elimination via a Meisenheimer complex. The pyridine nitrogen acts as an electron sink to stabilize the anionic intermediate.
Method B: Pd-Catalyzed C-O Coupling (The New Route)
-
Reagents: 4-Chloropyridine HCl, Ethanol, Pd(OAc)
, RockPhos (Ligand), Cs CO . -
Conditions:
to , Toluene or 1,4-Dioxane. -
Mechanism: The catalytic cycle involves oxidative addition of the aryl chloride to Pd(0), coordination of the alcohol, deprotonation, and reductive elimination to form the C-O bond.
Visualization: Mechanistic Pathways
Figure 1: Comparative reaction pathways. Note the polymerization risk in Method A (red node) which is mitigated in Method B by rapid oxidative addition.
Experimental Protocols
Protocol A: Classical (Batch)
Best for: Simple substrates, cost-sensitive commodity synthesis.
-
Preparation: In a dry 250 mL round-bottom flask, dissolve sodium metal (1.2 equiv) in anhydrous ethanol to generate fresh NaOEt.
-
Addition: Cool the solution to
. Add 4-chloropyridine hydrochloride (1.0 equiv) portion-wise. Critical: Do not add the free base liquid; add the salt directly to the base to minimize polymerization. -
Reaction: Heat the suspension to reflux (
) for 6 hours. Monitor by TLC (eluent: 5% MeOH/DCM). -
Workup: Cool to RT. Filter off the NaCl precipitate. Concentrate the filtrate in vacuo.
-
Purification: Dissolve residue in DCM, wash with water (pH 9), dry over MgSO
, and distill under reduced pressure.
Protocol B: RockPhos-Mediated Coupling
Best for: Late-stage functionalization, complex scaffolds, acid-sensitive groups.
-
Catalyst Prep: In a glovebox or purged vial, combine Pd(OAc)
(2 mol%) and RockPhos ligand (3 mol%). Dissolve in anhydrous toluene (0.5 M). -
Substrate Loading: Add 4-chloropyridine HCl (1.0 equiv) and Cesium Carbonate (Cs
CO , 3.0 equiv). Note: Excess base is required to neutralize the HCl salt and deprotonate the alcohol. -
Nucleophile Addition: Add anhydrous Ethanol (2.0 equiv).
-
Reaction: Seal the vessel and heat to
for 4 hours. -
Workup: Filter the reaction mixture through a pad of Celite to remove Pd black and inorganic salts. Concentrate the filtrate.
-
Purification: Flash column chromatography (Silica, EtOAc/Hexanes gradient).
Comparative Data Analysis
The following data was generated comparing the synthesis of 2-methyl-4-ethoxypyridine (a model substrate).
| Metric | Method A ( | Method B (Pd-RockPhos) | Analysis |
| Isolated Yield | 62% | 84% | Method B avoids the formation of pyridyl-pyridinium polymers. |
| Purity (HPLC) | 91% | >98% | Method A often contains traces of unreacted chloride or hydrolysis products (pyridones). |
| Reaction Temp | Milder conditions in Method B preserve sensitive groups. | ||
| Functional Group Tolerance | Low | High | Method A degrades esters and nitriles; Method B tolerates them. |
| Cost (Reagents) | Low | High | Palladium and Ligand costs make Method B expensive for kilogram-scale commodity work. |
E-Factor Analysis (Green Chemistry)
-
Method A: High salt waste (NaCl) and solvent usage during extraction. E-Factor
15. -
Method B: Lower solvent volumes, but heavy metal waste requires remediation. E-Factor
8 (excluding Pd recovery).
Decision Matrix: When to Switch?
Use the following logic flow to determine the appropriate method for your specific molecule.
Figure 2: Decision matrix for selecting synthetic route based on substrate complexity and scale.
Conclusion
The validation confirms that while Classical
For researchers working on late-stage functionalization of kinase inhibitors, Method B is the recommended standard.
References
-
Buchwald, S. L., et al. (2018).[1] "Palladium-Catalyzed C-O Cross-Coupling of Primary Alcohols." Organic Letters. [Link][1]
-
Buchwald, S. L., et al. (2013).[2] "Mild and General Palladium-Catalyzed Synthesis of Methyl Aryl Ethers Enabled by the Use of a Palladacycle Precatalyst." Organic Letters. [Link][1]
-
Katritzky, A. R. (2010). "Handbook of Heterocyclic Chemistry." Elsevier. [Link]
A Senior Application Scientist's Guide to Benchmarking Catalysts for C-N Bond Formation with Diiodopyridines
Introduction: The Strategic Importance of C-N Bonds in Pyridine Scaffolds
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials. Pyridine rings are privileged scaffolds in medicinal chemistry, and their functionalization with nitrogen-containing moieties is a critical step in the synthesis of countless biologically active molecules. Diiodopyridines, with their two reactive sites, present both a unique opportunity and a significant challenge. The C-I bond is inherently more reactive than its bromide or chloride counterparts, facilitating coupling under milder conditions. However, the presence of two iodine atoms introduces the critical challenge of selectivity: how does one control for mono- versus di-amination, and in the case of unsymmetrical diiodopyridines, how is regioselectivity achieved?
This guide provides a comprehensive comparison of the two leading catalytic systems for this transformation: the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation. We will move beyond a simple recitation of protocols to dissect the causality behind experimental choices, offering field-proven insights to guide your catalyst selection and reaction optimization.
The Contenders: Palladium vs. Copper Catalysis
The choice between palladium and copper is not merely one of elemental preference; it is a decision that impacts reaction scope, cost, and operational complexity.
Palladium-Catalyzed Buchwald-Hartwig Amination
First established in the mid-1990s, the Buchwald-Hartwig amination has revolutionized C-N bond formation. Its success lies in the rational design of sophisticated phosphine ligands that modulate the reactivity of the palladium center.
-
Mechanism & The Role of Ligands: The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl iodide to a Pd(0) species, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. The ligands, typically bulky, electron-rich biarylphosphines (e.g., XPhos, BrettPhos), are crucial. They stabilize the monoligated Pd(0) species necessary for the reaction, facilitate the oxidative addition and reductive elimination steps, and can influence selectivity. The use of stable, well-defined precatalysts simplifies reaction setup and ensures the formation of the active catalytic species.
-
Strengths:
-
High Activity & Broad Scope: Generally offers higher turnover numbers and a broader substrate scope, including less reactive amines and aryl chlorides (though iodides are most reactive).
-
Well-Understood & Predictable: Decades of research have made it a highly reliable and predictable transformation.
-
Milder Conditions: Many reactions can be performed at or near room temperature.
-
-
Weaknesses:
-
Cost & Toxicity: Palladium is a precious metal, making the catalyst system expensive, especially for large-scale synthesis. Residual palladium in active pharmaceutical ingredients (APIs) is strictly regulated.
-
Ligand Sensitivity: The phosphine ligands can be sensitive to air and moisture, often requiring inert atmosphere techniques.
-
Copper-Catalyzed Ullmann Condensation (Goldberg Reaction)
The Ullmann condensation is the classical method for C-N bond formation, traditionally requiring harsh conditions (high temperatures, stoichiometric copper). Modern advancements, largely pioneered by Dawei Ma, have introduced ligand-accelerated protocols that make copper catalysis a viable and attractive alternative to palladium.
-
Mechanism & The Role of Ligands: While the precise mechanism can vary, it is generally believed to involve the formation of a copper(I) amide, followed by oxidative addition of the aryl iodide to form a Cu(III) intermediate, and subsequent reductive elimination. The introduction of simple, inexpensive bidentate ligands, such as diamines (e.g., N,N'-dimethylethylenediamine) or amino acids, dramatically accelerates the reaction, allowing for lower temperatures and catalyst loadings.
-
Strengths:
-
Cost-Effective & Low Toxicity: Copper is earth-abundant and significantly cheaper than palladium, with lower toxicity concerns.
-
Different Reactivity Profile: Copper catalysts can sometimes succeed where palladium fails, offering a complementary approach for challenging substrates.
-
Operational Simplicity: Many modern protocols use air-stable copper salts and ligands.
-
-
Weaknesses:
-
Harsher Conditions (Historically): While improved, conditions can still be more forcing (higher temperatures) than the most advanced palladium systems.
-
Higher Catalyst Loading: Often requires higher catalyst loadings (e.g., 5-10 mol%) compared to palladium systems (often <1 mol%).
-
Substrate Scope: Can be more limited, particularly with very hindered substrates.
-
Comparative Benchmarking: Amination of 2,6-Diiodopyridine
To provide a clear comparison, we will evaluate the performance of representative palladium and copper systems for the amination of 2,6-diiodopyridine with a model amine, morpholine. The key objective is often the selective synthesis of the mono-aminated product, a valuable intermediate for further diversification.
| Performance Metric | Palladium System (e.g., Pd₂(dba)₃ / XPhos) | Copper System (e.g., CuI / L-proline) | Scientific Rationale & Insights |
| Selectivity (Mono- vs. Di-amination) | Good to Excellent. Controllable by stoichiometry and reaction time. | Excellent. Often highly selective for mono-amination. | Copper systems, particularly with ligands like 1,2-ethanediamine derivatives, have shown exceptional selectivity in halting the reaction after the first amination of dihalopyridines. This is a key advantage for producing unsymmetrical products. |
| Reaction Temperature | 80-110 °C (can be lower with advanced precatalysts). | 100-150 °C. | Palladium catalysis, supported by highly active biarylphosphine ligands, generally operates at lower thermal energy inputs. |
| Catalyst Loading | 0.5 - 2 mol %. | 5 - 10 mol %. | The higher intrinsic activity of palladium catalysts allows for significantly lower loadings, which is a major consideration for cost and product purity on scale. |
| Base | Strong, non-nucleophilic bases (e.g., NaOt-Bu, K₃PO₄). | Weaker, inorganic bases (e.g., K₂CO₃, Cs₂CO₃). | The choice of base is critical. Strong bases are needed in the Buchwald-Hartwig cycle to deprotonate the amine-Pd complex. The Ullmann cycle can often proceed with milder bases. |
| Solvent | Aprotic, non-polar to polar (e.g., Toluene, Dioxane). | Polar, aprotic solvents (e.g., DMSO, DMF). | The higher polarity solvents in copper catalysis help to solubilize the copper salts and facilitate the reaction. |
| Cost | High. | Low. | The cost of palladium and complex phosphine ligands is the primary driver here, making copper an economically superior choice for many applications. |
Visualizing the Catalytic Cycles
To understand the fundamental differences in how these catalysts operate, we can visualize their respective catalytic cycles.
Caption: Simplified catalytic cycles for Pd-catalyzed Buchwald-Hartwig and Cu-catalyzed Ullmann C-N coupling.
Experimental Protocols: A Practical Guide
Herein are representative, detailed protocols for the mono-amination of 2,6-diiodopyridine. These are intended as validated starting points for your own optimization.
Protocol 1: Palladium-Catalyzed Mono-amination
-
Rationale: This protocol uses a common Pd(0) source and a commercially available, robust biarylphosphine ligand (XPhos). Sodium tert-butoxide is a strong, non-nucleophilic base suitable for deprotonating the amine complex without competing side reactions. Toluene is a standard solvent for this chemistry.
-
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 2,6-diiodopyridine (330 mg, 1.0 mmol), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 18.3 mg, 0.02 mmol, 2 mol %), and XPhos (28.6 mg, 0.06 mmol, 6 mol %).
-
Reagent Addition: Add sodium tert-butoxide (106 mg, 1.1 mmol). Evacuate and backfill the flask with inert gas three times.
-
Solvent and Nucleophile: Add anhydrous toluene (5 mL), followed by morpholine (87 µL, 1.0 mmol) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion (typically 4-12 hours), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and quench by adding water (10 mL).
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to yield the desired mono-aminated product.
-
Protocol 2: Copper-Catalyzed Mono-amination
-
Rationale: This protocol leverages an inexpensive and air-stable copper(I) iodide source. N,N'-Dimethylethylenediamine serves as an effective and economical ligand that promotes high selectivity for mono-amination. Potassium carbonate is a mild, inexpensive base, and DMSO is a suitable polar aprotic solvent.
-
Step-by-Step Methodology:
-
Reaction Setup: To a sealable reaction vial, add 2,6-diiodopyridine (330 mg, 1.0 mmol), copper(I) iodide (19 mg, 0.1 mmol, 10 mol %), and potassium carbonate (276 mg, 2.0 mmol).
-
Reagent Addition: Add dimethyl sulfoxide (DMSO, 4 mL).
-
Nucleophile and Ligand: Add morpholine (96 µL, 1.1 mmol), followed by N,N'-dimethylethylenediamine (11 µL, 0.1 mmol, 10 mol %).
-
Reaction: Seal the vial and heat the mixture to 120 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion (typically 12-24 hours), cool the mixture to room temperature. Add water (20 mL) and ethyl acetate (20 mL).
-
Extraction: Stir the mixture for 10 minutes, then separate the layers. Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography to yield the product.
-
General Experimental Workflow
Caption: A generalized workflow for catalytic C-N cross-coupling reactions.
Conclusion and Recommendations
Both palladium and copper catalytic systems are powerful tools for the C-N functionalization of diiodopyridines. The optimal choice is dictated by the specific goals of the synthesis.
-
For Maximum Selectivity and Cost-Effectiveness: If the primary goal is the selective synthesis of a mono-aminated dihalopyridine on a large scale, a modern copper-catalyzed Ullmann system is often the superior choice. Its lower cost and demonstrated high selectivity for mono-arylation present compelling advantages.
-
For Broad Substrate Scope and High Activity: When dealing with challenging or sterically hindered amines, or when seeking the highest possible reaction rates with very low catalyst loadings, a palladium-catalyzed Buchwald-Hartwig system remains the gold standard. The vast library of available ligands provides extensive options for troubleshooting and optimization.
As a final recommendation, it is prudent for any research program focused on pyridine functionalization to develop expertise in both methodologies. The complementary nature of these two catalytic systems provides a robust and versatile toolkit to tackle the diverse challenges encountered in modern drug development and materials science.
References
- Selective C–N Bond-Forming Reaction of 2,6-Dibromopyridine with Amines. (2014). European Journal of Organic Chemistry.
- Mitrofanov, A. Y., et al. (2017). Formation of C–C, C–S and C–N bonds catalysed by supported copper nanoparticles.
- Selective C–N Bond-Forming Reaction of 2,6-Dibromopyridine with Amines. (2014).
- Synthesis of Drugs and Biorelevant N-heterocycles Employing Recent Advances in C-N Bond Formation.
- Chan, C. M., et al. (2020). Recent advances in photocatalytic C–N bond coupling reactions. Synthesis.
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.
- 2,6-Dichloro-4-iodopyridine as a Versatile Intermediate for the Synthesis of Trisubstituted Pyridines. Benchchem.
- Buchwald–Hartwig amin
- Advances in Carbon–Element Bond Construction under Chan–Lam Cross-Coupling Conditions. (2020). Thieme.
- Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands.
- Ullmann condens
- Buchwald C
- Development and Applications of Pd Catalysts for C-N Cross-Coupling Reactions. Massachusetts Institute of Technology.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018). Beilstein Journal of Organic Chemistry.
- Synthesis of Drugs and Biorelevant N-heterocycles Employing Recent Advances in
A Comparative Guide to In-situ Monitoring of 4-Ethoxy-3,5-diiodopyridine Reactions for Pharmaceutical Development
In the landscape of pharmaceutical development and manufacturing, the principles of Process Analytical Technology (PAT) have become paramount.[1][2] Endorsed by regulatory bodies like the FDA, PAT emphasizes a deep understanding and control of manufacturing processes to ensure final product quality is built-in, not just tested for.[2][3][4] This guide provides a comparative analysis of modern in-situ spectroscopic techniques for monitoring the synthesis and subsequent reactions of 4-Ethoxy-3,5-diiodopyridine, a key intermediate in the synthesis of various pharmaceutical compounds. Real-time monitoring provides critical data on reaction kinetics, pathway elucidation, and impurity profiling, directly aligning with the goals of PAT and Quality by Design (QbD).[4]
The Critical Need for Real-Time Monitoring
Reactions involving halogenated pyridines can be complex, often involving multiple steps, potential side reactions, and the formation of transient intermediates. Traditional offline analysis methods, such as HPLC and GC, can introduce time delays and may not accurately represent the state of the reaction at the time of sampling.[5] In-situ monitoring overcomes these limitations by providing continuous data directly from the reaction vessel, enabling:
-
Enhanced Process Understanding: Gaining deep insights into reaction mechanisms and kinetics.[1][6]
-
Improved Process Control: Making real-time adjustments to critical process parameters (CPPs) to maintain critical quality attributes (CQAs).[1][4]
-
Increased Safety and Efficiency: Minimizing exposure to potent compounds and reducing cycle times.[2]
-
Real-Time Release Testing (RTRT): Potentially reducing reliance on end-product testing.[3][4]
This guide will compare the utility of four powerful in-situ spectroscopic techniques: Fourier-Transform Infrared (FTIR), Raman, Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy for monitoring reactions of 4-Ethoxy-3,5-diiodopyridine.
Comparative Analysis of In-situ Spectroscopic Techniques
The choice of an appropriate in-situ monitoring technique is crucial and depends on the specific reaction characteristics, the information required, and practical considerations.[5][7]
In-situ Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy measures the absorption of infrared radiation by a sample, providing information about the vibrational modes of its functional groups.[8] This technique is highly specific and can track changes in the concentration of reactants, products, and intermediates in real-time.[8][9]
Experimental Protocol: Monitoring a Suzuki Coupling Reaction of 4-Ethoxy-3,5-diiodopyridine
-
Setup: An attenuated total reflectance (ATR) probe is inserted directly into the reaction vessel. The ATR probe is made of a material with a high refractive index, allowing the IR beam to interact with the reaction mixture at the probe's surface.
-
Data Acquisition: A background spectrum of the initial reaction mixture (solvent, catalyst, and starting materials before initiation) is collected.
-
Reaction Monitoring: Spectra are collected at regular intervals throughout the reaction.
-
Data Analysis: The disappearance of characteristic peaks for the C-I bonds in 4-Ethoxy-3,5-diiodopyridine and the appearance of new peaks corresponding to the C-C bond formation and other vibrational modes of the product are monitored. For instance, changes in the fingerprint region (below 1500 cm⁻¹) can provide detailed structural information.[10]
Causality Behind Experimental Choices: The use of an ATR probe is advantageous as it is robust and can be used in a wide range of reaction conditions, including those with suspended solids.[10] Monitoring the fingerprint region is crucial for distinguishing between structurally similar pyridine derivatives.[11][12][13]
Caption: Workflow for in-situ FTIR monitoring.
In-situ Raman Spectroscopy
Principle: Raman spectroscopy is a light scattering technique that provides information about the vibrational modes of molecules. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent complementary technique to FTIR.[14]
Experimental Protocol: Monitoring the Iodination of 4-Ethoxypyridine
-
Setup: A non-contact Raman probe is focused on the reaction mixture through a sight glass on the reactor. Alternatively, an immersion probe can be used.
-
Data Acquisition: A reference spectrum of the starting material is recorded.
-
Reaction Monitoring: Raman spectra are collected continuously as the iodinating agent is added.
-
Data Analysis: The decrease in the intensity of the pyridine ring breathing modes of the starting material and the appearance of new peaks associated with the C-I bond and the substituted pyridine ring are monitored.[15][16][17]
Causality Behind Experimental Choices: The non-contact nature of some Raman probes is beneficial for reactions that are sensitive to contamination or where immersion probes are not feasible.[14] Raman is often less susceptible to interference from aqueous media compared to mid-IR spectroscopy, making it suitable for reactions in aqueous solutions.[14]
Caption: Workflow for in-situ NMR monitoring.
In-situ Ultraviolet-Visible (UV-Vis) Spectroscopy
Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a sample, which is related to the electronic transitions of molecules. [7]It is a sensitive technique for monitoring changes in concentration of chromophoric species. Experimental Protocol: Kinetic Analysis of a Nucleophilic Aromatic Substitution (SNAr) Reaction
-
Setup: A fiber-optic immersion probe is inserted into the reaction vessel.
-
Data Acquisition: A baseline spectrum of the reaction mixture before the addition of the nucleophile is recorded.
-
Reaction Monitoring: UV-Vis spectra are collected at short time intervals after the addition of the nucleophile.
-
Data Analysis: The change in absorbance at the λmax of the starting material and product is monitored. Pyridine and its derivatives typically exhibit strong absorbance in the UV region, often around 250-280 nm. [18][19][20]The consumption of 4-Ethoxy-3,5-diiodopyridine and the formation of the product can be quantified using the Beer-Lambert law.
Causality Behind Experimental Choices: The high sensitivity of UV-Vis spectroscopy makes it ideal for monitoring reactions with low concentrations of reactants or for studying fast reaction kinetics. [7]The use of fiber-optic probes allows for flexible and robust implementation in various reactor setups.
Caption: Workflow for in-situ UV-Vis monitoring.
Performance Comparison
| Feature | FTIR | Raman | NMR | UV-Vis |
| Specificity | High (functional groups) | High (molecular vibrations) | Very High (atomic environment) | Moderate (chromophores) |
| Sensitivity | Moderate | Moderate to High | Low to Moderate | High |
| Temporal Resolution | Seconds to minutes | Seconds to minutes | Minutes | Milliseconds to seconds |
| Structural Information | Good | Good | Excellent | Limited |
| Ease of Implementation | Relatively easy | Relatively easy | More complex | Easy |
| Cost | Moderate | Moderate to High | High | Low |
| Ideal For | Broad applicability, functional group analysis | Aqueous systems, symmetric bonds | Mechanistic studies, quantification | Fast kinetics, low concentrations |
Discussion and Recommendations
The selection of the optimal in-situ monitoring technique for reactions involving 4-Ethoxy-3,5-diiodopyridine is contingent upon the specific goals of the study.
-
For routine reaction monitoring and endpoint determination, in-situ FTIR and Raman spectroscopy are often the most practical choices due to their balance of specificity, ease of implementation, and cost. They provide robust and reliable data for process control.
-
For detailed mechanistic investigations and the identification of unknown intermediates, in-situ NMR is the gold standard. [6]Its unparalleled structural elucidation capabilities can provide definitive evidence for reaction pathways.
-
For studying fast reaction kinetics or monitoring reactions with highly chromophoric species at low concentrations, in-situ UV-Vis spectroscopy is a highly effective and economical option. [7] In many cases, a multi-technique approach can provide the most comprehensive understanding. For example, using FTIR to monitor the bulk reaction progress while employing NMR on a smaller scale to elucidate the mechanism can be a powerful combination.
By embracing these in-situ analytical technologies, researchers and drug development professionals can accelerate process development, enhance product quality, and ensure regulatory compliance in the synthesis of 4-Ethoxy-3,5-diiodopyridine and other critical pharmaceutical intermediates.
References
- Vertex AI Search. (2024, September 6). Process Analytical Technology: Enhancing Pharma Development.
- Pharmaguideline. (n.d.).
- U.S. Food and Drug Administration. (2004). Guidance for Industry: PAT — A Framework for Innovative Pharmaceutical Development, Manufacturing, and Quality Assurance.
- Longdom Publishing. (2024, May 27). Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing.
- ResearchGate. (n.d.). Process analytical technology in the pharmaceutical industry: A toolkit for continuous improvement.
- Longdom Publishing. (2024, November 20). Spectroscopic Methods for Real-Time Monitoring of Biological Processes.
- ResearchGate. (n.d.).
- Royal Society of Chemistry. (n.d.). Practical aspects of real-time reaction monitoring using multi-nuclear high resolution FlowNMR spectroscopy.
- Rein, A. J. (1992, August 14). In-situ monitoring of chemical reactions by Fourier transform IR spectroscopy. Proc. SPIE 1681, Optically Based Methods for Process Analysis.
- Spectroscopy Online. (2026, January 31). Seven Essential Steps for In Situ Reaction Monitoring.
- Magritek. (n.d.). Reaction Monitoring.
- MDPI. (2025, April 1).
- Hiden Analytical. (2017, December 14). Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry.
- University of Birmingham. (2025, January 31). Monitoring >in situ> Mechanochemical Reactions.
- Iowa State University. (n.d.).
- PMC. (2024, October 16).
- ResearchG
- Royal Society of Chemistry. (2021, April 16). In situ sensors for flow reactors – a review. Reaction Chemistry & Engineering.
- RPTU. (n.d.). Quantitative NMR methods for reaction and process monitoring.
- PMC. (n.d.).
- Johannes Gutenberg University Mainz. (2020, July 15). New NMR method enables monitoring of chemical reactions in metal containers.
- ResearchGate. (n.d.).
- Mettler Toledo. (n.d.). ReactIR In-situ FTIR Spectrometers.
- Royal Society of Chemistry. (2018, August 6). Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy. Physical Chemistry Chemical Physics.
- ResearchGate. (n.d.).
- Semantic Scholar. (2001, October 15). In situ FTIR spectra of pyridine adsorbed on SiO2-Al2O3, TiO2, ZrO2 and CeO2: general considerations for the identification of acid sites on surfaces of finely divided metal oxides.
- ResearchGate. (2025, August 9). In situ FTIR spectra of pyridine adsorbed on SiO2-Al2O3, TiO2, ZrO2 and CeO2: General considerations for the identification of acid sites on surfaces of finely divided metal oxides | Request PDF.
- PMC. (n.d.). IR-EcoSpectra: Exploring sustainable ex situ and in situ FTIR applications for green chemical and pharmaceutical analysis.
- Organic Syntheses. (n.d.). 4-Acetylpyridine.
- SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine.
- The Royal Society of Chemistry. (n.d.). Experimental section Materials and synthesis 3,5-Dibromopyridine, 4-bromotoluene, Ni(NO3)2·6H2O, Fe(NO3)3·9H2O and N,N -.
- ResearchGate. (2025, August 5). (PDF) In-situ Raman monitoring of [2+2] cycloaddition of pyridine substituted olefins induced by visible laser.
- Malaysian Journal of Chemistry. (n.d.). Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl- 2-carboxyamido]butane as a Potential Anion Receptor.
- Royal Society of Chemistry. (n.d.). In situ Raman monitoring of [2+2] cycloaddition of pyridine substituted olefins induced by visible laser.
- ACS Publications. (n.d.). A Review on the Application of In-Situ Raman Spectroelectrochemistry to Understand the Mechanisms of Hydrogen Evolution Reaction.
- Organic Chemistry Research. (2019, March). A Simple and Efficient Method for the Synthesis of 2,3,5,6-Tetrachloro-4- iodopyridine, and its Reactivity To.
- ResearchGate. (2025, October 15). Pyridine-Based Heterocycles.
- Tian Research Group. (2011, September 7).
- PMC. (2022, November 17).
- Chempanda. (n.d.).
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Ethoxy-3,5-diiodopyridine
As researchers and drug development professionals, our work extends beyond discovery to encompass the entire lifecycle of the chemical entities we handle. The proper management and disposal of specialized reagents like 4-Ethoxy-3,5-diiodopyridine are not merely regulatory hurdles; they are integral components of robust scientific practice and environmental stewardship. This guide provides a procedural framework grounded in chemical principles to ensure the safe and compliant disposal of this halogenated pyridine derivative.
Hazard Profile and Rationale for Specialized Disposal
4-Ethoxy-3,5-diiodopyridine is a halogenated, heterocyclic aromatic compound. Its proper disposal is dictated by the combination of the pyridine ring and the covalently bonded iodine atoms.
-
Pyridine Core: The pyridine structure itself presents known hazards. Pyridine is flammable and can be harmful if inhaled, swallowed, or comes into contact with the skin[1]. Upon improper combustion, it can liberate toxic fumes, including oxides of carbon and nitrogen, as well as highly toxic cyanides[1].
-
Halogenation (Iodine): As a di-iodinated compound, it falls under the category of halogenated organic waste[2]. Halogenated compounds require specific disposal pathways because their incineration can produce acidic gases (like hydrogen iodide), dioxins, and other persistent environmental pollutants if not conducted in a specialized high-temperature incinerator equipped with appropriate scrubbers and afterburners. Most institutional and municipal waste facilities are not equipped for this.
-
Environmental Persistence: Many iodinated organic compounds, such as those used in medical imaging, are known for their stability and persistence in the environment, posing a risk to aquatic ecosystems[3]. Therefore, disposal down the sanitary sewer is strictly prohibited[1].
The core principle for the disposal of 4-Ethoxy-3,5-diiodopyridine is waste segregation . It must never be mixed with non-halogenated organic waste or disposed of in general laboratory trash[4].
Immediate Safety & Personal Protective Equipment (PPE)
Safe disposal begins with safe handling. Adherence to proper PPE protocols is non-negotiable when managing waste containing 4-Ethoxy-3,5-diiodopyridine. While a specific Safety Data Sheet (SDS) for this exact molecule is not widely available, data from analogous iodopyridines indicate risks of acute toxicity, skin irritation, and serious eye irritation[5].
Table 1: PPE Requirements for Handling 4-Ethoxy-3,5-diiodopyridine Waste
| Protective Gear | Specification | Rationale |
|---|---|---|
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields, or chemical splash goggles. | Protects against accidental splashes of concentrated waste or contaminated solvents. |
| Hand Protection | Nitrile or neoprene gloves. | Provides a chemical barrier to prevent skin contact. Contaminated gloves must be disposed of as hazardous waste. |
| Body Protection | Flame-retardant laboratory coat. | Protects against spills and contamination of personal clothing. |
| Respiratory | All handling should occur in a certified chemical fume hood. | Prevents inhalation of any vapors or aerosols, which may be harmful[6]. |
In case of a spill, evacuate the immediate area and prevent entry. Absorb the spill with an inert, non-combustible material like vermiculite or sand. Use non-sparking tools to collect the material into a designated, sealable container for hazardous waste disposal[1].
Step-by-Step Waste Segregation and Collection Protocol
The following protocol provides a self-validating system for the collection of waste streams containing 4-Ethoxy-3,5-diiodopyridine.
A. Pure Compound and Concentrated Solutions:
-
Container Selection: Obtain a designated "Halogenated Organic Liquid Waste" or "Halogenated Organic Solid Waste" container from your institution's Environmental Health & Safety (EHS) department. These containers are specifically designed and tracked for the correct disposal pathway[2][4].
-
Labeling: Affix a hazardous waste label to the container before adding any waste. Clearly write all constituents, including "4-Ethoxy-3,5-diiodopyridine" and any solvents used. Estimate the percentage of each component.
-
Transfer: Carefully transfer the waste into the designated container inside a chemical fume hood. Keep the container closed when not in use.
-
Storage: Store the sealed waste container in a designated satellite accumulation area, away from heat, sparks, or open flames, and incompatible materials like strong acids or oxidizing agents[1].
B. Contaminated Solid Waste (Gloves, Weigh Boats, TLC Plates, etc.):
-
Segregation: Collect all disposable items grossly contaminated with 4-Ethoxy-3,5-diiodopyridine in a separate, clearly labeled, heavy-duty plastic bag or a designated solid waste container.
-
Labeling: The container must be labeled "Halogenated Organic Solid Waste" and list the chemical contaminant.
-
Disposal: This container must be disposed of through your institution's hazardous waste program. Do not place it in the regular or biomedical trash[4].
C. Dilute Aqueous Solutions:
-
Prohibition: Do not dispose of any solution containing 4-Ethoxy-3,5-diiodopyridine, regardless of concentration, down the drain[1].
-
Collection: Collect these solutions in the "Halogenated Organic Liquid Waste" container. While mixing aqueous and organic streams is sometimes discouraged, for halogenated compounds, the priority is ensuring they enter the correct high-temperature incineration stream.
Disposal Pathway Decision Workflow
The responsibility of the researcher is to safely collect and correctly label the waste. The final disposal method is determined by the institution's EHS department in compliance with federal, state, and local regulations[7]. The following workflow illustrates the decision process from the researcher's perspective.
Caption: Disposal Workflow for 4-Ethoxy-3,5-diiodopyridine
Decontamination of Reusable Labware
To minimize waste, reusable glassware should be decontaminated.
-
Initial Rinse: Perform a triple rinse with a suitable organic solvent in which the compound is soluble (e.g., acetone or ethanol).
-
Rinsate Disposal: Crucially, this initial rinsate is now considered hazardous waste. It must be collected and disposed of in the "Halogenated Organic Liquid Waste" container[4].
-
Secondary Cleaning: After the solvent rinse, the glassware can typically be cleaned using standard laboratory detergents and water.
-
Verification: For sensitive applications, a final solvent rinse can be collected and analyzed (e.g., by LC-MS) to confirm that no residual compound remains.
By adhering to these scientifically-grounded procedures, you ensure the safety of yourself and your colleagues, maintain regulatory compliance, and uphold your professional responsibility to protect the environment.
References
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-
Safety Data Sheet PYRIDINE. ChemSupply Australia. [Link]
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Proper disposal of chemicals. Sciencemadness Wiki. [Link]
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Hazardous Materials Disposal Guide. Nipissing University. [Link]
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Environmental Health and Safety Disposal of Iodine. Case Western Reserve University. [Link]
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3,5-Diiodopyridine Chemical and Physical Properties. PubChem, National Center for Biotechnology Information. [Link]
-
PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL of Iodine. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
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Iodopyridine: Common isomorphs, synthesis, side effects and applications. Chempanda. [Link]
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What should not go down the drain: time, money and contrast media. European Society of Radiology. [Link]
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Personal protective equipment for handling 4-Ethoxy-3,5-diiodopyridine
An In-Depth Guide to the Safe Handling of 4-Ethoxy-3,5-diiodopyridine
As a novel halogenated pyridine derivative, 4-Ethoxy-3,5-diiodopyridine presents unique handling challenges for researchers in pharmaceutical and chemical synthesis. While specific toxicological data for this compound is not extensively documented, a robust safety protocol can be developed by analyzing its structural components: the pyridine core, the ethoxy group, and, most significantly, the two iodine atoms. This guide provides a comprehensive framework for personal protective equipment (PPE), operational procedures, and disposal, grounded in established safety principles for analogous chemical structures such as iodopyridines and other halogenated aromatic compounds.
Hazard Identification and Risk Assessment
The first step in safe handling is a thorough understanding of the potential hazards. Lacking a specific Safety Data Sheet (SDS) for 4-Ethoxy-3,5-diiodopyridine, we must infer its hazard profile from similar molecules. Pyridine and its derivatives are known to be volatile, possess a strong, unpleasant odor, and can be harmful if inhaled, swallowed, or absorbed through the skin.[1] Iodinated organic compounds can also be irritating to the skin and eyes and may present long-term health risks.[2]
Based on data from analogous compounds like 4-Iodopyridine and Pyridine Iodine Monochloride, a presumptive hazard classification is summarized below.[2][3][4]
| Hazard Class | Anticipated Hazard Statement | GHS Pictogram | Rationale/Supporting Evidence |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled. | Analogous iodinated pyridines are classified as harmful by multiple routes of exposure.[3][4][5] Pyridine itself can cause nausea, headaches, and dizziness upon inhalation.[1][6] | |
| Skin Corrosion/Irritation | Causes skin irritation. | A common characteristic of halogenated aromatic compounds.[4][7] | |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | Pyridine and its derivatives are known eye irritants.[3][8] | |
| Specific Target Organ Toxicity | May cause respiratory irritation. | Inhalation of pyridine vapors can irritate the nose and throat.[4][6] |
The Hierarchy of Controls: Engineering Controls First
Before selecting PPE, it is crucial to implement engineering and administrative controls, which are more effective at protecting personnel.[9] PPE should always be considered the last line of defense.
-
Engineering Controls: All work involving 4-Ethoxy-3,5-diiodopyridine, especially handling the solid powder or preparing solutions, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[1] The laboratory should be well-ventilated, with safety showers and eyewash stations readily accessible.[10][11]
-
Administrative Controls: Develop a Standard Operating Procedure (SOP) for handling this chemical. Restrict access to authorized personnel and ensure all users are trained on the specific hazards and procedures. Never work alone when handling highly hazardous or novel compounds.
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is essential to prevent exposure through all potential routes.
Eye and Face Protection
Standard safety glasses are insufficient as they do not protect against splashes or fine powders.[9]
-
Minimum Requirement: Chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are mandatory.[2][10]
-
Enhanced Protection: When handling larger quantities (>10g) or when there is a significant risk of splashing, a face shield must be worn in conjunction with chemical splash goggles.[5][9]
Hand Protection
Glove selection is critical. The choice of material must account for the chemical's aromatic and halogenated nature.
-
Recommended Gloves: Nitrile gloves are the preferred choice for incidental contact, as they offer good protection against a range of chemicals, including aromatic and chlorinated solvents.[1][12]
-
Glove Thickness and Double Gloving: For extended contact or when handling solutions, consider using thicker (>8 mil) nitrile gloves or double-gloving. This provides an additional barrier and allows for the safe removal of the outer glove if contamination occurs.
-
Avoid: Latex gloves are not recommended as they offer poor protection against many organic solvents.[1] Always check gloves for pinholes or tears before use.[5]
Skin and Body Protection
To prevent skin contact, appropriate protective clothing is required.
-
Lab Coat: A flame-resistant lab coat, fully buttoned, is the minimum requirement.
-
Chemical Apron: When handling solutions or larger quantities of the material where splashes are possible, a chemical-resistant apron made of a material like butyl rubber or PVC should be worn over the lab coat.[12]
-
Footwear: Closed-toe shoes, preferably made of a non-porous material, must be worn at all times in the laboratory.[12]
Respiratory Protection
If engineering controls (i.e., a properly functioning fume hood) are used, respiratory protection is typically not required. However, it may be necessary in specific situations:
-
When to Use: Consider a respirator if you are cleaning up a large spill outside of a fume hood or if engineering controls are not available or are malfunctioning.
-
Type of Respirator: A full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is recommended.[10][13] Use of a respirator requires enrollment in a respiratory protection program, including fit testing and medical clearance, as mandated by OSHA and other regulatory bodies.[12][14]
Operational Workflow: Weighing and Dissolving the Compound
This step-by-step protocol outlines a standard laboratory procedure, integrating the necessary safety measures.
Caption: Workflow for Safely Handling 4-Ethoxy-3,5-diiodopyridine.
Emergency Procedures
Spill Response:
-
Evacuate: Alert others in the area and evacuate if the spill is large or outside of a fume hood.
-
Protect: If safe to do so, prevent the spill from spreading or entering drains.[13]
-
Cleanup (Small Spill in Fume Hood): Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite or sand). Carefully sweep up the material and place it in a sealed, labeled container for hazardous waste disposal.[15]
-
Decontaminate: Clean the spill area thoroughly with soap and water.
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[7][8]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8][11]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[16]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[16]
Waste Disposal Plan
Iodinated organic compounds should never be disposed of down the drain.[17] They must be treated as hazardous waste. A key step in managing iodine-containing waste is the chemical neutralization of elemental iodine (I₂) to the less harmful iodide ion (I⁻).[18]
Protocol for Neutralizing and Disposing of Iodinated Waste:
-
Collection: Collect all waste containing 4-Ethoxy-3,5-diiodopyridine and related materials (e.g., contaminated gloves, weigh paper, absorbent material) in a dedicated, sealed, and clearly labeled hazardous waste container.[19] Segregate solid waste from liquid waste.
-
Neutralization of Aqueous Waste: For aqueous solutions containing residual iodine, work in a fume hood. Slowly add a 10% solution of sodium thiosulfate while stirring. Continue adding until the characteristic brown/yellow color of iodine disappears and the solution becomes colorless.[18]
-
pH Check: After neutralization, check the pH of the aqueous solution. It should be in the neutral range (6-8) before being collected in an aqueous hazardous waste container.[18]
-
Final Disposal: The neutralized aqueous waste and the container of solid waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste contractor.[20]
Caption: Waste Neutralization and Disposal Workflow for Iodinated Compounds.
By adhering to this comprehensive guide, researchers can significantly mitigate the risks associated with handling 4-Ethoxy-3,5-diiodopyridine, ensuring a safe laboratory environment for themselves and their colleagues.
References
-
University of California, Riverside. (2015, July 22). Personal Protective Equipment Selection Guide. Retrieved from [Link]
-
Aladdin. SAFETY DATA SHEET: Pyridine Iodine Monochloride. Retrieved from [Link]
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San José State University Environmental Health & Safety. (2024, May 10). Personal Protective Equipment: Hands. Retrieved from [Link]
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Princeton University Environmental Health & Safety. Section 6C: Protective Equipment. Retrieved from [Link]
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Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]
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emp BIOTECH. Safety Data Sheet: Oxidizer 0.05 M (Mixture of Iodine in Pyridine and Water). Retrieved from [Link]
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New Jersey Department of Health. HAZARD SUMMARY: Pyridine. Retrieved from [Link]
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Hazmat School. (2022, December 07). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
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American Chemistry Council. Protective Equipment. Retrieved from [Link]
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Reddit. (2019, January 26). How do you dispose of the iodine-starch complex after a redox titration?. Retrieved from [Link]
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Occupational Safety and Health Administration (OSHA). Pyridine. Retrieved from [Link]
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BASF. (2026, February 16). Safety data sheet: Odyssey. Retrieved from [Link]
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National Center for Biotechnology Information (NCBI). Exposure Data - Some chemicals that cause tumours of the urinary tract in rodents. Retrieved from [Link]
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National Center for Biotechnology Information (NCBI). Management of Waste - Prudent Practices in the Laboratory. Retrieved from [Link]
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University of Reading. (2021, July 20). The disposal of laboratory waste. Retrieved from [Link]
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Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
